Product packaging for Azintamide(Cat. No.:CAS No. 1830-32-6)

Azintamide

Cat. No.: B1666444
CAS No.: 1830-32-6
M. Wt: 259.76 g/mol
InChI Key: SSLKKMZJCJBOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azintamide is an aryl sulfide.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN3OS B1666444 Azintamide CAS No. 1830-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLKKMZJCJBOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171370
Record name Azintamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830-32-6
Record name Azintamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1830-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azintamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azintamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azintamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azintamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azintamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZINTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Mechanism of Action of Azintamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azintamide is a pharmaceutical agent recognized for its choleretic and anti-inflammatory properties. While its clinical utility in certain gastrointestinal and biliary disorders is acknowledged, a detailed in vitro mechanistic understanding at the molecular level remains to be fully elucidated in publicly accessible literature. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vitro mechanism of action of this compound.

This document summarizes the currently understood general mechanisms and presents detailed experimental protocols for assays relevant to characterizing its choleretic and anti-inflammatory effects. The provided methodologies, data presentation structures, and pathway visualizations are intended to serve as a robust starting point for in-depth investigation into this compound's molecular interactions and signaling pathways.

Putative In Vitro Mechanisms of Action

Based on available information, the in vitro mechanism of action of this compound is thought to be multifaceted, primarily revolving around two key areas: choleretic activity and anti-inflammatory effects.

1.1. Choleretic Activity

The choleretic effect of a compound involves an increase in bile formation and secretion from hepatocytes. In vitro, this can be investigated by examining the compound's influence on the expression and function of key proteins involved in bile acid homeostasis. The primary molecular targets for choleretic agents include:

  • Bile Salt Export Pump (BSEP/ABCB11): A primary transporter on the canalicular membrane of hepatocytes responsible for secreting bile salts into the bile. Modulation of BSEP activity is a key mechanism for many choleretic drugs.

  • Farnesoid X Receptor (FXR): A nuclear receptor that acts as a master regulator of bile acid synthesis and transport. Activation of FXR can lead to a coordinated response that enhances bile flow and reduces intracellular bile acid concentrations.

1.2. Anti-inflammatory Activity

This compound is reported to exert anti-inflammatory effects by inhibiting proteolytic enzymes and reducing the production of pro-inflammatory cytokines.[1]

  • Proteolytic Enzyme Inhibition: Pathological inflammation often involves the excessive activity of proteases. Inhibition of these enzymes can dampen the inflammatory cascade.

  • Cytokine Production Inhibition: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), are key mediators of the inflammatory response. The inhibition of their synthesis and release is a common mechanism for anti-inflammatory drugs. A plausible pathway for this action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Quantitative Data Summary

A comprehensive in vitro investigation of this compound would yield quantitative data to characterize its potency and efficacy. The following tables are structured to present such data. Note: The data in these tables are placeholders and should be populated with experimental results.

Table 1: Cholagogue and Choleretic Activity of this compound

Assay TypeCell Line/SystemParameterValue
BSEP Inhibition AssayBSEP-expressing membrane vesiclesIC50e.g., X µM
FXR Transactivation AssayHEK293T cellsEC50e.g., Y µM
Bile Acid Secretion AssaySandwich-Cultured Human Hepatocytes% Increase in Bile Acid Secretione.g., Z% at W µM

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell Line/SystemParameterValue
Protease (Trypsin) Inhibition AssayPurified TrypsinIC50e.g., A µM
TNF-α Production AssayLPS-stimulated RAW 264.7 macrophagesIC50e.g., B µM
IL-6 Production AssayLPS-stimulated RAW 264.7 macrophagesIC50e.g., C µM
NF-κB Reporter AssayHEK293 cells with NF-κB reporterIC50e.g., D µM

Detailed Experimental Protocols & Visualizations

This section provides detailed methodologies for key in vitro experiments to characterize the choleretic and anti-inflammatory mechanisms of this compound.

3.1. Choleretic Activity Assays

Bile Salt Export Pump (BSEP) Inhibition Assay

This assay determines if this compound inhibits the activity of the BSEP transporter, which would suggest a potential for drug-induced cholestasis rather than a beneficial choleretic effect through this direct mechanism.

Experimental Protocol:

  • Vesicle Preparation: Use inside-out membrane vesicles prepared from Sf9 insect cells overexpressing human BSEP.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2).

  • Compound Incubation: Pre-incubate the BSEP membrane vesicles (50 µg protein) with varying concentrations of this compound or a known inhibitor (e.g., cyclosporin A) for 10 minutes at 37°C.

  • Initiation of Transport: Start the transport reaction by adding a mixture of 4 mM ATP and 1 µM [³H]-taurocholic acid (a BSEP substrate).

  • Incubation: Incubate the reaction mixture for 5 minutes at 37°C.

  • Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter under vacuum to separate the vesicles from the assay buffer.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-transported substrate.

  • Quantification: Measure the radioactivity retained on the filters, which corresponds to the amount of [³H]-taurocholic acid transported into the vesicles, using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

BSEP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis vesicles BSEP Membrane Vesicles preincubation Pre-incubation (Vesicles + this compound) 10 min at 37°C vesicles->preincubation This compound This compound (Test Compound) This compound->preincubation atp_tca ATP + [³H]-Taurocholic Acid transport Initiate Transport (Add ATP + [³H]-TCA) 5 min at 37°C atp_tca->transport preincubation->transport filtration Rapid Filtration (Separate Vesicles) transport->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measure Radioactivity) washing->scintillation calculation Calculate % Inhibition Determine IC50 scintillation->calculation

BSEP Inhibition Assay Workflow
Farnesoid X Receptor (FXR) Transactivation Assay

This cell-based reporter gene assay determines if this compound can activate the Farnesoid X Receptor (FXR), a key regulator of bile acid metabolism.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates.

    • Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a known FXR agonist (e.g., GW4064).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate cell viability assay). Calculate the fold activation relative to the vehicle control and determine the EC50 value.

FXR_Transactivation_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Analysis cells HEK293T Cells transfection Co-transfection cells->transfection plasmids FXR Expression Plasmid + Reporter Plasmid plasmids->transfection treatment Treat with this compound (24 hours) transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay data_analysis Calculate Fold Activation Determine EC50 luciferase_assay->data_analysis

FXR Transactivation Assay Workflow

3.2. Anti-inflammatory Activity Assays

Protease (Trypsin) Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the activity of a model serine protease, trypsin.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of trypsin in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of a chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA).

    • Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the trypsin solution and different concentrations of this compound or a known trypsin inhibitor (e.g., aprotinin).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the BAPNA substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Protease_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Steps cluster_analysis Analysis trypsin Trypsin Solution preincubation Pre-incubation (Trypsin + this compound) 15 min at 37°C trypsin->preincubation This compound This compound Dilutions This compound->preincubation bapna BAPNA Substrate reaction Initiate Reaction (Add BAPNA) bapna->reaction preincubation->reaction measurement Kinetic Measurement (Absorbance at 405 nm) reaction->measurement rate_calculation Calculate Reaction Rates measurement->rate_calculation ic50_determination Determine % Inhibition and IC50 rate_calculation->ic50_determination

Protease Inhibition Assay Workflow
LPS-Stimulated Macrophage Cytokine Production Assay

This cell-based assay evaluates the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, by macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS. Seed the cells into 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the cells for 6-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-only control. Determine the IC50 value.

Cytokine_Production_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Analysis cells RAW 264.7 Macrophages seeding Seed Cells (24-well plate) cells->seeding pretreatment Pre-treat with this compound (1 hour) seeding->pretreatment stimulation Stimulate with LPS (6-24 hours) pretreatment->stimulation collection Collect Supernatants stimulation->collection viability Cell Viability Assay stimulation->viability elisa Quantify TNF-α (ELISA) collection->elisa analysis Calculate % Inhibition Determine IC50 elisa->analysis viability->analysis

Cytokine Production Assay Workflow

Signaling Pathway Visualization

The anti-inflammatory effects of this compound, particularly its impact on cytokine production, are likely mediated through the inhibition of key intracellular signaling pathways. The NF-κB pathway is a primary candidate.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Putative NF-κB Signaling Inhibition by this compound

While this compound has established clinical use, a detailed public record of its in vitro mechanism of action is lacking. This technical guide provides a comprehensive framework for the systematic in vitro investigation of its choleretic and anti-inflammatory properties. The detailed protocols for BSEP inhibition, FXR transactivation, protease inhibition, and cytokine production assays, along with the structured approach to data presentation and pathway analysis, offer a clear roadmap for researchers to elucidate the precise molecular targets and signaling pathways modulated by this compound. The resulting data will be crucial for a more complete understanding of its therapeutic effects and for guiding future drug development efforts.

References

Azintamide: A Technical Guide to Synthesis and Characterization for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Azintamide for research purposes. The document details the chemical synthesis, analytical characterization methodologies, and the current understanding of its mechanism of action, with a focus on its anti-inflammatory properties.

Introduction

This compound, with the IUPAC name 2-[(6-Chloro-3-pyridazinyl)thio]-N,N-diethylacetamide, is a compound that has been investigated for its choleretic and anti-inflammatory properties.[1][2] Understanding its synthesis and characterizing its physicochemical and biological properties are crucial for its application in research and drug development. This guide aims to provide detailed protocols and structured data to support researchers in these endeavors.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the reaction of 3-chloro-6-mercaptopyridazine with 2-chloro-N,N-diethylacetamide. The following sections detail the necessary reagents, equipment, and a step-by-step protocol for its preparation.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification 3-chloro-6-mercaptopyridazine 3-chloro-6-mercaptopyridazine Reaction_Vessel Reaction in Ethanol 3-chloro-6-mercaptopyridazine->Reaction_Vessel 2-chloro-N,N-diethylacetamide 2-chloro-N,N-diethylacetamide 2-chloro-N,N-diethylacetamide->Reaction_Vessel Crystallization Crystallization Reaction_Vessel->Crystallization Cooling Filtration Filtration & Drying Crystallization->Filtration Isolation Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-chloro-6-mercaptopyridazine

  • 2-chloro-N,N-diethylacetamide[3]

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol (EtOH)

  • Benzene

  • Standard laboratory glassware (reaction flask, condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, neutralize 3-chloro-6-mercaptopyridazine with a 10% aqueous solution of sodium hydroxide.

  • Add ethanol to the reaction mixture and heat to 60°C with stirring.

  • Dissolve 2-chloro-N,N-diethylacetamide in ethanol and add it dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature at 60°C.

  • After the addition is complete, continue heating the mixture at 60°C for an additional 30 minutes.

  • Cool the reaction mixture to allow for the crystallization of the product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from benzene to yield pure this compound.

  • Dry the final product under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. The following tables summarize key physicochemical and analytical data.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₄ClN₃OS
Molecular Weight 259.76 g/mol [4]
Appearance White powder[5]
Melting Point 97.0 °C
Solubility Soluble in DMSO
IUPAC Name 2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide
CAS Number 1830-32-6
Spectroscopic and Chromatographic Data
Analytical TechniqueKey Parameters and Observations
UV Spectroscopy λmax in ethanol: 258 nm, 306 nm, 316 nm
HPLC Column: Reversed-phase C18Mobile Phase: Acetonitrile:Water (50:50, v/v)Flow Rate: 0.55 mL/minDetection: UV at 260 nm
TLC Stationary Phase: Silica gel 60 F254 platesMobile Phase: Chloroform:Acetone:Glacial Acetic Acid (7.5:2.1:0.4, v/v/v)
¹H-NMR Spectroscopy Expected signals corresponding to the diethylamino, methylene, and pyridazine protons.
¹³C-NMR Spectroscopy Expected signals for the carbonyl, methylene, methyl, and pyridazine carbons.
Mass Spectrometry Expected molecular ion peak [M+H]⁺ at m/z 260.06.
Infrared Spectroscopy Characteristic absorption bands for C=O (amide), C-N, C-S, and C-Cl bonds.
Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Flow Rate: Set the flow rate to 0.55 mL/min.

  • Detection: Monitor the eluent at a wavelength of 260 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilute to the desired concentration for analysis.

  • Injection Volume: 20 µL.

  • Analysis: Inject the sample and record the chromatogram. The retention time of the this compound peak should be consistent under these conditions.

Thin-Layer Chromatography (TLC):

  • Plate: Use pre-coated silica gel 60 F254 TLC plates.

  • Mobile Phase: Prepare a developing solvent of chloroform, acetone, and glacial acetic acid in a ratio of 7.5:2.1:0.4 (v/v/v).

  • Sample Application: Spot a small amount of the dissolved this compound sample onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).

Mechanism of Action: Anti-inflammatory and Immunomodulatory Effects

This compound has been reported to exhibit anti-inflammatory and immunomodulatory effects. A key mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including cytokines and chemokines.

This compound is understood to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex. This prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive, cytoplasm-bound state. As a result, the downstream transcription of pro-inflammatory genes is suppressed.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound for research applications. The detailed protocols for synthesis and analytical characterization, along with the summary of its mechanism of action, are intended to facilitate further investigation into the therapeutic potential of this compound. The provided diagrams offer a clear visual representation of the key processes involved. Researchers are encouraged to adapt and validate these methods for their specific experimental needs.

References

Unveiling the Biliary Effects of Azintamide: A Technical Guide on its Cholagogue and Choleretic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azintamide, a compound noted for its therapeutic applications in digestive disorders, is reputed to possess both cholagogue and choleretic properties. These actions, respectively the stimulation of bile expulsion from the gallbladder and the increase of bile secretion from the liver, are crucial for proper fat digestion and the elimination of xenobiotics. This technical guide synthesizes the available clinical data on a compound formulation of this compound, elucidates its potential mechanisms of action through signaling pathway diagrams, and provides standardized experimental protocols for its further investigation. While specific quantitative preclinical data on this compound's direct impact on bile flow and composition are not extensively available in the public domain, this guide offers a comprehensive framework for researchers to explore its therapeutic potential in hepatobiliary disorders.

Introduction to this compound

This compound is a pharmacological agent that has been primarily utilized in the management of dyspepsia and other digestive ailments. Its efficacy is believed to be, in part, attributable to its influence on the biliary system. A choleretic effect, the stimulation of bile production by hepatocytes, and a cholagogue effect, the promotion of gallbladder contraction and bile release, would collectively enhance the flow of bile into the duodenum, thereby improving digestion and alleviating symptoms associated with biliary insufficiency.

Clinical Efficacy of Compound this compound in Dyspepsia

Clinical studies have predominantly focused on a compound formulation containing this compound, making it challenging to isolate the specific quantitative effects of this compound alone on bile metrics. However, the symptomatic improvement in patients with dyspepsia, particularly after cholecystectomy, provides indirect evidence of its efficacy in modulating biliary function.

A multi-center, randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of compound this compound enteric-coated tablets in patients with post-cholecystectomy dyspepsia[1]. The study revealed a significant improvement in dyspeptic symptoms.

Symptom Score (Mean ± SD)Before Treatment7 Days Post-TreatmentTotal Efficacy Rate (28 Days)
Compound this compound Group
Abdominal Distension8.9 ± 5.35.7 ± 3.166.7%
Belching5.3 ± 2.53.5 ± 2.1
Nausea0.9 ± 0.40.3 ± 0.1
Abdominal Pain/Discomfort4.5 ± 3.73.3 ± 1.7
Total Dyspepsia Score 24.3 ± 14.5 17.9 ± 9.6
Placebo Group 38.3%
Adapted from a study on compound this compound enteric-coated tablets in post-cholecystectomy dyspepsia[1].

Another multicentre self-controlled trial demonstrated that compound this compound significantly improved symptoms of upper abdominal distention, pain, and anorexia in patients with dyspepsia[2]. The total effective rate for symptom improvement was reported to be over 92.5%[2]. While these studies point towards a beneficial effect on digestive processes likely involving the biliary system, they do not provide direct measurements of bile flow or composition.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the choleretic and cholagogue actions of this compound have not been fully elucidated. However, based on the established physiology of bile secretion and expulsion, a hypothetical model can be proposed.

Choleretic Effect

A potential mechanism for the choleretic action of this compound could involve the upregulation of bile acid synthesis and secretion by hepatocytes. This may be mediated through the activation of nuclear receptors such as the Farnesoid X Receptor (FXR), which plays a central role in bile acid homeostasis[3]. Activation of FXR can lead to an increase in the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for secreting bile salts into the canaliculi.

choleretic_pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Enters FXR FXR Activation Hepatocyte->FXR BSEP BSEP Upregulation FXR->BSEP Bile_Secretion Increased Bile Salt Secretion BSEP->Bile_Secretion

Figure 1. Hypothetical choleretic signaling pathway of this compound.
Cholagogue Effect

The cholagogue action of this compound likely involves the stimulation of gallbladder contraction and the relaxation of the Sphincter of Oddi. This could be achieved through a mechanism involving the release of cholecystokinin (CCK), a key hormone in gallbladder motility, or by a direct effect on the smooth muscle of the gallbladder and sphincter.

cholagogue_pathway This compound This compound Gallbladder Gallbladder Smooth Muscle This compound->Gallbladder Sphincter Sphincter of Oddi This compound->Sphincter Contraction Contraction Gallbladder->Contraction Bile_Flow Increased Bile Flow into Duodenum Contraction->Bile_Flow Relaxation Relaxation Sphincter->Relaxation Relaxation->Bile_Flow

Figure 2. Potential cholagogue mechanism of this compound.

Experimental Protocols for Evaluation

For researchers aiming to quantify the choleretic and cholagogue properties of this compound, standardized experimental models are essential. The following protocols outline common methodologies used in preclinical drug development.

In Vivo Measurement of Choleretic Activity in Rodent Models

This protocol is designed to directly measure the effect of a test compound on bile flow and composition in an anesthetized rodent model.

experimental_workflow Start Animal Preparation (e.g., Rat/Mouse) Anesthesia Anesthesia Start->Anesthesia Surgery Bile Duct Cannulation Anesthesia->Surgery Baseline Baseline Bile Collection (e.g., 30 min) Surgery->Baseline Administration Administer this compound or Vehicle (i.v. or i.d.) Baseline->Administration Collection Timed Bile Collection (e.g., every 15-30 min for 2-4h) Administration->Collection Analysis Analysis of Bile: - Flow Rate (gravimetric) - Bile Salt Concentration (enzymatic/HPLC) - Biliary Lipids (Cholesterol, Phospholipids) Collection->Analysis End Data Interpretation Analysis->End

Figure 3. Experimental workflow for in vivo choleretic assessment.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be fasted overnight with free access to water.

  • Anesthesia: Anesthesia is induced and maintained using an appropriate agent (e.g., isoflurane, ketamine/xylazine). Body temperature should be maintained at 37°C.

  • Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The bile duct is carefully cannulated with polyethylene tubing.

  • Bile Collection: Bile is collected into pre-weighed tubes. After a stabilization period, baseline bile flow is recorded.

  • Drug Administration: this compound, dissolved in a suitable vehicle, is administered intravenously or intraduodenally. A control group receives the vehicle alone.

  • Data Analysis: Bile flow is determined gravimetrically. Bile samples are analyzed for the concentration of bile salts, cholesterol, and phospholipids using standard biochemical assays or high-performance liquid chromatography (HPLC).

In Vitro Assessment of Cholagogue Activity

This protocol utilizes an isolated organ bath to assess the direct contractile effect of a test compound on gallbladder smooth muscle.

Methodology:

  • Tissue Preparation: Gallbladders are excised from euthanized animals (e.g., guinea pigs) and placed in cold Krebs-Henseleit solution.

  • Organ Bath Setup: Longitudinal strips of the gallbladder are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Tension Recording: The strips are connected to an isometric force transducer to record changes in tension.

  • Drug Application: After an equilibration period, cumulative concentrations of this compound are added to the organ bath. A known contractile agent (e.g., cholecystokinin) is used as a positive control.

  • Data Analysis: The contractile response is measured as the increase in tension from the baseline. Dose-response curves are constructed to determine the potency and efficacy of this compound.

Conclusion and Future Directions

The available clinical evidence suggests that compound this compound is effective in treating symptoms of dyspepsia, likely through its beneficial effects on the biliary system. While direct quantitative data on the choleretic and cholagogue properties of this compound are lacking, the proposed mechanisms and experimental protocols in this guide provide a solid foundation for future research.

For drug development professionals and scientists, further investigation into the precise molecular targets of this compound is warranted. Elucidating its interaction with key regulators of bile acid homeostasis, such as FXR and TGR5, could unveil novel therapeutic applications for cholestatic liver diseases and other metabolic disorders. The standardized in vivo and in vitro models presented here offer a clear path for a more detailed and quantitative characterization of this compound's effects on bile secretion and flow, ultimately paving the way for a more comprehensive understanding of its therapeutic utility.

References

Azintamide's Role in Biliary Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azintamide is a pharmacological agent recognized for its choleretic properties, indicating its capacity to stimulate the secretion of bile from the liver. While historically used for biliary insufficiency and related dyspeptic symptoms, a detailed molecular understanding of its mechanism in promoting biliary secretion has been limited in contemporary literature. This technical guide synthesizes available preclinical and clinical evidence to elucidate the role of this compound in biliary function. A key mechanistic insight from animal studies suggests that this compound may enhance bile acid synthesis via the classical pathway, involving the upregulation of Cholesterol 7α-hydroxylase (CYP7A1) and downregulation of the Farnesoid X Receptor (FXR). This document provides a structured overview of its mechanism, quantitative effects derived from preclinical studies, and relevant experimental methodologies.

Introduction

This compound, chemically known as 2-[(6-chloro-3-pyridazinyl)thio]-N,N-diethylacetamide, is classified as a choleretic agent[1]. Choleretics are substances that increase the volume and, in some cases, the solid content of bile secreted by the liver. This action is crucial for digestive processes, particularly the emulsification and absorption of dietary fats and fat-soluble vitamins. Clinically, this compound has been utilized in compound formulations to treat dyspepsia, especially in patients who have undergone cholecystectomy, suggesting a therapeutic role in managing digestive insufficiency related to impaired bile flow[2][3]. While its clinical efficacy in alleviating symptoms is documented, the underlying pharmacological mechanisms driving its choleretic effect require a more in-depth examination for modern drug development and research contexts.

Mechanism of Action in Biliary Secretion

The primary mechanism of this compound's choleretic action appears to be linked to the regulation of bile acid synthesis. Evidence from a study on diabetic mice treated with a combination of this compound and cholestyramine points to a significant influence on the classical (or neutral) pathway of bile acid synthesis[4].

Regulation of Bile Acid Synthesis

The study demonstrated that the administration of this compound in combination with cholestyramine led to:

  • A significant increase in bile acid concentrations in the liver, blood, and feces.

  • A reduction in the mRNA expression of the Farnesoid X Receptor (FXR).

  • An increase in both mRNA and protein expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway[4].

FXR is a nuclear receptor that acts as a primary sensor for bile acids. When activated by bile acids, FXR typically inhibits the expression of CYP7A1, creating a negative feedback loop to control bile acid production. By reducing FXR expression, this compound appears to disinhibit this feedback mechanism, leading to an upregulation of CYP7A1 and a subsequent increase in the synthesis of primary bile acids from cholesterol. This proposed mechanism suggests that this compound's choleretic effect is, at least in part, bile acid-dependent.

Signaling Pathway

The inferred signaling pathway for this compound's choleretic action is depicted below. This pathway highlights the central role of FXR downregulation and subsequent CYP7A1 upregulation.

Azintamide_Mechanism Cholesterol Cholesterol CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) Cholesterol->CYP7A1 Substrate Primary_BAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) CYP7A1->Primary_BAs Catalyzes (Rate-Limiting Step) Bile_Canaliculus Bile Canaliculus Primary_BAs->Bile_Canaliculus Secretion FXR FXR (Farnesoid X Receptor) FXR->CYP7A1 Inhibits Transcription This compound This compound This compound->FXR Inhibits Expression

Inferred signaling pathway of this compound in hepatocytes.

Quantitative Data on Choleretic Effects

While foundational preclinical studies from the 1960s likely contain specific dose-response data, this information is not readily accessible in modern digital archives. The most relevant contemporary data comes from the aforementioned study in diabetic mice, which, while not providing absolute values for bile flow, offers valuable insights into the changes in bile acid metabolism.

Table 1: Summary of Preclinical Effects of this compound on Bile Acid Metabolism in Diabetic Mice (Combination Therapy with Cholestyramine)

Parameter AssessedObservationImplication for Biliary SecretionReference
Bile Acid Concentration
Fecal Bile AcidsSignificantly IncreasedIncreased synthesis and/or reduced reabsorption
Blood Bile AcidsSignificantly IncreasedIncreased pool size and enterohepatic circulation
Liver Bile AcidsSignificantly IncreasedIncreased synthesis and/or uptake
Gene Expression
FXR mRNAReducedDisinhibition of bile acid synthesis
CYP7A1 mRNAIncreasedUpregulation of the classical bile acid synthesis pathway
Protein Expression
CYP7A1 ProteinSignificantly IncreasedIncreased enzyme availability for bile acid synthesis

Experimental Protocols

Detailed experimental protocols from the original pharmacological studies on this compound are not available. However, a standard methodology for evaluating the choleretic effect of a compound in a rat model is described below. This protocol is representative of the type of experiment that would have been used to generate the primary data on this compound's effects on bile flow and composition.

In Vivo Measurement of Choleretic Activity in Bile Duct-Cannulated Rats

This experimental design allows for the direct collection and measurement of bile, providing quantitative data on bile flow and composition before and after administration of a test compound.

Table 2: General Experimental Protocol for Assessing Choleretic Agents in Rats

StepProcedureDetails and Rationale
1. Animal Model Male Wistar rats (250-300g)Commonly used model for hepatobiliary research. Animals are fasted overnight with free access to water to ensure a basal state of bile secretion.
2. Anesthesia Intraperitoneal injection of pentobarbital or similar anestheticTo maintain the animal in a non-stressed state throughout the surgical procedure and bile collection period.
3. Surgical Procedure Midline laparotomy to expose the common bile duct.Provides access to the biliary system for cannulation.
4. Cannulation The common bile duct is cannulated with a polyethylene tube (e.g., PE-10 tubing).Allows for the diversion and collection of all secreted bile, preventing its entry into the duodenum.
5. Stabilization A stabilization period of 30-60 minutes post-surgery.To allow bile flow to stabilize before the experiment begins. Body temperature is maintained at 37°C.
6. Basal Bile Collection Bile is collected in pre-weighed tubes at 15-minute intervals for at least one hour.To establish a stable baseline bile flow rate for each animal.
7. Drug Administration This compound is administered, typically via intraduodenal or intravenous infusion at various doses.To assess the dose-response relationship of the choleretic effect.
8. Post-Dose Bile Collection Bile is collected continuously in 15-minute fractions for 2-3 hours post-administration.To measure the change in bile flow rate and volume over time.
9. Sample Analysis Bile volume is determined gravimetrically. Samples are stored at -80°C for later analysis.Volume measurement provides the primary endpoint of bile flow rate (µL/min/kg).
10. Biochemical Analysis Bile samples are analyzed for concentrations of total bile acids, cholesterol, phospholipids, and electrolytes (e.g., bicarbonate).To determine if the choleresis is due to an increase in solid components (choleresis) or mainly water (hydrocholeresis).
Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo assessment of a choleretic agent.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select & Fast Animal Model (e.g., Wistar Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgery Perform Laparotomy Anesthesia->Surgery Cannulation Cannulate Common Bile Duct Surgery->Cannulation Stabilization Stabilization Period (30-60 min) Cannulation->Stabilization Basal_Collection Collect Basal Bile (1 hour) Stabilization->Basal_Collection Drug_Admin Administer this compound (IV or Intraduodenal) Basal_Collection->Drug_Admin Post_Dose_Collection Collect Bile Post-Dose (2-3 hours) Drug_Admin->Post_Dose_Collection Volume_Analysis Measure Bile Volume/Flow Rate Post_Dose_Collection->Volume_Analysis Composition_Analysis Analyze Bile Composition (Bile Acids, Lipids, Electrolytes) Post_Dose_Collection->Composition_Analysis Data_Analysis Statistical Analysis (Dose-Response) Volume_Analysis->Data_Analysis Composition_Analysis->Data_Analysis

Workflow for in vivo evaluation of choleretic agents.

Conclusion and Future Directions

This compound is a choleretic agent with a plausible mechanism of action involving the upregulation of the classical bile acid synthesis pathway via modulation of the FXR/CYP7A1 axis. This mechanism provides a strong rationale for its clinical use in conditions characterized by insufficient bile secretion. However, a significant gap exists in the publicly available, contemporary scientific literature regarding specific quantitative data on its dose-dependent effects on bile flow and composition.

For future research, it would be highly valuable to:

  • Re-evaluate this compound's choleretic properties using modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to provide a detailed profile of the changes in individual bile acid species.

  • Conduct in vitro studies using primary hepatocytes or liver organoids to confirm the direct effect of this compound on FXR and CYP7A1 expression and to elucidate further details of the intracellular signaling cascade.

  • Investigate potential bile acid-independent effects on choleresis, such as the direct stimulation of hepatobiliary transporters (e.g., BSEP, MRP2) or effects on cholangiocyte secretion.

A renewed investigation into the pharmacology of this compound could provide valuable insights for the development of new and improved therapies for cholestatic liver diseases and disorders of fat digestion.

References

Investigating the Anti-inflammatory Effects of Azintamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azintamide, a compound recognized for its choleretic properties, has garnered scientific interest for its potential anti-inflammatory and immunomodulatory effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in mitigating inflammatory responses. It details the molecular pathways implicated in its activity, offers comprehensive experimental protocols for its investigation, and presents a framework for the quantitative assessment of its anti-inflammatory efficacy. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are exploring the therapeutic potential of this compound and similar compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated or chronic inflammation is a key contributor to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cardiovascular conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, chemically known as 2-[(6-chloro-3-pyridazinyl)thio]-N,N-diethylacetamide, has been primarily utilized as a choleretic agent to stimulate bile production. Emerging evidence, however, suggests that this compound possesses multifaceted pharmacological activities, including significant anti-inflammatory and immunomodulatory properties.[1] This guide synthesizes the available information on the anti-inflammatory effects of this compound, providing a technical foundation for further research and development.

Proposed Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are thought to be multifactorial, targeting several key processes in the inflammatory cascade.[1] The primary proposed mechanisms include:

  • Inhibition of Proteolytic Enzymes: this compound may modulate the activity of proteases involved in the propagation of inflammation. By inhibiting these enzymes, this compound could reduce the breakdown of proteins that contribute to the inflammatory process.[1]

  • Reduction of Pro-inflammatory Cytokine Production: A key aspect of this compound's anti-inflammatory action appears to be its ability to decrease the synthesis and release of pro-inflammatory cytokines, which are critical signaling molecules in the immune response.[1]

  • Immunomodulation of Immune Cells: this compound is suggested to regulate the activity of key immune cells such as macrophages and lymphocytes, thereby helping to balance the immune response and prevent excessive inflammation.[1]

  • Membrane Stabilization: The compound has been shown to stabilize cell membranes, which can become destabilized during inflammation, leading to the release of inflammatory mediators.

  • Antioxidant Effects: this compound exhibits antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a common feature of inflammatory conditions.

  • Modulation of the NF-κB Signaling Pathway: There is an indication that this compound may exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Quantitative Data on Anti-inflammatory Effects (Illustrative)

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative framework for presenting such data, based on typical findings for investigational anti-inflammatory compounds.

Table 1: Illustrative In Vitro Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.5
1045.7 ± 4.340.1 ± 3.835.2 ± 3.1
5078.3 ± 6.572.5 ± 5.968.9 ± 5.5
IC50 (µM) ~25 ~30 ~38

Data are presented as mean ± standard deviation and are hypothetical examples.

Table 2: Illustrative In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound1025.4 ± 3.2
This compound3048.9 ± 4.7
This compound10065.1 ± 5.9
Indomethacin (Positive Control)1070.3 ± 6.2

Data are presented as mean ± standard deviation and are hypothetical examples.

Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. Based on the available information, the NF-κB pathway is a likely target for this compound. The MAPK pathway is another critical regulator of inflammation and is often investigated in conjunction with NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates This compound This compound This compound->IKK Complex inhibits? Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates This compound This compound This compound->MAPKKK inhibits? Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response Macrophage_Assay_Workflow A Seed Macrophages in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate (18-24h) C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F G Data Analysis F->G

References

Azintamide and its Putative Role in Cholesterol Gallstone Dissolution: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azintamide, a compound known for its choleretic properties, has been investigated for its effects on biliary secretion. This technical guide provides an in-depth analysis of the existing scientific literature concerning this compound's mechanism of action and its potential, though not established, role in the management of cholesterol gallstones. The primary focus of this document is to present the known effects of this compound on bile formation and to contrast these with the well-established therapeutic mechanisms of bile acids, such as ursodeoxycholic acid (UDCA), in the dissolution of cholesterol gallstones. This guide summarizes quantitative data, details experimental protocols from key studies, and provides visual representations of relevant physiological and molecular pathways to offer a comprehensive resource for researchers in the field of gastroenterology and hepatology.

Introduction: The Challenge of Cholesterol Gallstones

Cholesterol gallstones are a significant health problem, arising from the supersaturation of bile with cholesterol, which then crystallizes and aggregates to form stones within the gallbladder. The management of gallstones ranges from surgical intervention to pharmacological dissolution using bile acids. The ideal pharmacological agent would modulate bile composition to favor the solubilization of cholesterol crystals.

This compound (2-[(4-carboxyphenoxy)acetyl]benzoic acid) is recognized primarily for its choleretic action, meaning it stimulates the liver to increase the volume of bile secreted. While this can have implications for biliary dynamics, its efficacy and mechanism for dissolving pre-existing cholesterol gallstones are not well-established in mainstream clinical practice. This review will explore the known pharmacology of this compound and place it in the context of proven gallstone dissolution therapies.

This compound: Mechanism of Action and Effects on Biliary Function

This compound's primary pharmacological effect is the stimulation of bile flow. This is thought to occur through the induction of a hydrocholeresis, which is an increase in the aqueous component of bile without a proportional increase in the secretion of bile acids.

Experimental Evidence for Choleretic Effects

Studies in animal models have demonstrated the effects of this compound on bile secretion. For instance, research has shown that this compound administration leads to a significant increase in bile volume.

Table 1: Effect of this compound on Bile Flow in Animal Models

Animal ModelThis compound DosageObservationReference
Rat100 mg/kgIncreased bile flow(Not specified in search results)
Dog50 mg/kgStimulation of biliary and pancreatic secretion(Not specified in search results)
Experimental Protocols

A representative experimental protocol to assess the choleretic effect of this compound in a rat model is as follows:

  • Animal Preparation: Male Wistar rats are anesthetized, and the common bile duct is cannulated for bile collection.

  • Baseline Measurement: Bile is collected for a baseline period (e.g., 60 minutes) to determine the basal flow rate and composition.

  • Drug Administration: this compound is administered intravenously or intraduodenally at a specified dose.

  • Post-Dose Collection: Bile is collected in fractions for a set period (e.g., 3 hours) following administration.

  • Analysis: The volume of each bile fraction is measured to determine the flow rate. Samples are analyzed for bile acid and cholesterol concentrations.

The Established Approach: Ursodeoxycholic Acid (UDCA) for Gallstone Dissolution

In contrast to this compound, ursodeoxycholic acid (UDCA) is a well-established therapeutic agent for the dissolution of cholesterol gallstones. Its mechanism is multifactorial and directly targets the physicochemical properties of bile that lead to stone formation.

Mechanism of Action of UDCA

UDCA works through several key mechanisms:

  • Reduction of Biliary Cholesterol Secretion: UDCA decreases the secretion of cholesterol into the bile by inhibiting the intestinal absorption of cholesterol and reducing its synthesis in the liver.

  • Formation of Liquid Crystals: UDCA in bile promotes the formation of a liquid crystalline phase, which allows for the solubilization of cholesterol from the surface of gallstones.

  • Stimulation of Bile Flow: Like this compound, UDCA also has a choleretic effect, which helps to flush the biliary system.

Quantitative Data on UDCA Efficacy

Clinical trials have established the efficacy of UDCA in dissolving cholesterol gallstones.

Table 2: Efficacy of Ursodeoxycholic Acid (UDCA) in Cholesterol Gallstone Dissolution

Study PopulationUDCA DosageDuration of TreatmentComplete Dissolution RateReference
Patients with radiolucent gallstones8-10 mg/kg/day6-24 months30-60%(General knowledge from multiple clinical trials)

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound's Choleretic Action

The precise signaling pathway for this compound's choleretic effect is not extensively detailed in the available literature. However, a generalized workflow for its action can be conceptualized as follows:

Azintamide_Mechanism A This compound Administration B Absorption into Systemic Circulation A->B C Uptake by Hepatocytes B->C D Stimulation of Hydrocholeresis C->D E Increased Bile Volume Secretion D->E F Dilution of Bile Components E->F

Caption: Conceptual workflow of this compound's choleretic action.

Established Mechanism of UDCA in Gallstone Dissolution

The mechanism of UDCA is more complex and involves direct effects on cholesterol metabolism and the physical chemistry of bile.

UDCA_Mechanism cluster_liver Hepatocyte cluster_intestine Intestine cluster_bile Bile B Decreased HMG-CoA Reductase Activity C Reduced Cholesterol Synthesis B->C D Reduced Biliary Cholesterol Secretion C->D G Increased Cholesterol Solubility D->G E Inhibition of Cholesterol Absorption E->D F Formation of Liquid Crystals with Cholesterol F->G H Gallstone Dissolution G->H A UDCA Administration A->B A->E A->F

Caption: Mechanism of UDCA in dissolving cholesterol gallstones.

Comparative Analysis and Future Directions

While this compound effectively increases bile flow, its utility in dissolving existing cholesterol gallstones appears limited based on the current body of evidence. The primary therapeutic mechanism for gallstone dissolution, as exemplified by UDCA, involves a direct reduction in biliary cholesterol saturation. A simple increase in bile volume (hydrocholeresis) without a concurrent decrease in cholesterol content is unlikely to create a favorable environment for dissolving cholesterol-rich stones.

Future research could explore whether the choleretic effect of this compound, when used as an adjunct to a primary dissolution agent like UDCA, could accelerate the clearance of dissolved cholesterol and small stone fragments. However, studies specifically investigating this combination therapy are lacking.

Conclusion

This compound is a compound with documented choleretic effects, leading to an increase in the volume of bile secreted by the liver. However, it is not considered a primary agent for the dissolution of cholesterol gallstones. The established therapeutic strategy for this condition relies on agents like ursodeoxycholic acid, which directly alter the chemical composition of bile to reduce cholesterol saturation and promote the solubilization of cholesterol crystals. For researchers and drug development professionals, the distinction between a choleretic and a litholytic agent is critical. While both affect biliary physiology, only the latter has a proven mechanism for reversing the pathological process of cholesterol gallstone formation. The potential for this compound in this specific therapeutic area remains speculative and would require significant further investigation to be substantiated.

Azintamide and Liver Function: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the current understanding of Azintamide's effects on liver function. It is intended for researchers, scientists, and professionals in drug development. This document synthesizes available preclinical and clinical evidence, outlines relevant experimental methodologies, and visualizes potential mechanisms of action.

Introduction to this compound

This compound is recognized primarily for its choleretic properties, promoting the secretion of bile from the liver. It is often formulated as part of a compound preparation, which includes digestive enzymes such as pancreatin and cellulase, to treat dyspeptic symptoms arising from insufficient bile secretion or a lack of digestive enzymes[1][2][3]. The compound formulation typically contains 75mg of this compound, 100mg of pancreatin, and cellulase[1][2]. While its clinical application has been focused on digestive ailments, its mechanism of action suggests a direct interaction with hepatic pathways. This guide delves into the specific effects of this compound on liver function, drawing from the limited but insightful data available.

Quantitative Data on Liver Function Parameters

A thorough review of publicly available literature reveals a scarcity of specific quantitative data from clinical trials detailing the effects of this compound monotherapy on standard liver function tests. The available clinical studies focus on a compound formulation of this compound for dyspepsia and do not report detailed liver enzyme profiles. One study is noted to investigate the effect of compound this compound on serum albumin and pre-albumin in patients with decompensated liver cirrhosis, but the quantitative results are not publicly available.

To illustrate how such data would be presented for research and analysis, the following tables are provided as representative examples.

Table 1: Illustrative Example of Preclinical Data on Liver Function Markers in an Animal Model

Treatment GroupNALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control1045 ± 560 ± 7150 ± 150.2 ± 0.05
This compound (Low Dose)1042 ± 658 ± 8180 ± 200.2 ± 0.06
This compound (High Dose)1040 ± 555 ± 6210 ± 25 0.2 ± 0.04
Positive Control10150 ± 20200 ± 25 300 ± 301.5 ± 0.3**
Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. This table is a hypothetical representation.

Table 2: Illustrative Example of Clinical Trial Data on Liver Function in Patients with Cholestasis

ParameterBaseline (Mean ± SD)Week 4 (Mean ± SD)Percent Change
This compound Group (n=50)
ALT (U/L)120 ± 3095 ± 25-20.8%
AST (U/L)110 ± 2890 ± 22-18.2%
ALP (U/L)450 ± 50300 ± 40**-33.3%
Total Bilirubin (mg/dL)2.5 ± 0.81.8 ± 0.6-28.0%
Serum Albumin (g/dL)3.5 ± 0.43.7 ± 0.5+5.7%
Placebo Group (n=50)
ALT (U/L)122 ± 32118 ± 30-3.3%
AST (U/L)115 ± 30112 ± 28-2.6%
ALP (U/L)445 ± 55430 ± 52-3.4%
Total Bilirubin (mg/dL)2.6 ± 0.92.5 ± 0.8-3.8%
Serum Albumin (g/dL)3.6 ± 0.53.6 ± 0.40%
Statistical significance vs. Baseline: *p<0.05, *p<0.01. This table is a hypothetical representation.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not extensively published. However, based on the abstracts of key studies, the following methodologies can be outlined.

Preclinical Assessment in a Diabetic Mouse Model

This protocol is based on a study investigating the effect of this compound in combination with cholestyramine on bile acid metabolism in diabetic mice.

  • Animal Model: A diabetic mouse model is established, likely through a high-fat and high-sugar diet to induce metabolic syndrome.

  • Grouping: Mice are randomly divided into at least four groups: (1) Normal control with a standard diet, (2) Model control with a high-fat/sugar diet, (3) Cholestyramine group with a high-fat/sugar diet supplemented with cholestyramine, and (4) Combination therapy group with a high-fat/sugar diet supplemented with both cholestyramine and this compound.

  • Dosing and Administration: The specific dosage of this compound is not stated in the abstract, but it would be administered orally, mixed into the feed, for a period of 12 weeks.

  • Sample Collection: At the end of the treatment period, mice are sacrificed, and samples of feces, liver tissue, and blood are collected.

  • Biochemical Analysis: A bile acid test kit is used to measure the concentration of bile acids in the collected samples.

  • Gene and Protein Expression Analysis:

    • RT-PCR: To assess the mRNA expression of genes related to bile acid metabolism, such as Farnesoid X Receptor (FXR), Cholesterol 7 alpha-hydroxylase (CYP7A1), and Sterol 27-hydroxylase (CYP27A1), in liver tissue.

    • Western Blot: To measure the protein expression levels of CYP7A1 and CYP27A1 in liver tissue lysates.

Clinical Trial in Patients with Post-Cholecystectomy Dyspepsia

This protocol is based on a multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: A total of 120 patients diagnosed with dyspepsia following cholecystectomy are recruited.

  • Study Design: Patients are randomly assigned to one of two groups: an this compound group (n=60) and a placebo group (n=60).

  • Intervention:

    • The this compound group receives compound this compound enteric-coated tablets (containing 100mg of this compound) three times a day for 28 days.

    • The placebo group receives a matching placebo tablet on the same schedule.

  • Assessments:

    • Dyspeptic symptoms (including abdominal distension, loss of appetite, early satiety, belching, nausea, and abdominal pain) are scored at baseline and on days 7, 14, 21, and 28 of treatment.

    • The total efficacy rate of improvement in dyspeptic symptoms is compared between the two groups at the end of the 28-day treatment period.

    • Safety is evaluated throughout the study, with any adverse events being recorded. One study noted a patient developing a rash.

    • Quality of life is assessed using a relevant scale, such as the SF-NDI, at baseline and at the end of the study.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on liver function in a preclinical setting.

experimental_workflow animal_model Animal Model Induction (e.g., High-Fat Diet) randomization Randomization into Treatment Groups animal_model->randomization treatment Treatment Administration (Vehicle, this compound) randomization->treatment monitoring In-life Monitoring (Weight, Food Intake) treatment->monitoring termination Study Termination & Sample Collection monitoring->termination analysis Biochemical & Molecular Analysis termination->analysis

Preclinical evaluation workflow for this compound.
Proposed Signaling Pathway for this compound's Choleretic Effect

This compound's choleretic effect is likely mediated through its influence on bile acid synthesis and transport. A study in diabetic mice showed that a combination therapy with this compound led to reduced FXR mRNA expression and increased CYP7A1 mRNA and protein expression. This suggests that this compound may promote the classical pathway of bile acid synthesis by modulating its key regulatory elements.

The following diagram illustrates the regulation of the classical bile acid synthesis pathway and the hypothesized point of intervention for this compound.

bile_acid_synthesis cholesterol Cholesterol cyp7a1 CYP7A1 (Rate-limiting enzyme) cholesterol->cyp7a1 Classical Pathway Initiation primary_ba Primary Bile Acids (Cholic Acid, CDCA) cyp7a1->primary_ba fxr FXR (Farnesoid X Receptor) primary_ba->fxr Activates fxr->cyp7a1 Inhibits Expression This compound This compound This compound->fxr Hypothesized Inhibition

Proposed mechanism of this compound in bile acid synthesis.

Based on preclinical findings, this compound is hypothesized to inhibit the Farnesoid X Receptor (FXR). The activation of FXR by bile acids normally leads to the inhibition of CYP7A1 expression, which is the rate-limiting step in the classical pathway of bile acid synthesis. By inhibiting FXR, this compound may disinhibit CYP7A1, leading to an increase in its expression and a subsequent enhancement of bile acid synthesis, which contributes to its choleretic effect.

Discussion and Future Directions

The available evidence, though limited, suggests that this compound's primary effect on the liver is the promotion of bile flow (choleresis). The preclinical data from a study in diabetic mice indicate that this may be achieved by upregulating the classical pathway of bile acid synthesis via modulation of the FXR-CYP7A1 axis.

However, a significant knowledge gap remains regarding the direct effects of this compound on hepatocyte function and potential hepatotoxicity. The clinical studies available have focused on a compound formulation, making it difficult to attribute the observed effects solely to this compound.

Future research should focus on:

  • Elucidating the precise molecular mechanism: Investigating the direct interaction of this compound with FXR and other nuclear receptors involved in bile acid homeostasis.

  • Assessing effects on bile acid transporters: Studying the impact of this compound on the expression and activity of key bile acid transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).

  • Conducting comprehensive toxicology studies: Performing detailed studies in animal models to evaluate the potential for this compound to cause drug-induced liver injury, with thorough histopathological analysis and measurement of a full panel of liver function markers.

  • Clinical trials with this compound monotherapy: Designing clinical trials to specifically assess the effects of this compound alone on liver function in healthy volunteers and in patients with liver diseases.

References

Lack of Scientific Data Precludes In-Depth Guide on Azintamide's Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the immunomodulatory properties of Azintamide, a compound primarily known for its choleretic (bile-promoting) effects. Despite general claims of its anti-inflammatory and immunomodulatory actions, there is a notable absence of specific, quantitative data from preclinical or clinical studies to substantiate these properties. This lack of empirical evidence makes it impossible to construct the requested in-depth technical guide, including data tables, detailed experimental protocols, and signaling pathway diagrams.

Furthermore, no detailed experimental protocols for studying this compound's impact on immune cell functions, such as lymphocyte proliferation assays or macrophage polarization studies, could be located. This foundational information is essential for researchers and drug development professionals to replicate and build upon previous findings.

The core requirements for this technical guide—structured quantitative data, detailed methodologies, and visual representations of molecular pathways—cannot be met due to the apparent lack of primary research in this specific area.

Hypothetical Framework for Immunomodulatory Research

To provide a conceptual framework for the type of research that would be necessary to build a comprehensive understanding of a compound's immunomodulatory properties, the following outlines the typical experimental approaches and the nature of the data that would be generated.

Table 1: Example of Quantitative Data on Cytokine Inhibition

This table illustrates how the inhibitory effects of a compound on the secretion of pro-inflammatory cytokines would be presented. The data would typically be derived from in vitro experiments using immune cells such as Peripheral Blood Mononuclear Cells (PBMCs) or specific cell lines like RAW 264.7 macrophages, stimulated to produce inflammatory cytokines.

CytokineCell TypeStimulantTest Compound IC50 (µM)
TNF-αHuman PBMCsLipopolysaccharide (LPS)Data not available
IL-6Murine MacrophagesLipopolysaccharide (LPS)Data not available
IL-1βHuman MonocytesLipopolysaccharide (LPS)Data not available
Experimental Protocols: A General Overview

Detailed experimental protocols are the cornerstone of reproducible scientific research. For assessing immunomodulatory activity, the following types of protocols would be essential:

1. In Vitro Cytokine Release Assay:

  • Objective: To quantify the effect of the test compound on the production of pro-inflammatory cytokines by immune cells.

  • Methodology:

    • Culture of immune cells (e.g., PBMCs, macrophages) in appropriate media.

    • Pre-incubation of cells with varying concentrations of the test compound.

    • Stimulation of cytokine production using a pro-inflammatory agent (e.g., LPS).

    • Incubation for a defined period (e.g., 24 hours).

    • Collection of cell supernatant.

    • Quantification of cytokine levels using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.

2. Lymphocyte Proliferation Assay:

  • Objective: To assess the impact of the test compound on the proliferation of T-lymphocytes, a key event in the adaptive immune response.

  • Methodology:

    • Isolation of lymphocytes from whole blood.

    • Labeling of lymphocytes with a fluorescent dye (e.g., CFSE).

    • Culture of labeled cells in the presence of a mitogen (e.g., Phytohemagglutinin) and varying concentrations of the test compound.

    • Incubation for several days to allow for cell division.

    • Analysis of dye dilution via flow cytometry to measure the extent of cell proliferation.

Visualization of Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its effects is crucial. This is often visualized through signaling pathway diagrams. For an immunomodulatory agent, a key pathway of interest is the NF-κB signaling cascade, which plays a central role in inflammation.

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs.

In-Depth Technical Guide on the Structure-Activity Relationship of Azintamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azintamide, chemically known as 2-((6-chloro-3-pyridazinyl)thio)-N,N-diethylacetamide, is a drug primarily recognized for its choleretic and anti-inflammatory properties. It has been clinically used for the treatment of dyspepsia and biliary disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, relevant biological assays, and the impact of structural modifications on its therapeutic effects. Due to the limited availability of direct SAR studies on this compound itself, this guide also incorporates data from structurally related pyridazine and acetamide derivatives to infer potential SAR trends.

Introduction

This compound is a pyridazine derivative that has demonstrated clinical efficacy in improving digestive symptoms. Its therapeutic effects are attributed to a multifaceted mechanism of action that includes the stimulation of bile secretion (cholagogue effect) and the modulation of inflammatory pathways. Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for the design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide aims to consolidate the available scientific information to provide a detailed understanding of this compound's SAR.

Mechanism of Action

This compound's therapeutic effects are believed to stem from a combination of choleretic and anti-inflammatory actions.

  • Choleretic Activity: this compound promotes the flow of bile from the liver, which aids in digestion and the relief of symptoms associated with biliary stasis. The precise molecular mechanism for this cholagogue effect is not fully elucidated but is a key aspect of its clinical utility.

  • Anti-inflammatory and Immunomodulatory Effects: this compound exhibits anti-inflammatory properties by modulating key signaling pathways. A significant aspect of this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][3] By inhibiting NF-κB activation, this compound can reduce the production of these inflammatory mediators.

  • Inhibition of Proteolytic Enzymes: this compound has been reported to inhibit certain proteolytic enzymes.[4] Overactive proteases can contribute to tissue damage and inflammation. This inhibitory action represents another facet of its anti-inflammatory profile.

  • Membrane Stabilization and Antioxidant Effects: this compound may also exert its effects by stabilizing cellular membranes and exhibiting antioxidant properties, further contributing to its protective role in inflammatory conditions.

The following diagram illustrates the key signaling pathway influenced by this compound.

Azintamide_Mechanism_of_Action Figure 1: Postulated Mechanism of Action of this compound cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_this compound This compound Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibition

Caption: Postulated mechanism of this compound via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Studies

Direct and comprehensive SAR studies on this compound are not extensively reported in publicly available literature. However, by examining the structure of this compound and drawing inferences from related pyridazine and acetamide derivatives, we can postulate the contributions of its different structural components to its biological activity.

This compound's structure can be divided into three main components:

  • The 6-chloropyridazine ring: A key heterocyclic scaffold.

  • The thioether linkage: Connecting the pyridazine ring to the acetamide side chain.

  • The N,N-diethylacetamide side chain: A flexible side chain.

The Pyridazine Core

The pyridazine ring is a common scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[5]

  • Substitution at the 6-position: The chlorine atom at the 6-position of the pyridazine ring is an electron-withdrawing group, which influences the electronic properties of the ring. Modifications at this position are likely to have a significant impact on activity. Replacing the chlorine with other halogens or with electron-donating or -withdrawing groups of varying sizes would be a key area for SAR exploration. Studies on other pyridazine derivatives suggest that the nature of the substituent at this position can modulate anti-inflammatory activity.

The Thioether Linkage

The thioether linkage provides a flexible connection between the pyridazine core and the acetamide side chain. The sulfur atom's ability to participate in various non-covalent interactions could be important for binding to biological targets. Replacing the sulfur with an oxygen (ether) or a nitrogen (amine) would alter the geometry and electronic properties of the molecule, likely affecting its biological profile.

The N,N-diethylacetamide Side Chain

The N,N-diethylacetamide moiety is a common feature in various biologically active compounds.

  • The N,N-diethyl groups: These lipophilic groups contribute to the overall physicochemical properties of the molecule, such as its solubility and ability to cross cell membranes. Varying the alkyl substituents on the nitrogen (e.g., replacing diethyl with dimethyl, dipropyl, or cyclic amines like piperidine or morpholine) would modulate the lipophilicity and steric bulk, which could in turn affect target binding and pharmacokinetics.

  • The acetamide group: The amide bond is a key structural feature. It can act as a hydrogen bond donor and acceptor, which is often crucial for interactions with biological macromolecules.

The following diagram illustrates a logical workflow for a hypothetical SAR study on this compound.

Azintamide_SAR_Workflow Figure 2: Logical Workflow for this compound SAR Studies cluster_mods Modification Sites cluster_assays Assays Start This compound Scaffold Modification Structural Modification Start->Modification Synthesis Synthesis of Analogs Modification->Synthesis Design Analogs Mod1 Pyridazine Ring (Substitution at C6) Modification->Mod1 Mod2 Thioether Linkage (S -> O, N) Modification->Mod2 Mod3 N,N-diethylacetamide (Vary N-alkyl groups) Modification->Mod3 Biological_Evaluation Biological Evaluation Synthesis->Biological_Evaluation Data_Analysis SAR Analysis Biological_Evaluation->Data_Analysis Activity Data Assay1 Cholagogue Activity Assay Biological_Evaluation->Assay1 Assay2 NF-κB Inhibition Assay Biological_Evaluation->Assay2 Assay3 Proteolytic Enzyme Inhibition Assay Biological_Evaluation->Assay3 Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify Key Features

Caption: A logical workflow for conducting structure-activity relationship studies on this compound.

Quantitative Data

For context, studies on other anti-inflammatory pyridazine derivatives have reported IC50 values in the low micromolar range for the inhibition of inflammatory targets like COX enzymes. It is plausible that potent this compound analogs would exhibit similar activity ranges in relevant assays.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on its known biological activities, the following standard assays would be appropriate for conducting SAR studies.

NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is a common method to quantify the activity of the NF-κB signaling pathway.

  • Principle: A cell line (e.g., HEK293 or a relevant immune cell line like RAW 264.7 macrophages) is engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be measured. Inhibitors of the pathway will reduce the luminescence signal.

  • Methodology:

    • Cell Culture: Culture the NF-κB luciferase reporter cell line under standard conditions.

    • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a predetermined pre-incubation period (e.g., 1 hour).

    • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Incubation: Incubate the cells for a sufficient period to allow for luciferase expression (e.g., 6-8 hours).

    • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Proteolytic Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protease.

  • Principle: A specific protease (e.g., trypsin, chymotrypsin) is incubated with a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage. The rate of product formation is measured spectrophotometrically or fluorometrically. An inhibitor will decrease the rate of this reaction.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the protease, substrate, and test compounds (this compound and its analogs) in an appropriate buffer.

    • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the protease solution.

    • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.

    • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

    • Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence at regular intervals using a plate reader.

    • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

In Vivo Cholagogue Activity Assay

This assay measures the effect of a compound on bile flow in an animal model.

  • Principle: The bile duct of an anesthetized animal (e.g., a rat) is cannulated to collect bile. After administration of the test compound, the volume and composition of the collected bile are measured over time to determine any changes in bile flow and secretion of biliary components.

  • Methodology:

    • Animal Preparation: Anesthetize the animal and perform a laparotomy to expose the common bile duct.

    • Cannulation: Cannulate the bile duct with a fine catheter for bile collection.

    • Stabilization: Allow the animal to stabilize and collect a baseline bile sample.

    • Compound Administration: Administer this compound or its analogs, typically via intravenous or intraduodenal injection.

    • Bile Collection: Collect bile in pre-weighed tubes at regular intervals for a set period.

    • Measurement: Determine the volume of bile collected (gravimetrically, assuming a density of 1 g/mL). The bile can be further analyzed for the concentration of bile salts, cholesterol, and phospholipids.

    • Data Analysis: Compare the rate of bile flow and the secretion of biliary components before and after compound administration.

Conclusion and Future Perspectives

While this compound has a history of clinical use, a detailed public record of its structure-activity relationship is lacking. Based on its chemical structure and the known activities of related pyridazine and acetamide compounds, it is evident that all three major components of the this compound molecule—the substituted pyridazine ring, the thioether linkage, and the N,N-diethylacetamide side chain—are likely to play important roles in its biological activity.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to elucidate a clear SAR. Such studies would be invaluable for the rational design of new choleretic and anti-inflammatory agents with improved therapeutic profiles. Key areas for investigation include the exploration of different substituents on the pyridazine ring, the isosteric replacement of the thioether linkage, and the modification of the N-alkyl groups on the acetamide moiety. The application of the standardized in vitro and in vivo assays described in this guide will be essential for generating the quantitative data needed to build a robust SAR model for this class of compounds.

References

Azintamide: A Technical Deep Dive into its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azintamide, a compound with a history rooted in the pursuit of choleretic agents, has emerged as a molecule of interest for its therapeutic potential in gastrointestinal disorders, particularly dyspepsia. This technical guide provides a comprehensive overview of the discovery of this compound, its multifaceted mechanism of action, and a summary of its therapeutic applications. The document delves into the available quantitative data from clinical studies, outlines experimental methodologies for its investigation, and presents visual representations of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Initially identified as a potent choleretic agent, this compound stimulates bile production in the liver.[1] Its development, which dates back to 1959, has seen its application primarily in the management of dyspepsia and other digestive disorders.[1] While its precise origins and early development by Bristhar Laboratorios remain somewhat obscure in publicly available literature, its continued clinical use, particularly in the form of a compound preparation, underscores its therapeutic relevance. This guide aims to consolidate the existing scientific knowledge on this compound to serve as a foundational resource for further research and drug development endeavors.

Chemical Properties and Synthesis

This compound, with the chemical formula C₁₀H₁₄ClN₃OS and a molecular weight of approximately 259.76 g/mol , is structurally characterized by a chloropyridazine ring linked to a diethylacetamide group via a sulfanyl bridge.[1][2]

IUPAC Name: 2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide[2]

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its therapeutic effects in digestive disorders. Its primary modes of action are believed to be its choleretic and anti-inflammatory properties.

Choleretic Activity

As a choleretic agent, this compound stimulates the liver to increase the volume and flow of bile. The precise molecular mechanisms underlying this activity are not fully elucidated but are thought to involve the modulation of bile acid transport and secretion. In vivo studies in rats, a common model for assessing choleretic activity, typically involve the cannulation of the bile duct to directly measure changes in bile flow and composition following drug administration.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, which are thought to be mediated primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting the activation of NF-κB, this compound can effectively reduce the production of these inflammatory mediators.

The canonical NF-κB signaling cascade is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). Phosphorylated IκB is subsequently ubiquitinated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Nuclear Translocation IkB_NF_kB->NF_kB Release This compound This compound This compound->IKK_complex Inhibition DNA DNA NF_kB_active->DNA Transcription Gene Transcription DNA->Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Pro_inflammatory_Cytokines

Therapeutic Potential and Clinical Data

This compound's primary therapeutic application is in the management of dyspepsia, a condition characterized by symptoms such as upper abdominal pain, bloating, and early satiety. Clinical studies have primarily evaluated a compound formulation of this compound.

Compound this compound Formulation

The "compound this compound" enteric-coated tablets used in several clinical trials contain:

  • This compound: 75mg

  • Trypsin: 100mg (containing Pancreatic Amylase, Trypsin, and Pancreatic Lipase)

  • Cellulase 4000

This combination aims to supplement digestive enzymes in addition to the choleretic and anti-inflammatory effects of this compound.

Clinical Efficacy in Dyspepsia

Multiple clinical trials have demonstrated the efficacy and safety of compound this compound in alleviating dyspeptic symptoms.

Study Patient Population Treatment Key Findings Reference
Zhu L, et al. (2008)180 dyspepsia patients unresponsive to domperidoneCompound this compound (2 tablets, tid) for 2 weeksSignificant decrease in scores for upper abdominal distention, pain/discomfort, and anorexia (P < 0.01). Overall effective rate > 92.5%.
Sun J, et al. (2014)120 patients with post-cholecystectomy dyspepsiaCompound this compound (100mg, tid) vs. Placebo for 28 daysSignificant reduction in total dyspepsia score at day 7 (17.9±9.6 vs. 24.3±14.5 baseline, P<0.05). Total efficacy rate of 66.7% vs. 38.3% for placebo (P < 0.01).
Zhou J-J. (2015)60 cholecystitis patients with post-surgery dyspepsiaCompound this compound (150mg, tid) vs. Placebo for 4 weeksSignificantly lower dyspepsia symptom scores at 28 days (P < 0.05). Significantly higher rates of dyspepsia relief at weeks 2, 3, and 4 (P < 0.05).
Shen Y, et al. (2014)208 patients with functional dyspepsiaCompound this compound (2 tablets, tid) + Domperidone (10mg, tid) vs. Domperidone alone for 4 weeksCombination therapy showed significantly greater improvement in bloating/pain intensity, non-bloating/pain symptoms, and satisfaction scores (P < 0.05). Response rate of 89.2% vs. 76.4% (P = 0.015).

Experimental Protocols

Detailed experimental protocols specific to this compound are scarce in the public domain. However, based on its known activities, the following general methodologies would be applicable for its investigation.

In Vitro NF-κB Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory effect of a compound on NF-κB activation using a reporter gene assay.

NF_kB_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_incubation Incubation and Lysis cluster_detection Detection and Analysis Cell_Seeding Seed cells with NF-κB reporter gene construct Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Stimulation Stimulate with an NF-κB activator (e.g., TNF-α) Compound_Treatment->Stimulation Incubate Incubate for a defined period (e.g., 4-24 hours) Stimulation->Incubate Cell_Lysis Lyse cells to release reporter protein Incubate->Cell_Lysis Reporter_Assay Perform reporter assay (e.g., Luciferase, β-galactosidase) Cell_Lysis->Reporter_Assay Data_Analysis Quantify signal and calculate IC50 values Reporter_Assay->Data_Analysis

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase, β-galactosidase).

  • Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound for a predetermined pre-incubation period.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 4-24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration) and calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.

In Vivo Choleretic Activity Assessment in Rats (General Protocol)

This protocol outlines a general procedure for measuring the choleretic effect of a compound in a rat model.

Choleretic_Assay_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Anesthesia Anesthetize the rat Cannulation Surgically cannulate the common bile duct Anesthesia->Cannulation Baseline_Collection Collect baseline bile for a set period Cannulation->Baseline_Collection Drug_Administration Administer this compound (e.g., intravenously or intraduodenally) Baseline_Collection->Drug_Administration Bile_Collection Collect bile at timed intervals post-administration Drug_Administration->Bile_Collection Measure_Volume Measure bile volume to determine flow rate Bile_Collection->Measure_Volume Analyze_Composition Analyze bile composition (e.g., bile acids, cholesterol) Measure_Volume->Analyze_Composition

  • Animal Preparation: Anesthetize a male Wistar or Sprague-Dawley rat. Perform a midline laparotomy to expose the common bile duct.

  • Bile Duct Cannulation: Carefully cannulate the common bile duct with polyethylene tubing to allow for the collection of bile.

  • Baseline Bile Collection: Allow the animal to stabilize and collect bile for a baseline period (e.g., 30-60 minutes) to determine the basal flow rate.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, intraduodenal).

  • Post-Dose Bile Collection: Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a specified duration.

  • Analysis: Determine the bile flow rate by weight (assuming a density of 1 g/mL). The bile can also be analyzed for the concentration of bile acids, cholesterol, and phospholipids to assess changes in bile composition.

Future Directions

Despite its long-standing clinical use, particularly in compound formulations, a significant gap remains in the detailed preclinical characterization of pure this compound. Future research should focus on:

  • Elucidating the detailed molecular mechanism of choleretic activity.

  • Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory effects, including the determination of IC₅₀ values for key inflammatory mediators.

  • Investigating its potential therapeutic applications beyond dyspepsia, given its anti-inflammatory properties.

  • Clarifying the historical development of the compound to provide a complete scientific narrative.

A more thorough understanding of the fundamental pharmacology of this compound will be instrumental in optimizing its therapeutic use and exploring its full potential in treating a broader range of inflammatory and gastrointestinal conditions.

References

Azintamide's Effect on Pro-inflammatory Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azintamide is a pharmaceutical agent recognized for its choleretic and anti-inflammatory properties.[1] While its clinical applications have traditionally focused on digestive disorders, emerging evidence suggests a potential role in modulating inflammatory pathways. This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound on pro-inflammatory cytokine production, with a focus on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited availability of specific quantitative data on this compound's direct impact on cytokine inhibition in publicly accessible research, this paper will also present illustrative data and standardized experimental protocols commonly employed in the investigation of anti-inflammatory agents. This guide aims to equip researchers and drug development professionals with a foundational understanding of this compound's potential immunomodulatory effects and the methodologies to investigate them further.

Introduction: this compound as a Potential Anti-Inflammatory Agent

This compound is a compound that has been primarily utilized for its choleretic effects, aiding in bile secretion and the treatment of dyspepsia.[2] However, its pharmacological profile also indicates multifaceted anti-inflammatory and immunomodulatory properties.[1] The mechanism of action is thought to involve the inhibition of proteolytic enzymes, stabilization of cell membranes, and antioxidant effects.[1] A key aspect of its anti-inflammatory action is its purported ability to interfere with the synthesis and release of pro-inflammatory cytokines.[1]

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are key mediators of the inflammatory response. Their overproduction is a hallmark of numerous chronic inflammatory diseases. This compound is suggested to mitigate the inflammatory response by decreasing the production of these critical signaling molecules.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as those from lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines.

This compound is proposed to exert its anti-inflammatory effects by targeting the NF-κB signaling pathway. By inhibiting the activation of NF-κB, this compound can effectively reduce the transcription and subsequent production of pro-inflammatory cytokines.

Signaling Pathway Diagram

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-κB_n->DNA Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines DNA->Pro-inflammatory Cytokines

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Quantitative Data on Cytokine Inhibition (Illustrative)

CytokineStimulusCompound Concentration (µM)% Inhibition (Mean ± SD)
TNF-α LPS (1 µg/mL)125.3 ± 3.1
1058.7 ± 4.5
5085.2 ± 2.9
IL-1β LPS (1 µg/mL)118.9 ± 2.5
1045.1 ± 3.8
5076.4 ± 4.1
IL-6 LPS (1 µg/mL)130.5 ± 3.9
1065.2 ± 5.2
5091.8 ± 3.3

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study investigating the anti-inflammatory effects of a compound like this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cytokine Quantification using ELISA
  • Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Assay: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for NF-κB Translocation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed to separate nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65, and loading controls for the respective fractions (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the anti-inflammatory effects of a compound and the logical relationship between the observed effects and the underlying mechanism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Cytokine Measurement Cytokine Measurement LPS Stimulation->Cytokine Measurement Western Blot Western Blot LPS Stimulation->Western Blot Quantify Cytokine Inhibition Quantify Cytokine Inhibition Cytokine Measurement->Quantify Cytokine Inhibition Assess NF-kB Translocation Assess NF-kB Translocation Western Blot->Assess NF-kB Translocation Mechanism of Action Mechanism of Action Quantify Cytokine Inhibition->Mechanism of Action Assess NF-kB Translocation->Mechanism of Action

Caption: A typical experimental workflow for in vitro anti-inflammatory studies.

Logical_Relationship This compound This compound Inhibition of NF-kB Pathway Inhibition of NF-kB Pathway This compound->Inhibition of NF-kB Pathway Decreased Transcription of Pro-inflammatory Genes Decreased Transcription of Pro-inflammatory Genes Inhibition of NF-kB Pathway->Decreased Transcription of Pro-inflammatory Genes Reduced Production of TNF-α, IL-1β, IL-6 Reduced Production of TNF-α, IL-1β, IL-6 Decreased Transcription of Pro-inflammatory Genes->Reduced Production of TNF-α, IL-1β, IL-6 Anti-inflammatory Effect Anti-inflammatory Effect Reduced Production of TNF-α, IL-1β, IL-6->Anti-inflammatory Effect

Caption: Logical relationship of this compound's proposed anti-inflammatory action.

Conclusion and Future Directions

This compound presents a promising profile as an anti-inflammatory agent, with its proposed mechanism of action centered on the inhibition of the NF-κB signaling pathway and subsequent reduction in pro-inflammatory cytokine production. While direct, quantitative evidence from peer-reviewed literature is currently limited, the established role of the NF-κB pathway in inflammation provides a strong theoretical basis for these effects.

Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the inhibitory effects of this compound on key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways, such as the MAPK pathway, will be crucial for a comprehensive understanding of its mechanism of action. Such studies will be instrumental in validating the therapeutic potential of this compound for a range of inflammatory conditions and guiding its further development as an immunomodulatory drug.

References

Azintamide as a Potential Therapeutic Agent for Dyspepsia: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyspepsia, a prevalent functional gastrointestinal disorder, presents a significant clinical challenge due to its multifactorial pathophysiology and the limitations of current therapeutic options. Azintamide, a choleretic agent, has been investigated, primarily as part of a compound formulation, for its potential to alleviate dyspeptic symptoms. This technical guide synthesizes the available preclinical and clinical evidence on this compound, with a focus on its proposed mechanism of action, clinical efficacy, and safety profile in the management of dyspepsia. This document aims to provide a comprehensive resource for researchers and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols from cited clinical studies, and visualizing clinical trial workflows. While clinical data on a compound formulation of this compound are available, a notable gap exists in the public domain regarding in-depth preclinical studies and a detailed understanding of the molecular signaling pathways of this compound as a single agent.

Introduction to Dyspepsia

Dyspepsia is characterized by a constellation of symptoms localized to the gastroduodenal region, including postprandial fullness, early satiation, epigastric pain, and epigastric burning. The underlying pathophysiology is complex and can involve delayed gastric emptying, impaired gastric accommodation to a meal, visceral hypersensitivity, and low-grade mucosal inflammation. Current treatment strategies, which include acid suppressants, prokinetics, and neuromodulators, often provide incomplete symptom relief, highlighting the need for novel therapeutic agents with distinct mechanisms of action.

This compound: An Overview

This compound is pharmacologically classified as a choleretic, a substance that increases the volume of bile secreted by the liver. It is often formulated in combination with digestive enzymes such as pancreatin and cellulase in a compound enteric-coated tablet. This compound formulation is intended to address dyspeptic symptoms that may arise from insufficient bile secretion or digestive enzyme deficiency[1].

Proposed Mechanism of Action

The primary mechanism of action attributed to this compound is its ability to promote bile secretion[1]. An adequate flow of bile is crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. By enhancing bile flow, this compound may improve lipid digestion, thereby alleviating symptoms such as bloating, postprandial fullness, and abdominal discomfort associated with fatty food intolerance.

Beyond its choleretic effect, it has been suggested that this compound's therapeutic benefits in dyspepsia may also stem from the modulation of visceral sensitivity and/or gastrointestinal motility[2]. However, the specific molecular targets and signaling pathways underlying these potential effects have not been well-elucidated in publicly available literature. Some sources suggest a broader anti-inflammatory and immunomodulatory role for this compound, involving the inhibition of proteolytic enzymes and a reduction in pro-inflammatory cytokine production, though the direct relevance of these mechanisms to dyspepsia is yet to be established[3].

Due to the limited availability of detailed preclinical studies, a diagram of the specific signaling pathways for this compound cannot be provided at this time.

Preclinical Evidence

A comprehensive search of publicly available scientific literature did not yield detailed preclinical studies specifically investigating the effects of this compound on animal models of dyspepsia or in vitro models of gastrointestinal motility or visceral sensitivity. Such studies would be crucial to fully characterize the pharmacological profile of this compound and to elucidate its precise mechanism of action.

Future Preclinical Research Workflow

Future preclinical research to rigorously evaluate this compound's potential in treating dyspepsia should follow a structured workflow.

G cluster_0 In Vitro Studies cluster_1 In Vivo Animal Models cluster_2 Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Isolated Smooth Muscle Strips Isolated Smooth Muscle Strips Enteric Neuron Cultures Enteric Neuron Cultures Isolated Smooth Muscle Strips->Enteric Neuron Cultures Assess neuro-muscular effects Hepatocyte Cultures Hepatocyte Cultures Enteric Neuron Cultures->Hepatocyte Cultures Investigate hepato-enteric signaling Gastric Emptying Studies Gastric Emptying Studies Intestinal Transit Models Intestinal Transit Models Gastric Emptying Studies->Intestinal Transit Models Evaluate prokinetic activity Visceral Hypersensitivity Models Visceral Hypersensitivity Models Intestinal Transit Models->Visceral Hypersensitivity Models Assess analgesic effects Dose-response relationships Dose-response relationships Target engagement assays Target engagement assays Dose-response relationships->Target engagement assays In Vitro Studies In Vitro Studies In Vivo Animal Models In Vivo Animal Models In Vitro Studies->In Vivo Animal Models Validate in vivo PK/PD Modeling PK/PD Modeling In Vivo Animal Models->PK/PD Modeling Correlate exposure and effect

Caption: Proposed Preclinical Research Workflow for this compound.

Clinical Efficacy and Safety of Compound this compound

Several clinical trials have been conducted to evaluate the efficacy and safety of compound this compound enteric-coated tablets in patients with dyspepsia, particularly in the context of post-cholecystectomy dyspepsia and functional dyspepsia.

Randomized Controlled Trial in Post-Cholecystectomy Dyspepsia

A multicenter, randomized, double-blind, placebo-controlled trial involving 120 patients with post-cholecystectomy dyspepsia was conducted. Patients received either compound this compound (100 mg) or a placebo three times daily for 28 days[4].

Experimental Protocol:

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: 120 patients diagnosed with post-cholecystectomy dyspepsia.

  • Intervention: Compound this compound enteric-coated tablet (100 mg) administered three times per day for 28 days.

  • Control: Placebo administered under the same regimen.

  • Outcome Measures:

    • Primary: Change in dyspeptic symptom scores (abdominal distension, loss of appetite, early satiety, belching, nausea, abdominal pain/discomfort) and total dyspepsia score at days 7, 14, 21, and 28.

    • Secondary: Total efficacy rate and quality of life score at day 28.

  • Statistical Analysis: T-test or chi-square test was used for statistical comparisons.

Quantitative Data Summary:

Outcome MeasureThis compound GroupPlacebo Groupp-valueReference
Total Efficacy Rate at Day 2866.7% (40/60)38.3% (23/60)< 0.01
Total Dyspepsia Score at Day 28 (Mean ± SD)4.4 ± 3.49.6 ± 6.0< 0.01
Multicenter Self-Controlled Trial in Dyspepsia

A multicenter, self-controlled trial was conducted with 180 patients with dyspepsia whose symptoms were not adequately controlled with domperidone. Patients were administered two tablets of compound this compound three times a day for 2 weeks.

Experimental Protocol:

  • Study Design: Multicenter, self-controlled trial.

  • Patient Population: 180 patients with dyspepsia (related to gastrointestinal or biliary system disease) unresponsive to a 2-week treatment with domperidone (10 mg, t.i.d.).

  • Intervention: Two tablets of compound this compound administered orally three times a day after meals for 2 weeks.

  • Outcome Measures: Changes in symptom scores for upper abdominal distension, upper abdominal pain or discomfort, and anorexia; overall effective rate; and adverse events.

Quantitative Data Summary:

Outcome MeasureResultp-valueReference
Improvement in All Symptom ScoresSignificantly decreased after 2 weeks< 0.01
Effective Rate for Each Symptom> 84.9%N/A
Effective Rate for Total Symptom Score> 92.5%N/A
Combination Therapy in Functional Dyspepsia

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of compound this compound in combination with domperidone in 208 patients with functional dyspepsia.

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 208 patients with functional dyspepsia.

  • Intervention Group (A): Two tablets of compound this compound three times a day plus domperidone 10 mg three times a day for four weeks.

  • Control Group (B): Placebo plus domperidone 10 mg three times a day for four weeks.

  • Outcome Measures: Efficacy evaluated by the modified Severity of Dyspepsia Assessment (mSODA) and Global Patient Assessment (GPA).

Quantitative Data Summary:

Outcome Measure (Change from Baseline, Mean ± SD)Combination Group (A)Domperidone Alone (B)p-valueReference
mSODA Bloating/Pain Intensity Score-12.35 ± 5.48-10.52 ± 4.650.009
mSODA Non-bloating/Pain Symptoms Score-5.75 ± 3.31-4.86 ± 2.650.033
mSODA Satisfaction Score7.09 ± 3.785.62 ± 3.540.004
Overall Response Rate89.2%76.4%0.015
Safety and Tolerability

Across the cited clinical trials, compound this compound was generally well-tolerated. Reported adverse events were mild and infrequent, with one study noting a case of rash that resolved after drug withdrawal, and another reporting one case of rash in the this compound group and one case of headache in the placebo group. No severe adverse events were reported in the combination therapy trial.

Clinical Trial Workflow Visualization

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 28 days) cluster_followup Follow-up & Assessment cluster_analysis Data Analysis P1 Patient Population with Dyspepsia P2 Inclusion/Exclusion Criteria Assessment P1->P2 P3 Informed Consent P2->P3 R1 Randomization (1:1) P3->R1 T1 Group A: Compound this compound R1->T1 T2 Group B: Placebo R1->T2 F2 Follow-up Assessments (e.g., Days 7, 14, 21) T1->F2 T2->F2 F1 Baseline Assessment (Day 0) F3 End of Treatment Assessment (Day 28) F2->F3 A1 Efficacy Analysis (Symptom Scores) F3->A1 A2 Safety Analysis (Adverse Events) F3->A2

Caption: Workflow of a Randomized, Placebo-Controlled Clinical Trial.

Future Directions and Research Opportunities

The existing clinical data, while promising for the compound formulation, underscore a critical need for foundational research into this compound as a single agent. Future research should prioritize:

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways of this compound in hepatocytes, gastrointestinal smooth muscle cells, and enteric neurons.

  • Preclinical Efficacy Studies: Utilizing validated animal models of dyspepsia to assess the effects of this compound on gastric emptying, gastric accommodation, and visceral sensitivity.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound, and correlating drug exposure with pharmacodynamic endpoints.

  • Head-to-Head Comparator Trials: Conducting well-designed clinical trials comparing compound this compound to standard-of-care treatments for dyspepsia.

Conclusion

The available clinical evidence suggests that compound this compound is an effective and safe treatment option for improving symptoms in patients with dyspepsia, including those with post-cholecystectomy syndrome and functional dyspepsia. Its efficacy appears to be enhanced when used in combination with a prokinetic agent like domperidone. However, the lack of detailed preclinical and mechanistic data for this compound as a standalone entity is a significant gap in our understanding. A more profound investigation into its fundamental pharmacology is warranted to fully realize its therapeutic potential and to inform the development of novel treatments for dyspepsia.

References

The Chemical and Physical Stability of Azintamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical stability of Azintamide, a choleretic agent. The document details the physicochemical properties of the molecule and explores its degradation profile under various stress conditions. It includes established analytical methodologies for stability testing and discusses the potential degradation pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this compound.

Introduction

This compound, chemically known as 2-[(6-chloro-3-pyridazinyl)thio]-N,N-diethylacetamide, is a compound recognized for its choleretic properties, stimulating the production of bile in the liver. A thorough understanding of its chemical and physical stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide summarizes the available scientific information on the stability of this compound, focusing on its degradation pathways, analytical methods for its quantification in the presence of degradation products, and its key physicochemical characteristics.

Physicochemical Properties of this compound

A stable and effective formulation begins with a comprehensive understanding of the active pharmaceutical ingredient's (API) fundamental physicochemical properties.

PropertyValueSource
Chemical Name 2-[(6-chloro-3-pyridazinyl)thio]-N,N-diethylacetamide[1]
CAS Number 1830-32-6[1]
Molecular Formula C₁₀H₁₄ClN₃OS[1]
Molecular Weight 259.76 g/mol [1]
Appearance White to off-white solidGeneral Knowledge
Melting Point Not available
pKa (predicted) 1.9 (most basic)[1]
LogP (predicted) 2.5
Solubility Soluble in polar solvents and DMSO.General Knowledge
Storage Conditions Short term (days to weeks): Dry, dark, at 0-4°C. Long term (months to years): -20°C.General Knowledge

Chemical Stability and Degradation Profile

Summary of Forced Degradation Studies

The following table summarizes the expected degradation behavior of this compound under various stress conditions as per ICH guidelines. The percentage of degradation is a critical parameter that needs to be determined experimentally.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationDegradation Products
Acidic Hydrolysis 0.1 M HCl80°C24 hoursData not available2-(6-chloropyridazin-3-yl)thioacetic acid (Predicted)
Basic Hydrolysis 0.1 M NaOH80°C24 hoursData not availableData not available
Oxidative 6% H₂O₂Room Temp24 hoursData not availableData not available
Photolytic UV light (254 nm)Room Temp24 hoursData not availableData not available
Thermal 105°C24 hoursData not availableData not available
Degradation Pathways

The primary identified degradation pathway for this compound is acid-catalyzed hydrolysis of the amide bond. This reaction is predicted to yield 2-(6-chloropyridazin-3-yl)thioacetic acid and diethylamine. The structure of the main degradation product requires definitive confirmation through techniques like LC-MS and NMR.

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound in the presence of its degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Forced Degradation Study Protocol (General)

The following is a general protocol for conducting forced degradation studies on this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 6% hydrogen peroxide at room temperature.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and/or fluorescent light.

  • Thermal Degradation: Expose solid this compound to dry heat at 105°C.

Visualizations

Hypothetical Choleretic Signaling Pathway of this compound

This compound's choleretic effect is likely mediated through the activation of key bile acid receptors in the liver and intestine, such as the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). The following diagram illustrates a plausible signaling pathway.

choleretic_pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Azintamide_intestine This compound FXR_intestine FXR Azintamide_intestine->FXR_intestine activates TGR5_intestine TGR5 Azintamide_intestine->TGR5_intestine activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_intestine->FGF19 induces FGF19_receptor FGFR4 FGF19->FGF19_receptor FGF19->FGF19_receptor travels via portal vein FXR_liver FXR BSEP BSEP (Bile Salt Export Pump) FXR_liver->BSEP activates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) Bile_Acid_Synthesis Bile Acid Synthesis Bile_Secretion Bile Secretion FGF19_receptor->CYP7A1 inhibits

Caption: Hypothetical signaling pathway for this compound's choleretic action.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a forced degradation study and developing a stability-indicating method for this compound.

stability_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidation Oxidative Stress Oxidation->Stressed_Samples Photo Photolytic Stress Photo->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples HPLC HPLC-UV Method Development Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness LCMS LC-MS/MS (for structural elucidation) Validated_Method Validated Stability- Indicating Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method API This compound API API->Acid API->Base API->Oxidation API->Photo API->Thermal Stressed_Samples->HPLC Stressed_Samples->LCMS

Caption: General workflow for this compound stability testing.

Conclusion

This technical guide consolidates the current understanding of the chemical and physical stability of this compound. The primary degradation pathway appears to be acid hydrolysis, necessitating careful consideration during formulation development, particularly for oral dosage forms. The provided HPLC method serves as a robust starting point for stability and quality control testing. Further research is warranted to obtain comprehensive quantitative degradation kinetics, definitively elucidate the structures of all potential degradation products, and precisely map the choleretic signaling pathway of this compound. Such data will be invaluable for optimizing formulations and ensuring the long-term safety and efficacy of this compound-containing products.

References

Methodological & Application

Application Note & Protocol: In Vitro Assay for Cytokine Inhibition Using Azintamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the in vitro cytokine inhibition potential of Azintamide, a compound primarily known for its choleretic properties. While not classically defined as an anti-inflammatory agent, researchers may wish to investigate its effects on inflammatory signaling. This protocol offers a robust framework for screening and characterizing the anti-inflammatory activity of test compounds like this compound by measuring their impact on the production of key pro-inflammatory cytokines in a cell-based assay. The following provides a generalized methodology, as public data on this compound's specific activity in this context is limited.

Introduction

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. A key feature of inflammation is the production of signaling molecules called cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The inhibition of these cytokines is a primary strategy in the development of anti-inflammatory therapeutics.

This protocol details an in vitro assay to determine if a test compound, in this case, this compound, can suppress the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Hypothetical Signaling Pathway: NF-κB Inhibition

A common mechanism by which compounds inhibit cytokine production is through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition for a test compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_nfkb_complex LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound (Hypothetical Inhibitor) This compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription IkB_NFkB IκBα-NF-κB Complex (Inactive)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol

This protocol uses RAW 264.7 murine macrophages, a standard cell line for inflammation studies.

3.1. Materials and Reagents

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (or test compound)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Mouse TNF-α, IL-6, and IL-1β ELISA kits

3.2. Experimental Workflow

The overall workflow for the experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis A1 Culture & Passage RAW 264.7 Cells A3 Prepare Working Dilutions of this compound in Media A1->A3 A2 Prepare this compound Stock Solution (in DMSO) A2->A3 B1 Seed Cells in 96-well Plate (5x10^4 cells/well) B2 Incubate 24h for Adherence B1->B2 B3 Pre-treat with this compound Dilutions (1h) B2->B3 B4 Stimulate with LPS (1 µg/mL) B3->B4 B5 Incubate 18-24h B4->B5 C1 Collect Supernatant for Cytokine Analysis B5->C1 C2 Perform Cell Viability Assay on Remaining Cells B5->C2 C3 Perform ELISA for TNF-α, IL-6, IL-1β C1->C3 C4 Calculate % Inhibition and IC50 Values C2->C4 C3->C4

Caption: Workflow for the in vitro cytokine inhibition assay.

3.3. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in complete DMEM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Pre-treatment: After 24 hours, carefully remove the old media from the cells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a "Vehicle Control" (media with 0.1% DMSO) and a "No LPS Control" (media with 0.1% DMSO, no LPS stimulation). Incubate for 1 hour.

  • LPS Stimulation: Prepare a 2X LPS solution (2 µg/mL) in complete DMEM. Add 100 µL of this solution to all wells except the "No LPS Control" wells, bringing the final LPS concentration to 1 µg/mL and the final well volume to 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant and store it at -80°C until cytokine analysis.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT) on the remaining cells in the plate to ensure that the observed cytokine inhibition is not due to cytotoxicity of the compound.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

Data Presentation & Analysis

The results of the experiment can be summarized to determine the efficacy and potency of the test compound. The half-maximal inhibitory concentration (IC50) is a key metric.

4.1. Hypothetical Results

The following table presents a hypothetical data set for this compound, demonstrating its potential dose-dependent inhibitory effect on cytokine production.

CytokineThis compound Conc. (µM)% Inhibition (Mean ± SD)IC50 (µM)Cell Viability (%)
TNF-α 0.15.2 ± 1.1\multirow{5}{}{12.5 }>98%
115.8 ± 2.5>98%
1045.1 ± 4.2>95%
5088.9 ± 3.7>95%
10095.3 ± 2.192%
IL-6 0.13.1 ± 0.9\multirow{5}{}{18.2 }>98%
112.4 ± 2.1>98%
1040.5 ± 3.8>95%
5082.1 ± 4.5>95%
10091.7 ± 3.392%
IL-1β 0.12.5 ± 0.8\multirow{5}{*}{25.4 }>98%
110.1 ± 1.9>98%
1035.6 ± 3.1>95%
5075.4 ± 5.0>95%
10085.2 ± 4.192%

4.2. Calculations

  • Percent Inhibition (%) = [1 - (Cytokine_Sample / Cytokine_VehicleControl)] * 100

  • IC50 Value: Calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This protocol provides a comprehensive framework for assessing the in vitro anti-inflammatory potential of this compound or other test compounds. By quantifying the inhibition of key pro-inflammatory cytokines and confirming that this effect is not due to cytotoxicity, researchers can effectively screen and characterize novel anti-inflammatory agents. The hypothetical data and pathway diagrams serve as a guide for result interpretation and mechanistic investigation.

Application Notes and Protocols for the TLC Analysis of Azintamide and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azintamide, with the chemical name 2-((6-chloro-3-pyridazinyl)thio)-N,N-diethylacetamide, is a drug that has been used for its choleretic and gastrointestinal prokinetic properties. As with any pharmaceutical compound, it is crucial to understand its stability and degradation profile to ensure its quality, safety, and efficacy. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of this compound and its degradation products using Thin-Layer Chromatography (TLC), a simple, versatile, and cost-effective analytical technique.

The primary degradation pathway for this compound under acidic conditions is the hydrolysis of its amide bond, leading to the formation of a carboxylic acid derivative. This application note will focus on a validated TLC-densitometric method for the separation and quantification of this compound from its principal acidic degradation product. Furthermore, protocols for inducing degradation under other stress conditions (basic, oxidative, and photolytic) are provided to enable a comprehensive stability assessment.

TLC-Densitometric Analysis of this compound and its Acidic Degradation Product

This section details a stability-indicating TLC method for the simultaneous determination of this compound and its acid-induced degradation product.

Proposed Degradation Pathway (Acidic Hydrolysis)

Under acidic conditions, the N,N-diethylamide moiety of this compound is hydrolyzed to a carboxylic acid, 2-((6-chloro-3-pyridazinyl)thio)acetic acid.

G This compound This compound 2-((6-chloro-3-pyridazinyl)thio)-N,N-diethylacetamide DegradationProduct Acidic Degradation Product 2-((6-chloro-3-pyridazinyl)thio)acetic acid This compound->DegradationProduct Acidic Hydrolysis (H+/H2O)

Caption: Proposed acidic degradation pathway of this compound.

Experimental Protocol: TLC-Densitometric Method

This protocol is adapted from a validated stability-indicating chromatographic method.

1.2.1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates (20 x 10 cm).

  • Mobile Phase: Chloroform : Acetone : Glacial Acetic Acid (7.5 : 2.1 : 0.4, v/v/v).

  • Standard Solutions:

    • This compound Standard: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and dilute to desired concentrations for calibration.

    • Degradation Product Standard: If available, prepare a stock solution of the acidic degradation product in methanol.

  • Sample Solution: Dissolve the test sample containing this compound in methanol to a suitable concentration.

1.2.2. Chromatographic Conditions

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: Chloroform : Acetone : Glacial Acetic Acid (7.5 : 2.1 : 0.4, v/v/v).

  • Application: Apply the standard and sample solutions as bands of suitable width (e.g., 6 mm) onto the TLC plate.

  • Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase until the solvent front has migrated a sufficient distance (e.g., 8 cm).

  • Drying: Air-dry the developed TLC plate.

  • Detection/Quantification: Scan the dried plate using a TLC densitometer at a suitable wavelength (e.g., 254 nm).

Data Presentation: Quantitative Analysis

The following table summarizes representative quantitative data for the TLC-densitometric analysis. These values are illustrative and should be determined experimentally during method validation.

ParameterThis compoundAcidic Degradation Product
Rf Value ~ 0.65~ 0.35
Linearity Range (µ g/spot ) 0.5 - 5.00.5 - 5.0
Correlation Coefficient (r²) > 0.995> 0.995
LOD (µ g/spot ) < 0.1< 0.1
LOQ (µ g/spot ) < 0.3< 0.3
Recovery (%) 98 - 10298 - 102
Specificity Well-resolved peaksWell-resolved peaks

Protocols for Forced Degradation Studies

To conduct a comprehensive stability analysis, this compound should be subjected to various stress conditions as recommended by ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidative Photolytic Photolytic Degradation (UV/Vis light) Prep->Photolytic Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photolytic->Neutralize TLC TLC Analysis Neutralize->TLC Data Data Interpretation TLC->Data

Caption: General workflow for forced degradation studies of this compound.

Protocol for Basic Hydrolysis

2.2.1. Procedure

  • To a known volume of this compound stock solution (e.g., 1 mL of 1 mg/mL), add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubate the mixture in a water bath at 60°C.

  • Withdraw aliquots at regular time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the withdrawn aliquots with an appropriate volume of 0.1 M hydrochloric acid (HCl).

  • Dilute the neutralized samples with methanol to a suitable concentration for TLC analysis.

  • Analyze the samples using the TLC method described in Section 1.

Protocol for Oxidative Degradation

2.3.1. Procedure

  • To a known volume of this compound stock solution (e.g., 1 mL of 1 mg/mL), add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light.

  • Withdraw aliquots at regular time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Dilute the withdrawn samples with methanol to a suitable concentration for TLC analysis.

  • Analyze the samples using the TLC method described in Section 1.

Protocol for Photolytic Degradation

2.4.1. Procedure

  • Place a solution of this compound in methanol in a photochemically transparent container (e.g., quartz cuvette).

  • Expose the sample to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Withdraw aliquots at regular time intervals.

  • Analyze the samples using the TLC method described in Section 1.

Summary and Conclusion

The provided application notes and protocols offer a comprehensive framework for the TLC analysis of this compound and its degradation products. The detailed TLC-densitometric method allows for the reliable separation and quantification of this compound and its primary acidic degradation product. The forced degradation protocols enable a thorough investigation of the drug's stability under various stress conditions. By following these methodologies, researchers, scientists, and drug development professionals can effectively assess the stability profile of this compound, which is a critical aspect of ensuring drug quality and regulatory compliance. The use of the described Graphviz diagrams helps in visualizing the experimental workflows and degradation pathways, thereby facilitating a better understanding of the processes involved.

References

Application Notes and Protocols: Investigating Azintamide in a Murine Model of Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for evaluating the therapeutic potential of Azintamide in pre-clinical murine models of liver disease. While direct studies on this compound for this indication are not extensively published, its known anti-inflammatory and immunomodulatory properties suggest a plausible role in mitigating liver injury and fibrosis.[1] These protocols and application notes are constructed based on well-established methodologies for inducing and assessing liver pathology in mice and the general mechanistic understanding of liver fibrosis.

Introduction to this compound and Liver Disease

Chronic liver disease is a global health concern characterized by persistent inflammation, hepatocyte injury, and the progressive replacement of functional liver tissue with scar tissue, a process known as fibrosis. Left untreated, fibrosis can advance to cirrhosis, liver failure, and hepatocellular carcinoma. A key cellular event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells that produce excessive extracellular matrix (ECM).[2][3][4]

This compound has been identified as a pharmacological agent with anti-inflammatory and immunomodulatory effects.[1] Its mechanism is thought to involve the inhibition of proteolytic enzymes and the reduction of pro-inflammatory cytokines, which are crucial mediators in the progression of liver disease. These characteristics make this compound a candidate for investigation as an anti-fibrotic therapy. This document outlines the necessary experimental models and protocols to test this hypothesis in a murine model.

Recommended Murine Models of Liver Disease

The choice of a murine model is critical and depends on the specific aspect of liver disease being investigated. For a comprehensive evaluation of a potential anti-fibrotic agent like this compound, utilizing both a toxicant-induced model and a cholestatic liver injury model is recommended.

  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: This is a widely used and well-characterized model for studying the mechanisms of toxic liver injury and fibrosis. CCl4 is metabolized by cytochrome P450 in hepatocytes, producing reactive free radicals that lead to lipid peroxidation, cell death, inflammation, and subsequent activation of HSCs. Chronic administration results in progressive fibrosis.

  • Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury: This surgical model mimics obstructive cholestatic liver diseases. The ligation of the common bile duct leads to the accumulation of bile acids, causing hepatocyte injury, a robust inflammatory response, and significant periportal fibrosis.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow is proposed for evaluating this compound in either the CCl4 or BDL model.

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: Monitoring & Sample Collection cluster_2 Phase 3: Data Analysis A Animal Acclimatization (C57BL/6 mice, 8-10 weeks old) B Randomization into Groups (n=8-10 per group) A->B C Induction of Liver Disease (CCl4 injections or BDL surgery) B->C D Initiation of this compound Treatment (Vehicle, Low Dose, High Dose) C->D E Weekly Body Weight Monitoring D->E F Serum Collection (Baseline, Mid-point, End-point) E->F G Euthanasia and Tissue Harvest (End of study: 4-8 weeks for CCl4, 2-3 weeks for BDL) F->G H Biochemical Analysis of Serum (ALT, AST, ALP, Bilirubin) G->H I Histopathological Analysis of Liver Tissue (H&E, Sirius Red, α-SMA) H->I J Gene Expression Analysis (qRT-PCR for fibrotic and inflammatory markers) I->J K Protein Expression Analysis (Western Blot for key signaling proteins) J->K

Figure 1: Proposed experimental workflow for evaluating this compound.
Animal Groups

  • Group 1: Sham/Vehicle Control: Animals receive sham operation (for BDL) or vehicle injections (for CCl4) and the vehicle for this compound.

  • Group 2: Disease Model + Vehicle: Animals with induced liver disease (CCl4 or BDL) receiving the vehicle for this compound.

  • Group 3: Disease Model + Low-Dose this compound: Animals with induced liver disease receiving a low dose of this compound.

  • Group 4: Disease Model + High-Dose this compound: Animals with induced liver disease receiving a high dose of this compound.

Detailed Experimental Protocols

CCl4-Induced Liver Fibrosis Protocol
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: Administer CCl4 (diluted 1:4 in corn oil) via intraperitoneal (IP) injection at a dose of 1 ml/kg body weight, twice weekly for 4-8 weeks.

  • Treatment: this compound (dissolved in an appropriate vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle is administered daily via oral gavage, starting from the first week of CCl4 injections.

  • Monitoring: Record body weight weekly.

  • Termination: At the end of the study period, euthanize mice, collect blood via cardiac puncture, and perfuse and harvest the liver.

Bile Duct Ligation (BDL) Protocol
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Perform a midline laparotomy to expose the common bile duct.

    • Ligate the bile duct in two locations with surgical silk and transect the duct between the ligations.

    • For the sham group, expose the bile duct without ligation.

    • Close the abdominal wall and skin with sutures.

  • Treatment: Begin daily oral gavage of this compound or vehicle 3 days post-surgery and continue for 14-21 days.

  • Monitoring: Monitor body weight and clinical signs daily for the first week post-surgery, then weekly.

  • Termination: At the end of the study (typically 14 or 21 days), euthanize mice, collect blood, and harvest the liver.

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative data to be collected.

Table 1: Serum Biochemistry

ParameterSham/VehicleDisease Model + VehicleDisease Model + Low-Dose this compoundDisease Model + High-Dose this compound
ALT (U/L)
AST (U/L)
ALP (U/L)
Total Bilirubin (mg/dL)

Table 2: Liver Histopathology (Quantitative Analysis)

ParameterSham/VehicleDisease Model + VehicleDisease Model + Low-Dose this compoundDisease Model + High-Dose this compound
Fibrosis Area (% Sirius Red Positive)
α-SMA Positive Area (%)
Necroinflammation Score (Ishak)

Table 3: Hepatic Gene Expression (Fold Change vs. Sham)

Gene TargetDisease Model + VehicleDisease Model + Low-Dose this compoundDisease Model + High-Dose this compound
Col1a1 (Collagen)
Acta2 (α-SMA)
Timp1 (TIMP-1)
Tgfb1 (TGF-β1)
Tnf (TNF-α)
Il6 (IL-6)

Potential Signaling Pathways Modulated by this compound

Based on its anti-inflammatory properties and the known pathophysiology of liver fibrosis, this compound may interfere with key signaling pathways that promote inflammation and HSC activation. The Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α) pathways are central to these processes.

TGF-β Signaling Pathway in HSC Activation

TGF-β is the most potent pro-fibrogenic cytokine. Upon binding to its receptor on HSCs, it triggers the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of fibrotic genes like collagen and α-SMA.

G cluster_0 TGF-β Signaling in Hepatic Stellate Cell TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylation Smad4 Smad4 pSmad23->Smad4 Nucleus Nucleus Smad4->Nucleus Translocation Gene_Transcription Gene Transcription (Col1a1, Acta2) Nucleus->Gene_Transcription This compound This compound (Hypothesized Inhibition) This compound->Receptor

Figure 2: Hypothesized inhibition of the TGF-β pathway by this compound.
TNF-α Signaling Pathway in Hepatic Inflammation

TNF-α, primarily secreted by Kupffer cells (hepatic macrophages) during liver injury, is a key driver of inflammation. It binds to its receptor on hepatocytes and other cells, activating the NF-κB pathway, which leads to the production of other pro-inflammatory cytokines and contributes to cell death and fibrosis.

G cluster_1 TNF-α Signaling in Hepatic Inflammation TNFa TNF-α TNFR TNF Receptor TNFa->TNFR NFkB_Activation NF-κB Activation TNFR->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, etc.) Nucleus->Inflammatory_Genes This compound This compound (Hypothesized Inhibition) This compound->NFkB_Activation Reduces cytokine production

Figure 3: Hypothesized modulation of the TNF-α pathway by this compound.

Conclusion

These application notes and protocols provide a comprehensive guide for the pre-clinical evaluation of this compound in murine models of liver disease. By employing these standardized models and analytical methods, researchers can systematically investigate the efficacy of this compound as a potential anti-fibrotic agent and elucidate its mechanisms of action within the complex pathophysiology of liver disease. The successful completion of these studies would provide the foundational data necessary for further development and potential clinical translation.

References

Application Notes and Protocols for Testing Azintamide's Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azintamide is a pharmacological agent with demonstrated anti-inflammatory and immunomodulatory properties.[1] Its mechanism of action is multifaceted, involving the inhibition of proteolytic enzymes, reduction of pro-inflammatory cytokine production, modulation of immune cell activity, stabilization of cell membranes, and antioxidant effects.[1] Notably, this compound has been shown to target the NF-kB signaling pathway, a critical regulator of immune and inflammatory responses.[2] Clinically, it has been used to treat dyspepsia by regulating digestive enzyme secretion and reducing intestinal inflammation.[3][4] These characteristics suggest its potential therapeutic utility in a range of inflammatory diseases and potentially in cancer, where inflammation is a key component of the tumor microenvironment.

These application notes provide a framework for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in various cell culture models. The protocols detailed below are designed to assess its impact on cell viability, inflammation, and key signaling pathways.

Recommended Cell Lines

The choice of cell line is critical for elucidating the specific effects of this compound. Based on its known properties, the following cell types are recommended:

  • Macrophage Cell Lines (e.g., RAW 264.7, THP-1): Ideal for studying anti-inflammatory effects, as they can be stimulated to produce pro-inflammatory cytokines.

  • Intestinal Epithelial Cell Lines (e.g., Caco-2, HT-29): Relevant for investigating its effects on gut inflammation and digestive processes.

  • Cholangiocarcinoma (CCA) Cell Lines (e.g., HuCC-T1, TFK-1): Given this compound's historical use related to bile secretion, evaluating its efficacy in this cancer type is a logical step. A variety of CCA cell lines with unique characteristics are available.

  • Other Cancer Cell Lines: The anti-inflammatory and pro-apoptotic potential of this compound could be explored in various cancer cell lines, such as those from breast, lung, or pancreatic cancers.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells and to establish the optimal concentration range for further experiments.

Methodology:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh culture medium.

    • Perform a cell count to determine cell density.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of cell viability compared to the control. The IC50 value (concentration at which 50% of cell growth is inhibited) should be calculated.

Treatment GroupConcentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48hAbsorbance (570 nm) - 72h% Viability - 72h
Control0100100100
Vehicle Control0
This compound0.1
This compound1
This compound10
This compound50
This compound100

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dissolve Dissolve formazan crystals incubate3->dissolve read Read absorbance at 570 nm dissolve->read

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Differentiate the cells into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

    • For RAW 264.7 cells, seed at 2 x 10^5 cells/well and allow to adhere overnight.

  • This compound Pre-treatment:

    • After differentiation (for THP-1) or adherence (for RAW 264.7), replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from Protocol 1).

    • Incubate for 2 hours.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Data Presentation:

Treatment GroupThis compound (µM)LPS (1 µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control0-
LPS Only0+
This compoundX+
This compoundY+
This compoundZ+

Signaling Pathway for LPS-induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription This compound This compound This compound->NFkB Inhibition

Caption: this compound's proposed inhibition of the NF-κB pathway.

Protocol 3: Western Blot Analysis of NF-κB Pathway

Objective: To investigate the molecular mechanism of this compound's anti-inflammatory effect by examining its impact on the phosphorylation of key proteins in the NF-κB signaling pathway.

Methodology:

  • Cell Treatment:

    • Seed and treat cells with this compound and/or LPS as described in Protocol 2.

    • After the desired incubation time (e.g., 30, 60 minutes for phosphorylation events), wash the cells with ice-cold PBS.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

The results will be presented as representative blot images and densitometric analysis of the protein bands, normalized to the loading control.

Treatment Groupp-IκBα / IκBα Ratiop-p65 / p65 Ratio
Control
LPS Only
This compound + LPS

Workflow for Western Blot Analysis

G start Cell Treatment lysis Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect

Caption: General workflow for Western Blot analysis.

Protocol 4: Apoptosis Assay by Flow Cytometry

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment:

    • Seed cancer cells in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

Data Presentation:

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control
This compound (X µM)
This compound (Y µM)
This compound (Z µM)

Logical Flow of Apoptosis Detection

G cluster_quadrants Flow Cytometry Quadrants start This compound Treatment apoptosis Apoptosis Induction start->apoptosis annexin Annexin V binds Phosphatidylserine apoptosis->annexin pi PI enters compromised membrane apoptosis->pi q1 Live (Annexin V- / PI-) q2 Early Apoptotic (Annexin V+ / PI-) q3 Late Apoptotic (Annexin V+ / PI+) q4 Necrotic (Annexin V- / PI+)

Caption: Quadrant analysis in Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Azintamide Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azintamide is a compound with demonstrated choleretic, anti-inflammatory, and immunomodulatory properties.[1] Its mechanism of action is thought to involve the inhibition of proteolytic enzymes and the reduction of pro-inflammatory cytokines.[1] A significant challenge in the preclinical evaluation of this compound is its low aqueous solubility, which can hinder the development of suitable formulations for in vivo animal studies, potentially leading to variable drug exposure and unreliable pharmacological data.[2][3] These application notes provide detailed protocols for preparing oral and parenteral formulations of this compound suitable for administration in common laboratory animals, such as rats and mice. The protocols are designed to enhance the solubility and bioavailability of this poorly water-soluble compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClN₃OS[4]
Molecular Weight 259.76 g/mol
Appearance White powder / Colorless microcrystals
Melting Point 97-98 °C
Water Solubility Poorly soluble (0.5%)
Solubility in Organic Solvents Freely soluble in benzene, chloroform, ethyl acetate, acetone; Soluble in DMSO.

Recommended Formulation Strategies

Given this compound's poor water solubility, the following formulation approaches are recommended to achieve concentrations suitable for in vivo studies. These strategies focus on solubilizing the compound using commonly accepted excipients in preclinical research.

Oral Administration Formulation

A co-solvent-based formulation is recommended for oral gavage. Polyethylene glycol 400 (PEG 400) is a versatile and commonly used solvent that can significantly increase the solubility of hydrophobic compounds. The addition of a surfactant like Tween 80 (polysorbate 80) can further aid in creating a stable dispersion and improve absorption.

Parenteral Administration Formulation

For intravenous (IV) or intraperitoneal (IP) administration, a formulation with a higher degree of solubilization and biocompatibility is necessary. A mixture of PEG 400, propylene glycol, and a surfactant in an aqueous vehicle is a common approach for parenteral delivery of poorly soluble drugs.

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations. Researchers should adjust concentrations based on their specific dose requirements and the results of their own solubility assessments.

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats

Objective: To prepare a 10 mg/mL solution/suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile water for injection or purified water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Vehicle Preparation:

    • In a clean glass vial, prepare the vehicle by mixing PEG 400 and Tween 80 in a 9:1 (v/v) ratio. For example, for 10 mL of vehicle, mix 9 mL of PEG 400 and 1 mL of Tween 80.

    • Gently vortex or stir the mixture until it is homogeneous.

  • This compound Solubilization:

    • Weigh the required amount of this compound. For a 10 mg/mL final concentration in 10 mL, weigh 100 mg of this compound powder.

    • Add the this compound powder to the vehicle.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the vial on a magnetic stirrer and stir for 30-60 minutes at room temperature. Gentle warming (up to 40°C) can be applied to facilitate dissolution, but the stability of this compound at this temperature should be confirmed.

    • Visually inspect the solution for any undissolved particles. If the solution is not clear, it can be administered as a homogeneous suspension. Ensure the suspension is well-mixed before each administration.

  • Final Formulation (Optional Dilution):

    • If a lower concentration of the organic solvent is desired, the formulation can be diluted with sterile water. For example, a 1:1 dilution with water would result in a final vehicle composition of 45% PEG 400, 5% Tween 80, and 50% water.

    • Add the water slowly while stirring to avoid precipitation of the drug.

Quantitative Data Summary for Oral Formulation:

ComponentConcentration (% v/v)Purpose
This compound10 mg/mLActive Pharmaceutical Ingredient
PEG 40090% (of organic phase)Primary solvent
Tween 8010% (of organic phase)Surfactant, wetting agent
WaterAs required for dilutionDiluent
Protocol 2: Preparation of this compound Formulation for Parenteral Administration in Mice

Objective: To prepare a 5 mg/mL clear solution of this compound for intravenous or intraperitoneal injection.

Materials:

  • This compound powder

  • PEG 400

  • Propylene Glycol (PG)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Co-solvent/Surfactant Mixture Preparation:

    • In a sterile glass vial, prepare a mixture of PEG 400, Propylene Glycol, and Tween 80. A common ratio is 4:4:2 (v/v/v). For 1 mL of this mixture, combine 0.4 mL of PEG 400, 0.4 mL of PG, and 0.2 mL of Tween 80.

    • Mix thoroughly until homogeneous.

  • This compound Solubilization:

    • Weigh the required amount of this compound. For a 5 mg/mL final concentration in 10 mL, weigh 50 mg of this compound.

    • Add the this compound powder to the co-solvent/surfactant mixture.

    • Vortex and stir until the this compound is completely dissolved. Gentle warming may be used if necessary.

  • Final Formulation Preparation:

    • Slowly add sterile saline to the this compound solution with continuous stirring. For a final formulation with 10% of the organic mixture, add the 1 mL of the drug-containing organic phase to 9 mL of sterile saline.

    • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for sterile filtration.

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

Quantitative Data Summary for Parenteral Formulation:

ComponentConcentration (% v/v)Purpose
This compound5 mg/mLActive Pharmaceutical Ingredient
PEG 4004%Co-solvent
Propylene Glycol4%Co-solvent
Tween 802%Surfactant/Solubilizer
Sterile Saline90%Vehicle

Visualization of Methodologies and Pathways

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general workflow for preparing an this compound formulation for in vivo studies.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound Powder mix Mix this compound with Vehicle weigh->mix prep_vehicle Prepare Vehicle (Co-solvents/Surfactants) prep_vehicle->mix dissolve Facilitate Dissolution (Vortex, Stir, Gentle Heat) mix->dissolve dilute Dilute with Aqueous Phase (e.g., Water, Saline) dissolve->dilute visual Visual Inspection (Clarity, Precipitation) dilute->visual filter Sterile Filter (for parenteral) concentration Concentration Verification (e.g., HPLC) filter->concentration visual->filter visual->concentration administer Administer to Animal Model (Oral or Parenteral) concentration->administer G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits NFkB_nuc Active NF-κB DNA DNA NFkB_nuc->DNA Translocates & Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Induces Transcription IkB_NFkB->NFkB_nuc IκBα degradation releases NF-κB G cluster_cell Hepatocyte This compound This compound FXR Farnesoid X Receptor (FXR) This compound->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces Expression BSEP BSEP Gene (Bile Salt Export Pump) FXR_RXR->BSEP Induces Expression CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Bile_synthesis Bile Acid Synthesis CYP7A1->Bile_synthesis Rate-limiting enzyme Bile_export Bile Acid Export BSEP->Bile_export Promotes

References

Application Notes & Protocols: A Framework for Studying Azintamide's Choleretic Effects Using In Vitro Liver Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azintamide is a drug with known choleretic properties, meaning it increases the volume and flow of bile from the liver. While its clinical efficacy in treating dyspepsia, particularly after cholecystectomy, has been documented, the precise cellular and molecular mechanisms driving its choleretic effects are not well-characterized in publicly available literature.[1][2][3] Modern in vitro liver models offer powerful platforms to dissect these mechanisms, providing crucial data for drug development and a deeper understanding of hepatobiliary physiology.

This document provides a detailed framework and protocols for investigating the choleretic activity of this compound using three state-of-the-art in vitro systems: Sandwich-Cultured Hepatocytes (SCHs), Liver Organoids, and Canalicular Membrane Vesicles. These models allow for the quantitative assessment of bile acid transport, the identification of key transporter proteins involved, and the elucidation of the underlying signaling pathways.

Recommended In Vitro Models for Choleretic Studies

The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. The following systems are recommended for studying the various aspects of this compound's choleretic action.

Sandwich-Cultured Hepatocytes (SCHs)

SCHs are considered a gold-standard model for studying hepatobiliary transport.[4][5] In this system, primary hepatocytes are cultured between two layers of extracellular matrix (e.g., collagen), which promotes the formation of functional, polarized bile canalicular networks. This configuration allows for the separate analysis of compounds taken up from the culture medium (basolateral uptake) and those excreted into the bile canaliculi (apical/canalicular efflux).

Key Applications for this compound:

  • Quantifying the rate of biliary excretion of bile acids.

  • Determining if this compound directly inhibits or stimulates key bile acid transporters like the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).

  • Assessing the potential for drug-induced cholestasis or hepatotoxicity by measuring intracellular bile acid accumulation.

Liver Organoids

Liver organoids are three-dimensional (3D) structures grown from pluripotent stem cells or primary liver tissues that self-organize into structures mimicking the native liver architecture, containing both hepatocyte-like and cholangiocyte-like cells. Their longevity and complex cellular composition make them suitable for studying chronic effects and complex cellular interactions.

Key Applications for this compound:

  • Investigating the long-term effects of this compound on hepatobiliary function and gene expression.

  • Modeling the integrated response of different liver cell types to the choleretic stimulus.

  • Screening for genetic or patient-specific differences in the response to this compound using patient-derived organoids.

Canalicular Membrane Vesicles

This cell-free system consists of isolated, inside-out vesicles derived from the canalicular membrane of hepatocytes. These vesicles are enriched with apical efflux transporters like BSEP and MRP2. This model is ideal for studying the direct interaction of a compound with specific transporters without the confounding factors of cellular metabolism or uptake.

Key Applications for this compound:

  • Determining if this compound or its metabolites are direct substrates or inhibitors of BSEP and MRP2.

  • Calculating kinetic parameters (Kᵢ, Kₘ) for transporter inhibition or substrate transport.

Experimental Protocols

The following protocols provide detailed methodologies for assessing this compound's effect on biliary transport and transporter expression.

Protocol 2.1: Biliary Efflux Assessment in Sandwich-Cultured Hepatocytes (B-CLEAR® Assay)

This protocol describes how to quantify the biliary excretion of a probe substrate, such as taurocholate, in the presence of this compound.

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated, multi-well plates (e.g., 24-well)

  • Hepatocyte culture medium and supplements

  • Matrigel® or similar extracellular matrix overlay

  • Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS)

  • Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺ (Ca²⁺-free HBSS)

  • Radiolabeled or fluorescently-labeled taurocholic acid (e.g., [³H]-taurocholate)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader

Methodology:

  • Hepatocyte Seeding: Thaw and seed primary hepatocytes on collagen-coated plates according to the supplier's instructions. Culture for 24 hours.

  • Collagen Overlay: Apply a second layer of collagen or Matrigel® to create the "sandwich" configuration. Culture for an additional 48-72 hours to allow for the formation of bile canaliculi.

  • Pre-incubation with this compound: Wash the cells with warm HBSS. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in HBSS for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Substrate Incubation: Add the labeled taurocholate probe substrate to the incubation medium containing this compound and incubate for a further 10-30 minutes at 37°C.

  • Quantification of Total Accumulation (Cells + Bile):

    • Remove the incubation medium and wash the cell monolayers three times with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the amount of labeled substrate in the lysate (represents total accumulation).

  • Quantification of Cellular Accumulation (Cells only):

    • In a parallel set of wells, after the substrate incubation, wash the cells once with ice-cold standard HBSS.

    • Incubate the cells with ice-cold Ca²⁺-free HBSS for 20 minutes. This disrupts the tight junctions of the bile canaliculi, releasing the biliary content.

    • Collect the Ca²⁺-free HBSS (representing the biliary fraction, which is discarded for this step).

    • Wash the cells and lyse them as in step 5.

    • Measure the amount of labeled substrate in the lysate (represents cellular accumulation).

  • Data Analysis:

    • Calculate the amount of substrate excreted into the bile: (Total Accumulation) - (Cellular Accumulation).

    • Calculate the Biliary Excretion Index (BEI%) : (Amount in Bile / Total Accumulation) * 100.

    • Compare the BEI% across different this compound concentrations to the vehicle control. An increase in BEI% suggests a choleretic effect via stimulation of biliary efflux.

Protocol 2.2: Gene Expression Analysis of Bile Acid Transporters

This protocol is used to determine if this compound alters the expression of genes encoding key bile acid transporters.

Materials:

  • Hepatocytes cultured in a sandwich configuration or as organoids

  • This compound stock solution

  • RNA extraction kit (e.g., TRIzol®, RNeasy)

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR® Green)

  • Primers for target genes (e.g., ABCB11 (BSEP), ABCC2 (MRP2), SLC10A1 (NTCP)) and a housekeeping gene (e.g., GAPDH).

Methodology:

  • Cell Treatment: Culture SCHs or liver organoids as described previously. Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the change in gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Express the results as fold change relative to the vehicle-treated control. An upregulation of ABCB11 or ABCC2 would suggest a potential mechanism for this compound's choleretic effect.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation. The following are examples of how to present data from the described protocols.

Table 1: Example Data - Effect of this compound on Biliary Excretion of [³H]-Taurocholate in Human SCHs

This compound Conc. (µM) Total Accumulation (pmol/mg protein) Biliary Accumulation (pmol/mg protein) Biliary Excretion Index (BEI%)
0 (Vehicle) 150.5 ± 12.3 60.2 ± 5.1 40.0%
1 155.2 ± 14.1 77.6 ± 6.8 50.0%
10 160.1 ± 11.8 96.1 ± 8.2 60.0%
100 162.5 ± 15.0 108.9 ± 9.9 66.8%

(Note: Data are hypothetical examples presented as mean ± SD)

Table 2: Example Data - Relative mRNA Expression of Transporter Genes in Human Hepatocytes after 24h Treatment with this compound

This compound Conc. (µM) ABCB11 (BSEP) Fold Change ABCC2 (MRP2) Fold Change SLC10A1 (NTCP) Fold Change
0 (Vehicle) 1.0 ± 0.1 1.0 ± 0.2 1.0 ± 0.1
10 1.8 ± 0.3 1.5 ± 0.2 0.9 ± 0.1
100 3.5 ± 0.5 2.8 ± 0.4 0.7 ± 0.2

(Note: Data are hypothetical examples presented as mean ± SD relative to vehicle control)

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus NTCP NTCP BA Bile Acids NTCP->BA Uptake OATPs OATPs OATPs->BA Uptake FXR FXR (Nuclear Receptor) BA->FXR Activation BSEP BSEP BA->BSEP MRP2 MRP2 BA->MRP2 FXR->BSEP Upregulation (Transcription) FXR->MRP2 Upregulation (Transcription) Bile Bile Secretion BSEP->Bile Efflux MRP2->Bile Efflux This compound This compound This compound->FXR Potential Stimulation? This compound->BSEP Potential Stimulation?

Caption: Key signaling pathways regulating bile acid transport in hepatocytes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Hepatocytes on Collagen Plate B Overlay with Collagen (Form Sandwich Culture) A->B C Incubate 48-72h (Form Canaliculi) B->C D Treat with this compound + Labeled Bile Acid C->D E1 Lyse Cells Directly (Total Accumulation) D->E1 E2 Incubate in Ca2+-free Buffer, then Lyse Cells (Cellular Accum.) D->E2 F Quantify Radioactivity or Fluorescence E1->F E2->F G Calculate Biliary Excretion: Total - Cellular F->G H Calculate Biliary Excretion Index (BEI%) G->H

Caption: Experimental workflow for the B-CLEAR® assay in SCHs.

G cluster_questions cluster_models Start Research Question Q1 Direct Transporter Interaction? Start->Q1 Q2 Functional Biliary Efflux? Start->Q2 Q3 Long-term / Multi-cell Effects? Start->Q3 M1 Use Canalicular Membrane Vesicles Q1->M1 M2 Use Sandwich-Cultured Hepatocytes (SCH) Q2->M2 M3 Use Liver Organoids Q3->M3

Caption: Logic for selecting the appropriate in vitro model.

References

Application of Azintamide in Studying the NF-kB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Azintamide is a compound recognized for its choleretic and anti-inflammatory properties.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, including those affecting the liver and biliary system.[4][5] Given this compound's therapeutic applications in digestive disorders and its anti-inflammatory effects, it presents as a valuable tool for researchers studying the modulation of the NF-κB signaling cascade. This document provides detailed application notes and protocols for utilizing this compound to investigate the NF-κB signaling pathway in a research setting.

Principle of Action

This compound is believed to exert its anti-inflammatory effects, at least in part, through the modulation of the NF-κB signaling pathway. The canonical NF-κB pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), which lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. This compound may interfere with one or more steps in this cascade, leading to a downstream reduction in the expression of pro-inflammatory mediators.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on the NF-κB signaling pathway. Researchers should generate their own data following the provided protocols.

Table 1: Dose-Dependent Inhibition of NF-κB Reporter Activity by this compound

This compound Concentration (µM)Luciferase Activity (Relative Light Units)% Inhibition
0 (Vehicle Control)15,0000
113,50010
59,75035
106,00060
253,00080
501,50090
IC50 (µM) \multicolumn{2}{c}{~8.5 }

Table 2: Effect of this compound on IκBα Phosphorylation

Treatmentp-IκBα/IκBα Ratio (Densitometry Units)
Untreated Control0.1
TNF-α (10 ng/mL)1.0
TNF-α + this compound (10 µM)0.4
TNF-α + this compound (25 µM)0.2

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

GeneTreatmentFold Change (vs. Untreated)
IL-6 TNF-α (10 ng/mL)25
TNF-α + this compound (25 µM)8
TNF-α TNF-α (10 ng/mL)15
TNF-α + this compound (25 µM)5
IL-1β TNF-α (10 ng/mL)18
TNF-α + this compound (25 µM)6

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 3. IKK Activation & IκBα Phosphorylation p_IkBa p-IκBα p65_p50 p65-p50 Proteasome Proteasome p_IkBa->Proteasome 4. IκBα Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc 5. Nuclear Translocation This compound This compound This compound->IKK Potential Inhibition DNA DNA (κB sites) p65_p50_nuc->DNA 6. DNA Binding Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines 7. Gene Transcription

Caption: Canonical NF-κB signaling pathway and potential point of inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed cells (e.g., HEK293T, HepG2) Transfection 2. Transfect with NF-κB Luciferase Reporter (for reporter assay) Cell_Culture->Transfection Azintamide_Treatment 3. Pre-treat with this compound (various concentrations) Transfection->Azintamide_Treatment Stimulation 4. Stimulate with TNF-α (10 ng/mL) Azintamide_Treatment->Stimulation Luciferase_Assay A. Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot B. Western Blot Stimulation->Western_Blot RT_qPCR C. RT-qPCR Stimulation->RT_qPCR Luciferase_Analysis Measure luminescence, calculate % inhibition, IC50 Luciferase_Assay->Luciferase_Analysis WB_Analysis Detect p-IκBα & total IκBα, quantify band intensity Western_Blot->WB_Analysis qPCR_Analysis Quantify relative mRNA expression of target genes (e.g., IL-6, TNF-α) RT_qPCR->qPCR_Analysis

Caption: General experimental workflow for studying the effect of this compound on NF-κB signaling.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • TNF-α (recombinant human)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Replace the media in the wells with the this compound dilutions and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate NF-κB activation. For the negative control wells, add only media.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to account for transfection efficiency and cell viability. Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control.

Western Blot for IκBα Phosphorylation

This assay detects the levels of phosphorylated IκBα, an indicator of IKK activity and upstream NF-κB pathway activation.

Materials:

  • HepG2 cells (or other suitable cell line)

  • 6-well plates

  • This compound

  • TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once confluent, pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated IκBα signal to the total IκBα signal.

RT-qPCR for Pro-inflammatory Cytokine Gene Expression

This method quantifies the mRNA levels of NF-κB target genes.

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • 12-well plates

  • This compound

  • LPS (lipopolysaccharide)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 12-well plates. Pre-treat with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS for 4-6 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform real-time PCR using SYBR Green master mix, primers for the target and housekeeping genes, and the synthesized cDNA.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound holds promise as a chemical probe for investigating the NF-κB signaling pathway. The protocols outlined in this document provide a framework for researchers to systematically evaluate the effects of this compound on NF-κB activation and downstream inflammatory gene expression. Such studies will contribute to a better understanding of the anti-inflammatory mechanisms of this compound and may support its further development as a therapeutic agent for inflammatory conditions.

References

Azintamide: A Tool Compound for Investigating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Azintamide is a compound historically recognized for its choleretic properties, aiding in bile secretion. Emerging evidence suggests that this compound also possesses anti-inflammatory and immunomodulatory capabilities, positioning it as a potential tool compound for researchers in inflammation and drug discovery.[1] Its multifaceted mechanism of action may offer unique insights into inflammatory processes.

This document provides a comprehensive guide for utilizing this compound as a tool compound in inflammation research. It includes hypothesized mechanisms of action, template tables for data presentation, and detailed protocols for in vitro and in vivo studies. While this compound has been studied for its therapeutic potential, detailed research characterizing it specifically as a tool for inflammation is emerging.[1] Therefore, the following protocols and pathways are presented as a framework for investigation.

Hypothesized Mechanism of Action

This compound is thought to exert its anti-inflammatory effects through several mechanisms, primarily centered on the inhibition of pro-inflammatory signaling pathways and the modulation of immune cell responses.[1] The central hypothesis is that this compound targets key nodes within inflammatory cascades, such as the NF-κB and potentially other pathways, leading to a reduction in the production of inflammatory mediators.

A proposed mechanism involves the inhibition of proteolytic enzymes, which play a role in the propagation of inflammation.[1] Furthermore, this compound may interfere with the synthesis and release of pro-inflammatory cytokines and possess antioxidant properties by scavenging free radicals.[1]

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK_complex Inhibits (Proposed) Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to κB sites Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Data Presentation

Consistent and clear data presentation is crucial for evaluating the efficacy of a tool compound. The following tables are templates for summarizing quantitative data from the experimental protocols described below.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantParameter MeasuredThis compound Concentration% Inhibition (Mean ± SD)IC50 (µM)
Griess AssayRAW 264.7LPS (1 µg/mL)Nitric Oxide (NO)1 µM
10 µM
50 µM
ELISARAW 264.7LPS (1 µg/mL)TNF-α1 µM
10 µM
50 µM
ELISARAW 264.7LPS (1 µg/mL)IL-61 µM
10 µM
50 µM
Western BlotRAW 264.7LPS (1 µg/mL)p-IκBα expression10 µM
iNOS expression10 µM
COX-2 expression10 µM

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0h (Mean ± SD)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control--
This compound10
This compound50
This compound100
Positive Control (e.g., Indomethacin)10

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory properties of this compound.

In Vitro Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

This protocol details the procedure to assess the effect of this compound on the production of nitric oxide (NO), TNF-α, and IL-6, and the expression of key inflammatory proteins in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plates (for Griess & ELISA) and 6-well plates (for Western Blot) A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with LPS (1 µg/mL) for 24 hours C->D E Collect supernatant D->E H Lyse cells D->H F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G I Western Blot (p-IκBα, iNOS, COX-2) H->I

Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects.

Materials and Reagents:

  • This compound (research grade)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • ELISA kits for mouse TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IκBα, iNOS, COX-2, and a loading control like β-actin)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • For Griess and ELISA assays, seed 5 x 10^4 cells per well in a 96-well plate.

    • For Western blotting, seed 1 x 10^6 cells per well in a 6-well plate.

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO only).

    • After 1 hour, add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

  • Sample Collection and Analysis:

    • Griess Assay (NO measurement): Collect the cell culture supernatant. Measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions.

    • ELISA (Cytokine measurement): Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.

    • Western Blot:

      • Wash the cells in the 6-well plate with cold PBS.

      • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against p-IκBα, iNOS, COX-2, and a loading control.

      • Incubate with the appropriate secondary antibodies and visualize the protein bands.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of this compound.

Experimental Workflow for In Vivo Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Preparation cluster_1 Treatment & Induction cluster_2 Measurement & Analysis A Acclimatize rats (e.g., Wistar, 180-200g) for 1 week B Fast animals overnight before the experiment A->B C Administer this compound (e.g., 10, 50, 100 mg/kg, p.o.) or vehicle B->C D Measure initial paw volume (t=0) E Inject Carrageenan (1%) into the sub-plantar region of the right hind paw D->E F Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan E->F G Calculate paw edema and % inhibition F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Materials and Reagents:

  • This compound (research grade)

  • Wistar rats (male, 180-200 g)

  • Carrageenan (lambda, type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 50, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).

    • Administer this compound or the vehicle orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion

This compound presents an interesting profile as a potential tool compound for the study of inflammation. Its proposed mechanism of action, centered on the NF-κB pathway, warrants further investigation. The protocols and data presentation templates provided in this document offer a structured approach for researchers to systematically evaluate the anti-inflammatory properties of this compound and elucidate its precise molecular targets. Such studies will be invaluable in determining its utility in dissecting inflammatory signaling pathways and as a potential lead for the development of novel anti-inflammatory therapeutics.

References

Spectroscopic Analysis of Azintamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azintamide, chemically known as 2-[(6-chloro-3-pyridazinyl)thio]-N,N-diethylacetamide, is a choleretic agent used in the treatment of biliary dyspepsia. A thorough understanding of its analytical profile and metabolic fate is crucial for drug development, quality control, and clinical monitoring. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound. Due to a lack of publicly available data on the specific metabolites of this compound, this guide will focus on the analysis of the parent drug and provide a general framework for the identification of potential metabolites.

Part 1: Spectroscopic and Chromatographic Analysis of this compound

This section details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of this compound in the presence of its degradation products.[1]

Application Note: HPLC-UV Analysis of this compound

This method is suitable for the routine quality control of this compound in bulk powder and pharmaceutical formulations. It allows for the separation and quantification of this compound from its acid-induced degradation product.

Key Parameters:

ParameterValue
Instrumentation HPLC with UV Diode-Array Detection
Column Reversed-phase C18
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 0.55 mL/min
Detection Wavelength 260 nm
Internal Standard Pentoxifylline
Linearity Range (this compound) 1-30 µg/mL
Linearity Range (Degradation Product) 0.3-16 µg/mL
Experimental Protocol: HPLC-UV Determination of this compound

1. Materials and Reagents:

  • This compound reference standard

  • Pentoxifylline (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (for degradation studies)

  • Sodium hydroxide (for degradation studies)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Standard Solution Preparation:

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions (1-30 µg/mL): Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range.

  • Internal Standard Solution (20 µg/mL): Accurately weigh 10 mg of Pentoxifylline and dissolve in 500 mL of the mobile phase.

3. Sample Preparation (for Pharmaceutical Formulations):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.

4. Chromatographic Procedure:

  • Set up the HPLC system with the parameters listed in the table above.

  • Inject equal volumes (e.g., 20 µL) of the standard solutions and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound and the internal standard.

  • Plot a calibration curve of the peak area ratio (this compound/Internal Standard) against the concentration of this compound.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

5. Forced Degradation Study (Acid Hydrolysis):

  • To a solution of this compound, add a sufficient volume of 1M HCl.

  • Reflux the solution for a specified period (e.g., 2 hours).

  • Neutralize the solution with 1M NaOH.

  • Dilute the solution with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC_Workflow cluster_analysis HPLC Analysis cluster_quant Quantification Prep_Standard Prepare this compound & Internal Standard Solutions Injection Inject Samples Prep_Standard->Injection Prep_Sample Prepare Sample Solution (from bulk or formulation) Prep_Sample->Injection Prep_Degraded Prepare Forced Degradation Sample Prep_Degraded->Injection HPLC_System HPLC System Setup (C18, ACN:H2O, 260 nm) Data_Acquisition Chromatogram & Peak Area Measurement Injection->Data_Acquisition Calibration Construct Calibration Curve Data_Acquisition->Calibration Quantification Determine this compound Concentration Calibration->Quantification Metabolite_ID_Workflow cluster_metabolism In Vitro Metabolism cluster_analysis_ms LC-MS/MS Analysis cluster_data Data Interpretation Incubation Incubate this compound with Liver Microsomes & NADPH Quenching Quench Reaction & Protein Precipitation Incubation->Quenching LC_Separation UPLC/HPLC Separation Quenching->LC_Separation MS_Detection Full Scan MS & Data-Dependent MS/MS LC_Separation->MS_Detection Peak_Detection Identify Metabolite Peaks (vs. Controls) MS_Detection->Peak_Detection Structure_Elucidation Accurate Mass & Fragmentation Analysis Peak_Detection->Structure_Elucidation Pathway_Proposal Propose Metabolic Pathway Structure_Elucidation->Pathway_Proposal

References

Application Notes and Protocols: Azintamide Treatment in a Post-Cholecystectomy Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for investigating the therapeutic potential of azintamide in a post-cholecystectomy rat model. Following cholecystectomy (gallbladder removal), the continuous dripping of bile into the intestine can lead to alterations in bile acid metabolism, gut microbiota, and intestinal inflammation, contributing to post-cholecystectomy syndrome (PCS). This compound, a drug used to treat dyspepsia, has demonstrated efficacy in patients who have undergone cholecystectomy.[1][2] Its mechanism of action is thought to involve anti-inflammatory and immunomodulatory effects. This document outlines the experimental design, detailed protocols for surgical procedures and sample analysis, and data presentation formats to assess the effects of this compound on bile acid composition, inflammatory markers, and liver function in a clinically relevant animal model.

Introduction

Cholecystectomy is a common surgical procedure that, while effective for gallbladder disease, can lead to persistent gastrointestinal symptoms, collectively known as post-cholecystectomy syndrome. The absence of the gallbladder disrupts the normal storage and concentrated release of bile in response to meals. This results in a continuous, low-concentration flow of bile into the duodenum, which can alter the gut environment and lead to symptoms like diarrhea, bloating, and abdominal pain.

This compound has been clinically observed to alleviate dyspeptic symptoms in post-cholecystectomy patients.[1][2] While its precise mechanism in this context is not fully elucidated, it is known to possess anti-inflammatory and immunomodulatory properties, including the inhibition of proteolytic enzymes and the reduction of pro-inflammatory cytokine production. This suggests that this compound may mitigate the inflammatory consequences of altered bile flow in the post-cholecystectomy state.

This protocol describes a preclinical study in a rat model to elucidate the effects of this compound on key pathophysiological parameters following cholecystectomy. The primary endpoints of this proposed study are the modulation of the bile acid pool, assessment of hepatic function, and evaluation of inflammatory markers.

Proposed Experimental Design

This study will utilize a cholecystectomized rat model to investigate the effects of this compound.

Experimental Groups:

  • Group A: Sham-operated Control: Rats will undergo a sham surgery without removal of the gallbladder and will receive a vehicle control.

  • Group B: Cholecystectomy Control: Rats will undergo cholecystectomy and receive a vehicle control.

  • Group C: this compound-treated Cholecystectomy: Rats will undergo cholecystectomy and receive this compound.

Duration: The experimental period will be 4 weeks post-surgery to allow for the development of physiological adaptations to cholecystectomy.

Primary Outcome Measures:

  • Bile acid composition in bile and feces.

  • Serum liver enzyme levels (ALT, AST, ALP).

  • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in intestinal tissue.

Experimental Workflow

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_surgery Surgical Procedures cluster_analysis Analysis Acclimatization Acclimatize Male Sprague-Dawley Rats Group_A Group A: Sham Operation Acclimatization->Group_A Group_B Group B: Cholecystectomy Acclimatization->Group_B Group_C Group C: Cholecystectomy Acclimatization->Group_C Treatment_A Vehicle Control Group_A->Treatment_A Treatment_B Vehicle Control Group_B->Treatment_B Treatment_C This compound Administration Group_C->Treatment_C Bile_Collection Bile Duct Cannulation & Bile Collection Treatment_A->Bile_Collection Treatment_B->Bile_Collection Treatment_C->Bile_Collection Bile_Acid_Analysis LC-MS/MS Bile Acid Profiling Bile_Collection->Bile_Acid_Analysis Blood_Sampling Cardiac Puncture for Blood Sampling Liver_Function_Tests Serum ALT, AST, ALP Measurement Blood_Sampling->Liver_Function_Tests Tissue_Harvesting Harvest Intestinal Tissue Cytokine_Analysis ELISA for TNF-α, IL-6 Tissue_Harvesting->Cytokine_Analysis

Figure 1: Experimental workflow from animal acclimatization to final analysis.

Experimental Protocols

Animal Model and Cholecystectomy Procedure
  • Animal Strain: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the liver to visualize the gallbladder.

    • For the cholecystectomy groups (B and C), carefully dissect the cystic duct and artery.

    • Ligate the cystic duct and artery with surgical sutures and then excise the gallbladder.

    • For the sham group (A), the gallbladder is gently manipulated but not removed.

    • Close the abdominal wall in layers.

    • Provide post-operative analgesia as per institutional guidelines.

This compound Dosing

The human dose for compound this compound is often 100-150 mg, three times a day.[2] To convert this to a rat dose, we can use the body surface area (BSA) normalization method.

  • Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) Conversion:

    • AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)

    • Assuming a 60 kg human, a daily dose of 300 mg is 5 mg/kg.

    • The Km for a human is 37 and for a rat is 6.

    • AED (rat) = 5 mg/kg * (37/6) ≈ 30.8 mg/kg per day.

  • Administration: this compound will be administered orally via gavage once daily for 4 weeks, starting the day after surgery. The vehicle control will be administered in the same manner.

Bile Collection
  • At the end of the 4-week treatment period, animals will be anesthetized.

  • A bile duct cannulation will be performed by inserting a catheter into the common bile duct.

  • Bile will be collected for a specified period (e.g., 1-2 hours) to determine flow rate and for subsequent compositional analysis.

Sample Analysis
  • Bile Acid Profiling:

    • Bile and fecal samples will be analyzed for individual bile acid concentrations using targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • This will allow for the quantification of primary bile acids (cholic acid, chenodeoxycholic acid) and secondary bile acids (deoxycholic acid, lithocholic acid).

  • Liver Function Tests:

    • Serum will be collected via cardiac puncture at the time of sacrifice.

    • Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) levels will be measured using standard enzymatic assays.

  • Inflammatory Cytokine Measurement:

    • A section of the distal ileum will be harvested, and tissue homogenates will be prepared.

    • Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels will be quantified using commercially available ELISA kits.

Data Presentation

Quantitative data should be presented in clear, concise tables to facilitate comparison between the experimental groups.

Table 1: Effects of this compound on Bile Flow and Composition

ParameterGroup A: Sham ControlGroup B: Cholecystectomy ControlGroup C: this compound-Treated Cholecystectomy
Bile Flow Rate (µL/min/100g)
Total Bile Acids (µmol/mL)
Cholic Acid (%)
Chenodeoxycholic Acid (%)
Deoxycholic Acid (%)
Lithocholic Acid (%)

Table 2: Effects of this compound on Serum Liver Enzymes

ParameterGroup A: Sham ControlGroup B: Cholecystectomy ControlGroup C: this compound-Treated Cholecystectomy
ALT (U/L)
AST (U/L)
ALP (U/L)

Table 3: Effects of this compound on Intestinal Inflammatory Markers

ParameterGroup A: Sham ControlGroup B: Cholecystectomy ControlGroup C: this compound-Treated Cholecystectomy
TNF-α (pg/mg protein)
IL-6 (pg/mg protein)

Proposed Signaling Pathway for this compound Action

Post-cholecystectomy, the altered bile acid profile can lead to increased intestinal permeability and activation of inflammatory signaling pathways. This compound is hypothesized to counteract these effects.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte BA Altered Bile Acid Profile (Post-Cholecystectomy) TJ Tight Junction Disruption BA->TJ Increased Permeability Inflammation Activation of Inflammatory Signaling (e.g., NF-κB) BA->Inflammation Direct Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation->Cytokines Increased Production This compound This compound This compound->Inflammation Inhibition This compound->Cytokines Reduced Production

Figure 2: Proposed mechanism of this compound in mitigating post-cholecystectomy intestinal inflammation.

Conclusion

The protocols and experimental design outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a post-cholecystectomy animal model. The data generated from these studies will be crucial for understanding the mechanism of action of this compound in this context and will inform its potential clinical application for the management of post-cholecystectomy syndrome. The focus on bile acid metabolism, liver function, and inflammatory pathways will provide a multi-faceted assessment of the drug's efficacy.

References

Application Notes and Protocols: Measuring Azintamide's Effect on Bile Flow in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azintamide is a drug historically used in some regions for the treatment of dyspepsia and biliary disorders.[1][2] Its mechanism of action is thought to involve choleretic and prokinetic properties, although detailed preclinical data on its direct effects on bile secretion are not extensively documented in publicly available literature. These application notes provide a detailed protocol for evaluating the potential choleretic effects of this compound in a rat model. The protocol is based on established methodologies for measuring bile flow and is supplemented with hypothetical data to illustrate expected outcomes. Furthermore, a potential signaling pathway through which this compound might exert its effects, given its known anti-inflammatory properties, is proposed and visualized.

Core Concepts in Bile Flow Measurement

The continuous secretion of bile by hepatocytes is a fundamental physiological process for the digestion and absorption of fats, as well as the elimination of endogenous and xenobiotic compounds.[3] The primary method for quantifying bile flow in preclinical animal models, such as the rat, is through the surgical cannulation of the common bile duct. This procedure allows for the direct collection and measurement of bile volume over time. Cholagogues and choleretics are substances that stimulate bile flow.[4][5] Investigating the effect of a test compound like this compound on bile flow provides crucial information about its potential therapeutic utility in cholestatic conditions or disorders characterized by insufficient bile secretion.

Data Presentation: Hypothetical Effects of this compound on Bile Flow

The following tables summarize hypothetical quantitative data from an experiment designed to measure the effect of this compound on bile flow in rats. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.

Table 1: Effect of Single Intravenous Doses of this compound on Bile Flow Rate in Anesthetized Rats

Treatment GroupDose (mg/kg)NBasal Bile Flow (µL/min/100g body weight)Peak Bile Flow (µL/min/100g body weight)Percent Increase from Basal
Vehicle (Saline)-68.5 ± 0.78.8 ± 0.63.5%
This compound1068.3 ± 0.512.5 ± 0.950.6%
This compound3068.6 ± 0.615.8 ± 1.183.7%
This compound10068.4 ± 0.818.2 ± 1.5*116.7%

*Data are presented as mean ± standard error of the mean (SEM). *p < 0.05 compared to the vehicle group.

Table 2: Time-Course of this compound's Effect on Cumulative Bile Volume

Time (minutes)Vehicle (Cumulative Volume, µL)This compound (30 mg/kg) (Cumulative Volume, µL)
000
15125 ± 10180 ± 15
30255 ± 18375 ± 25
45380 ± 25580 ± 32
60510 ± 30790 ± 40
90760 ± 451210 ± 55
1201020 ± 581630 ± 70

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.

Experimental Protocols

Protocol 1: In Vivo Measurement of Bile Flow in Anesthetized Rats Following Acute this compound Administration

Objective: To determine the dose-dependent effect of a single intravenous administration of this compound on the rate of bile flow in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Polyethylene tubing (PE-10 or equivalent)

  • Surgical instruments (scissors, forceps, sutures)

  • Heating pad and lamp to maintain body temperature

  • Microcentrifuge tubes for bile collection

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Maintain the rat's body temperature at 37°C using a heating pad and lamp.

  • Surgical Procedure (Bile Duct Cannulation):

    • Place the anesthetized rat in a supine position.

    • Make a midline abdominal incision to expose the abdominal cavity.

    • Gently retract the liver to locate the common bile duct.

    • Carefully dissect the common bile duct from the surrounding tissue.

    • Place two loose ligatures around the bile duct.

    • Make a small incision in the bile duct between the two ligatures.

    • Insert a pre-filled (with saline) polyethylene cannula into the bile duct towards the liver and secure it with the ligatures.

    • Position the external end of the cannula to allow for bile collection into pre-weighed microcentrifuge tubes.

  • Experimental Protocol:

    • Allow the preparation to stabilize for 30 minutes, during which basal bile flow is collected in 15-minute intervals.

    • Administer this compound (dissolved in vehicle) or vehicle alone intravenously via a cannulated femoral or jugular vein.

    • Collect bile in pre-weighed microcentrifuge tubes at 15-minute intervals for a period of 2 to 3 hours post-administration.

    • Record the volume of bile collected at each time point by weight, assuming a bile density of 1.0 g/mL.

  • Data Analysis:

    • Calculate the bile flow rate for each collection period and normalize it to the rat's body weight (µL/min/100g).

    • Determine the basal bile flow rate by averaging the flow rates during the stabilization period.

    • Calculate the peak bile flow rate and the percentage increase from the basal rate for each animal.

    • Compare the bile flow rates between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_exp Experiment cluster_analysis Data Analysis A Fasting B Anesthesia A->B C Temperature Control B->C D Abdominal Incision C->D E Bile Duct Isolation D->E F Cannulation E->F G Stabilization & Basal Collection F->G H This compound/Vehicle Administration G->H I Post-dose Bile Collection H->I J Calculate Flow Rate I->J K Statistical Comparison J->K

Caption: Experimental workflow for measuring this compound's effect on bile flow in rats.

Hypothetical Signaling Pathway for this compound's Choleretic Effect

Given this compound's reported anti-inflammatory properties, a plausible mechanism of action could involve the modulation of inflammatory pathways that are known to impair bile secretion. Pro-inflammatory cytokines, such as TNF-α and IL-1β, can downregulate the expression and function of key bile acid transporters, leading to cholestasis. This compound may counteract these effects.

G cluster_inflammation Inflammatory Stimulus cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Physiological Outcome Inflammation e.g., LPS, Pathogen TLR4 TLR4 Inflammation->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_pathway->Cytokines Upregulates Transcription This compound This compound This compound->NFkB_pathway Inhibits Transporters Bile Acid Transporters (e.g., BSEP) Cytokines->Transporters Downregulates Expression BileFlow Bile Flow Transporters->BileFlow Promotes

Caption: Hypothetical signaling pathway of this compound's pro-choleretic action.

Discussion and Interpretation

The hypothetical data suggest that this compound exerts a dose-dependent choleretic effect in rats. An increase in bile flow can be attributed to several mechanisms, including an increase in the bile salt-dependent or bile salt-independent fraction of bile flow. Further analysis of the bile composition (e.g., bile acids, phospholipids, and cholesterol) would be necessary to elucidate the precise mechanism.

The proposed signaling pathway suggests that this compound's anti-inflammatory properties may contribute to its choleretic effect. In conditions of hepatic inflammation, pro-inflammatory signaling cascades, such as the NF-κB pathway, can be activated, leading to the suppression of critical bile acid transporters like the Bile Salt Export Pump (BSEP). By inhibiting the NF-κB pathway, this compound could potentially prevent or reverse this suppression, thereby restoring normal bile secretion. This hypothesis is consistent with studies showing that various anti-inflammatory agents can mitigate cholestasis.

To further validate this hypothesis, future studies could involve:

  • Measuring the expression levels of key bile acid transporters (e.g., Bsep, Mrp2) in the liver of this compound-treated rats.

  • Utilizing an inflammation-induced cholestasis model (e.g., lipopolysaccharide administration) to assess this compound's ability to prevent the decrease in bile flow.

  • Investigating the effect of this compound on NF-κB activation in hepatocytes in vitro.

These detailed protocols and conceptual frameworks provide a solid foundation for researchers to investigate the effects of this compound on bile flow and to explore its potential therapeutic applications in hepatobiliary disorders.

References

Troubleshooting & Optimization

Troubleshooting Azintamide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Azintamide precipitation in cell culture media.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for troubleshooting solubility issues. This compound is a hydrophobic compound with limited aqueous solubility.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClN₃OS[1][2][3]
Molecular Weight 259.76 g/mol [1][4]
Appearance White powder / Colorless microcrystals
Water Solubility 0.5% / 0.705 mg/mL (Predicted)
Solubility in DMSO Soluble
Melting Point 97-98 °C
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a white precipitate forms immediately. What is happening?

Answer: This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous solution like cell culture media. This compound is poorly soluble in water, and when the DMSO concentration is diluted, the media can no longer keep the drug in solution, causing it to precipitate.

Solutions:

  • Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, try adding the stock solution dropwise into the vortex of the media while gently stirring. An even better method is to perform a serial or intermediate dilution.

  • Use Pre-Warmed Media: The solubility of many compounds decreases at lower temperatures. Always use cell culture media that has been pre-warmed to your experimental temperature (e.g., 37°C).

  • Check Final Concentration: The final concentration of this compound in your media may be exceeding its maximum solubility limit in that specific aqueous environment. Perform a solubility test to determine the maximum workable concentration (see protocol below).

Issue 2: Preparing and Storing Stock Solutions

Question: What is the best way to prepare and store an this compound stock solution?

Answer:

  • Solvent Selection: 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of hydrophobic molecules like this compound.

  • Preparation: To ensure the compound is fully dissolved, vortex the solution and, if necessary, use brief sonication in an ultrasound bath. Visually confirm that no solid particles remain before making dilutions.

  • Final DMSO Concentration: When adding the stock to your culture media, ensure the final concentration of DMSO is as low as possible, typically at or below 0.5%, to avoid solvent-induced cellular toxicity.

  • Storage: Store the DMSO stock solution at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks). Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.

Issue 3: Delayed Precipitation in Culture

Question: My this compound-media solution was clear initially, but I noticed a precipitate in my culture plates after 24 hours. What could be the cause?

Answer: Delayed precipitation can occur due to several factors:

  • Media Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Ensure your incubator is properly humidified and consider using low-evaporation plates or sealing plates with gas-permeable membranes.

  • Interaction with Media Components: The complex mixture of salts, amino acids, and proteins in cell culture media can interact with the compound over time. High concentrations of salts like calcium can sometimes lead to precipitation.

  • pH Changes: Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of the compound.

Issue 4: Determining the Correct Working Concentration

Question: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

Answer: You should perform a simple solubility test by creating a serial dilution of your this compound stock solution directly in your complete cell culture medium. The highest concentration that remains clear and free of precipitate after incubation at 37°C for a duration relevant to your experiment is the maximum working concentration. A detailed protocol is provided below.

Experimental Protocols
Protocol: Determining Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • 37°C incubator

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved.

  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions:

    • In a 96-well plate or series of tubes, add a fixed volume of your pre-warmed medium (e.g., 198 µL) to each well.

    • Create a high-concentration starting sample. For example, add 2 µL of your 50 mM DMSO stock to the first well to get a 500 µM solution with 1% DMSO. Mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. This will create a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.).

    • Include a vehicle control well containing medium with the same final concentration of DMSO as your highest test concentration (e.g., 1%).

  • Incubate and Observe: Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well for any signs of cloudiness, crystals, or precipitate.

    • Microscopic Examination: For a more sensitive assessment, view the solutions under a microscope.

  • Determine Maximum Concentration: The highest concentration that remains completely clear and free of precipitate is your maximum working soluble concentration under these specific conditions.

Diagrams and Workflows

Troubleshooting Workflow for this compound Precipitation

TroubleshootingWorkflow start Precipitation Observed in Cell Culture Media check_stock Is the 100% DMSO stock solution clear? start->check_stock remake_stock Stock concentration is too high or compound has degraded. 1. Remake stock at a lower concentration. 2. Ensure full dissolution (sonicate if needed). check_stock->remake_stock No check_dilution Evaluate Dilution Method check_stock->check_dilution Yes remake_stock->check_stock fix_dilution Refine Dilution Technique: - Use pre-warmed (37°C) media. - Add stock dropwise to vortexing media. - Perform an intermediate dilution step. check_dilution->fix_dilution Direct dilution used check_concentration Is final concentration too high? check_dilution->check_concentration Stepwise dilution used fix_dilution->check_concentration run_test Determine Max Soluble Concentration (See Protocol) check_concentration->run_test Yes / Unsure check_incubation Delayed Precipitation? (e.g., after >2 hours) check_concentration->check_incubation No, concentration is low end_ok Solution is Clear Proceed with Experiment run_test->end_ok fix_incubation Address Long-Term Stability: - Check incubator humidity to prevent evaporation. - Consider media component interactions. check_incubation->fix_incubation Yes check_incubation->end_ok No fix_incubation->end_ok SignalingPathway cluster_pathway Inflammatory Cascade stimulus Inflammatory Stimulus (e.g., Pathogen, Tissue Injury) proteases Proteolytic Enzymes stimulus->proteases cytokines Pro-Inflammatory Cytokine Synthesis stimulus->cytokines response Inflammatory Response (Cellular Damage, Symptom Progression) proteases->response cytokines->response This compound This compound This compound->proteases Inhibits This compound->cytokines Reduces

References

Technical Support Center: Optimizing Azintamide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Azintamide for in vitro experiments. Due to the limited availability of specific in vitro studies on this compound, this guide focuses on establishing a robust experimental framework for determining optimal working concentrations, assessing cytotoxicity, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: There is currently no established optimal concentration for this compound in published in vitro studies. Therefore, it is crucial to perform a dose-response experiment to determine the cytotoxic effects of this compound on your specific cell line. A broad range of concentrations should be tested initially, for example, from 0.1 µM to 100 µM, to identify a suitable range for determining the half-maximal inhibitory concentration (IC50).

Q2: How should I prepare a stock solution of this compound?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be serially diluted to create working solutions. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.

Q3: Is this compound stable in cell culture medium?

A3: The stability of this compound in aqueous solutions like cell culture medium has not been extensively documented. It is advisable to prepare fresh dilutions of this compound from the DMSO stock for each experiment.[2] To assess stability, you can compare the effects of freshly prepared this compound with a solution that has been incubated under the same cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

Q4: How do I determine the appropriate concentration of this compound for a functional (non-cytotoxicity) assay?

A4: For functional assays, it is generally recommended to use concentrations of this compound that are non-toxic or have minimal cytotoxic effects. Based on the IC50 value obtained from a cytotoxicity assay, you can select a range of concentrations well below the IC50 (e.g., IC10 or lower) to study the specific biological effects of this compound without confounding results from cell death.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays

High variability between replicate wells can obscure the true cytotoxic effect of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Pipetting Errors Use calibrated pipettes and change tips between different concentrations. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media.
Compound Precipitation This compound may precipitate in the aqueous culture medium, especially at higher concentrations.[4] Visually inspect the wells under a microscope for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or consider using a different formulation if possible.
Guide 2: Unexpected Cytotoxicity Assay Results
Issue Potential Cause & Solution
No Cytotoxicity Observed Concentration Range Too Low: The tested concentrations of this compound may be too low to induce a cytotoxic effect. Test a higher range of concentrations. Incorrect Assay: The chosen cytotoxicity assay may not be suitable for the mechanism of action of this compound. Consider using a different assay that measures a different aspect of cell health (e.g., apoptosis, necrosis).
High Background Signal Media Interference: Phenol red in some culture media can interfere with colorimetric assays like the MTT assay. Consider using a phenol red-free medium during the assay incubation step. Contamination: Microbial contamination can affect assay readings. Regularly check cell cultures for any signs of contamination.
Low Signal in Viability Assays Low Cell Number: Ensure that a sufficient number of viable cells are seeded to generate a detectable signal. Reagent Instability: Some assay reagents are labile. Ensure they are stored correctly and used within their expiration date.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • This compound

  • DMSO

  • Chosen adherent cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Example Data Presentation:

This compound (µM)Absorbance (570nm)% Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
100.8870.4
250.6350.4
500.3528.0
1000.1512.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound (e.g., 24, 48, 72h) seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for Determining the IC50 of this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_plate_issues Plate-Level Issues cluster_solutions Solutions start Inconsistent Assay Results check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting check_cells Ensure Homogenous Cell Suspension start->check_cells check_reagents Confirm Reagent Quality & Preparation start->check_reagents inspect_precipitation Microscopically Inspect for Compound Precipitation check_pipetting->inspect_precipitation check_cells->inspect_precipitation optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding check_reagents->inspect_precipitation check_edge_effects Evaluate for Edge Effects inspect_precipitation->check_edge_effects adjust_solvent Adjust Solvent Concentration or Preparation Method inspect_precipitation->adjust_solvent use_plate_map Implement Plate Map to Avoid Edge Wells check_edge_effects->use_plate_map

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: A Guide to Preventing Azintamide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Azintamide to prevent its degradation. The following information is curated to address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is an amide-containing compound, typically appearing as a white to off-white solid.[1] Its structure consists of a chloropyridazine ring, a sulfanyl linkage, and a diethylacetamide group, which makes it soluble in polar solvents.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄ClN₃OS[1]
Molecular Weight259.76 g/mol
AppearanceWhite to off-white solid
Melting PointApproximately 97-98°C
SolubilitySoluble in polar solvents such as DMSO

Q2: What are the primary causes of this compound degradation?

This compound is known to be sensitive to several environmental factors, leading to its degradation. The main degradation pathways are:

  • Hydrolysis: The amide bond in this compound is susceptible to cleavage under both acidic and basic conditions.

  • Oxidation: Exposure to oxidizing agents can lead to the degradation of the molecule.

  • Photolysis: this compound can degrade upon exposure to light.

Notably, this compound has been found to be relatively stable under thermal stress.

Q3: What are the ideal storage conditions for maintaining this compound stability?

To minimize degradation, this compound should be stored in a well-sealed container that protects it from light and moisture. The following conditions are recommended:

  • Temperature: Controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).

  • Humidity: A dry environment with low relative humidity is advised to prevent hydrolysis.

  • Light: The compound should be stored in a dark place or in amber-colored or opaque containers to prevent photolytic degradation.

Q4: How can I monitor for potential degradation of this compound in my experiments?

The presence of this compound and its degradation products can be effectively monitored using stability-indicating analytical methods. Validated chromatographic techniques include:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method coupled with UV detection is a reliable technique for separating and quantifying this compound in the presence of its degradants.

  • Thin-Layer Chromatography (TLC): TLC combined with densitometry can also be employed for the determination of this compound and its degradation products.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the handling and analysis of this compound.

Scenario 1: I am observing unexpected peaks in my HPLC chromatogram.

  • Potential Cause: The sample may have degraded due to improper storage or handling.

    • Troubleshooting Step: Verify that the sample was stored under the recommended conditions (protected from light, moisture, and extreme pH). Prepare a fresh standard of this compound for comparison.

  • Potential Cause: Contamination of the solvent or the sample itself.

    • Troubleshooting Step: Use fresh, high-purity solvents and prepare a new sample from a reliable source of this compound.

  • Potential Cause: The container or closure is interacting with the sample.

    • Troubleshooting Step: Ensure that the vials and caps are made of inert materials and that a proper seal is maintained.

Scenario 2: The measured concentration of my this compound solution is lower than anticipated.

  • Potential Cause: The compound has degraded in solution.

    • Troubleshooting Step: Utilize a validated stability-indicating HPLC method to check for the presence of degradation products. If degradation is confirmed, reassess the solution preparation and storage procedures.

  • Potential Cause: Inaccuracy in the initial weighing or dilution of the sample.

    • Troubleshooting Step: Prepare a new solution, ensuring the use of a calibrated analytical balance and appropriate volumetric labware.

Detailed Experimental Protocols

The following protocols provide a framework for conducting stability studies and analyzing this compound.

Protocol 1: Stability-Indicating HPLC Method

This method is adapted from a validated procedure for the analysis of this compound and its acid-induced degradation product.

Table 2: HPLC Method Parameters

ParameterSpecification
Column Reversed-phase C18
Mobile Phase Acetonitrile and water (50:50, v/v)
Flow Rate 0.55 mL/min
Detection Wavelength 260 nm
Internal Standard Pentoxifylline

Procedure:

  • Prepare stock solutions of this compound and the internal standard (Pentoxifylline) in the mobile phase.

  • Create a series of calibration standards by diluting the stock solutions.

  • Prepare the test samples and add the internal standard to each.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve and determine the concentration of this compound in the test samples.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. The following conditions are recommended based on ICH guidelines.

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the samples before analysis by the stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing 3% hydrogen peroxide.

    • Maintain the solution at room temperature, protected from light, and collect samples at predetermined intervals.

    • Analyze the samples by HPLC.

  • Photostability:

    • Expose both solid this compound and a solution of the compound to a light source that meets the ICH Q1B guideline requirements (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a corresponding set of samples in the dark at the same temperature as a control.

    • Analyze all samples by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

    • Collect samples at different time points and analyze by HPLC.

Visual Diagrams

cluster_storage Optimal Storage Conditions cluster_degradation Factors Causing Degradation Controlled Room Temperature Controlled Room Temperature Protection from Light Protection from Light Low Humidity Environment Low Humidity Environment Acidic/Alkaline Conditions Acidic/Alkaline Conditions This compound This compound Acidic/Alkaline Conditions->this compound Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Exposure to Light Exposure to Light Exposure to Light->this compound This compound->Controlled Room Temperature This compound->Protection from Light This compound->Low Humidity Environment

Caption: Key Factors for this compound Storage and Stability.

start Low this compound Concentration Detected q1 Are degradation products present? start->q1 sol1 Review solution preparation and storage procedures. q1->sol1 Yes q2 Was the initial weighing accurate? q1->q2 No end Concentration Verified sol1->end sol2 Reweigh using a calibrated balance. q2->sol2 No q2->end Yes sol2->end

Caption: Troubleshooting Workflow for Low Analyte Concentration.

This compound This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis CarboxylicAcid 2-((6-chloropyridazin-3-yl)thio)acetic acid Hydrolysis->CarboxylicAcid Amine Diethylamine Hydrolysis->Amine

Caption: Proposed Pathway for Hydrolytic Degradation of this compound.

References

Identifying and characterizing Azintamide degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azintamide and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under forced degradation conditions?

A1: Based on chemical principles and available literature, the primary degradation pathway for this compound, particularly under acidic conditions, is proposed to be the hydrolysis of the amide bond in the N,N-diethylthioacetamide side chain. This reaction is hypothesized to yield 2-((6-chloro-3-pyridazinyl)thio)acetic acid and diethylamine. Further degradation may occur under more strenuous conditions, but this amide hydrolysis is a key initial step.

Q2: What are the typical stress conditions used to induce this compound degradation?

A2: Forced degradation studies for this compound typically involve exposure to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and visible light.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the separation and quantification of this compound and its degradation products. Thin-Layer Chromatography (TLC) combined with densitometry can also be employed for this purpose. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q4: I am observing a major degradation product in my acidic stress study of this compound. What is its likely identity?

A4: The major degradation product observed under acidic stress conditions is referred to as "AZ Deg" in some literature. It is proposed to be 2-((6-chloro-3-pyridazinyl)thio)acetic acid, formed via the hydrolysis of the amide linkage in the this compound molecule. To confirm its identity, you would need to perform further characterization, such as mass spectrometry or NMR analysis, or compare its retention time with a synthesized standard of the proposed structure.

Troubleshooting Guides

Issue 1: Poor separation between this compound and its degradation product in HPLC.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition.Optimize the mobile phase. A common starting point is a mixture of acetonitrile and water. Adjust the ratio to improve resolution.
Incorrect pH of the mobile phase.The pH can significantly affect the retention of ionizable compounds. Adjust the pH of the aqueous portion of the mobile phase.
Unsuitable stationary phase.A C18 column is commonly used and effective. If separation is still poor, consider a different type of reversed-phase column (e.g., C8, phenyl-hexyl) or a column with a different particle size.
Inadequate flow rate.A flow rate of 0.55 mL/min has been reported to be effective. Varying the flow rate can sometimes improve separation.

Issue 2: Inconsistent or low recovery of this compound or its degradation products.

Possible Cause Troubleshooting Step
Adsorption of analytes to sample vials or HPLC system components.Use silanized glass vials. Prime the HPLC system thoroughly with the mobile phase.
Degradation of analytes during sample preparation or analysis.Prepare samples fresh and analyze them promptly. Protect samples from light and heat if they are found to be labile under these conditions.
Incomplete extraction from the sample matrix (if applicable).Optimize the extraction procedure. Ensure the chosen solvent fully dissolves both the parent drug and its degradation products.

Issue 3: Difficulty in detecting degradation products at low levels.

| Possible Cause | Troubleshooting Step | | Insufficient detector sensitivity. | Increase the injection volume or the concentration of the sample. Optimize the detection wavelength. For this compound and its acidic degradation product, 260 nm has been found to be a suitable wavelength. | | Co-elution with other peaks. | Further optimize the chromatographic method (see Issue 1). Employ a more selective detector, such as a mass spectrometer. | | Degradation product is not UV-active. | If a degradation product lacks a chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. |

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl24 hours80°C25.3%2-((6-chloro-3-pyridazinyl)thio)acetic acid
0.1 M NaOH8 hours60°C15.8%Multiple minor products
3% H₂O₂24 hoursRoom Temp8.5%Oxidized products
Dry Heat48 hours105°C< 2%-
Photolytic (UV)72 hoursRoom Temp5.1%Photodegradation products

Table 2: HPLC Method Parameters for this compound and its Acidic Degradation Product

ParameterThis compound2-((6-chloro-3-pyridazinyl)thio)acetic acid (AZ Deg)
Retention Time (min)~4.5~2.8
Linearity Range (µg/mL)1 - 300.3 - 16
Limit of Detection (LOD) (µg/mL)0.10.05
Limit of Quantification (LOQ) (µg/mL)0.30.15

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Accurately weigh about 10 mg of solid this compound and keep it in an oven at 105°C for 48 hours. After cooling, dissolve the sample in a suitable solvent and dilute to the final concentration.

  • Photolytic Degradation: Expose a thin layer of solid this compound to UV light (254 nm) and visible light in a photostability chamber for 72 hours. Dissolve the sample in a suitable solvent and dilute to the final concentration.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: HPLC Analysis of this compound and its Acidic Degradation Product

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 0.55 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure: Inject the prepared samples and standards into the HPLC system. Identify and quantify this compound and its degradation product based on their retention times and peak areas compared to the standards.

Visualizations

G cluster_workflow Experimental Workflow for this compound Degradation Analysis start Start: this compound Bulk Drug stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Dilution, Neutralization) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (Peak Identification, Quantification) hplc->data end End: Degradation Profile data->end

Caption: Workflow for Forced Degradation Analysis of this compound.

G cluster_pathway Proposed Acidic Degradation Pathway of this compound This compound This compound C10H14ClN3OS TransitionState [Intermediate] This compound->TransitionState H+, H2O (Amide Hydrolysis) DegradationProduct1 2-((6-chloro-3-pyridazinyl)thio)acetic acid C6H5ClN2O2S TransitionState->DegradationProduct1 DegradationProduct2 Diethylamine C4H11N TransitionState->DegradationProduct2

Caption: Proposed Hydrolytic Degradation of this compound.

G cluster_troubleshooting Troubleshooting Logic for HPLC Separation Issues start Poor Separation check_mobile_phase Optimize Mobile Phase (Acetonitrile/Water Ratio, pH) start->check_mobile_phase Initial Step check_column Evaluate Column (C18, particle size) check_mobile_phase->check_column If no improvement resolution_ok Good Separation check_mobile_phase->resolution_ok If successful check_flow_rate Adjust Flow Rate check_column->check_flow_rate If still poor check_column->resolution_ok If successful check_flow_rate->resolution_ok If successful

Caption: Logic for optimizing HPLC separation of this compound.

Technical Support Center: Azintamide Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Azintamide in animal models. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability characteristically low?

A1: this compound is a choleretic and anti-inflammatory compound used for treating dyspepsia.[1][2] Its low oral bioavailability is primarily attributed to its poor aqueous solubility (reported as 0.5%).[3] Like many Biopharmaceutics Classification System (BCS) Class II drugs, this compound's absorption after oral administration is limited by its slow dissolution rate in the gastrointestinal fluids, even though it may have high membrane permeability. This poor dissolution is a critical barrier to achieving adequate and consistent systemic drug levels in animal models.

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A2: The principal goal is to enhance the dissolution rate and apparent solubility of this compound in the gastrointestinal tract. The three main strategies for BCS Class II compounds like this compound are:

  • Particle Size Reduction (Nanonization): Creating a nanosuspension increases the drug's surface-area-to-volume ratio, which significantly enhances its dissolution velocity according to the Noyes-Whitney equation.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix prevents the drug from crystallizing and improves its wettability and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving this compound in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), these systems form fine oil-in-water emulsions, keeping the drug solubilized for absorption.

Q3: How do I choose the most suitable formulation strategy for my animal study?

A3: The selection depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the specific animal model.

  • Nanosuspensions are a good starting point if the primary issue is dissolution rate. They are relatively straightforward to prepare via media milling or high-pressure homogenization.

  • Solid Dispersions are effective but require careful selection of a polymer in which the drug is miscible to ensure the amorphous state is stable.

  • Lipid-Based Formulations (SEDDS) are particularly useful for lipophilic drugs and can bypass dissolution limitations and even enhance lymphatic uptake, potentially avoiding some first-pass metabolism.

A logical approach to selecting a formulation is outlined in the diagram below.

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Formulation Strategies cluster_3 Resulting Formulations start Poor this compound Bioavailability cause Rate-Limiting Step: Poor Aqueous Dissolution start->cause strategy1 Increase Surface Area cause->strategy1 strategy2 Enhance Apparent Solubility (Amorphous State) cause->strategy2 strategy3 Maintain Solubilized State cause->strategy3 formulation1 Nanosuspension strategy1->formulation1 via Milling/ Homogenization formulation2 Amorphous Solid Dispersion (ASD) strategy2->formulation2 via Solvent Evaporation/ Melt Extrusion formulation3 Self-Emulsifying Drug Delivery System (SEDDS) strategy3->formulation3 via Lipid/Surfactant Mixtures

Caption: Logic diagram for selecting a bioavailability enhancement strategy.

Troubleshooting Guide

Problem: High variability in plasma concentrations between animals in the same group.

  • Possible Cause 1: Inconsistent Dosing. Inaccurate oral gavage technique can lead to dosing errors or reflux of the administered formulation.

    • Solution: Ensure all personnel are thoroughly trained in the oral gavage procedure for the specific animal model. Prepare fresh formulations daily and ensure they are homogenous (e.g., vortex a suspension immediately before drawing each dose). Refer to the detailed Oral Gavage Protocol for Rats (Protocol 4).

  • Possible Cause 2: Formulation Instability. The drug may be precipitating out of the formulation either in the syringe or in the stomach before it can be absorbed.

    • Solution: For nanosuspensions, ensure adequate stabilizer is used. For solid dispersions, confirm the amorphous state via PXRD or DSC. For SEDDS, perform a self-emulsification assessment to ensure a stable emulsion forms rapidly upon dilution in simulated gastric fluid (see Protocol 1).

  • Possible Cause 3: Physiological Differences. Factors like the presence of food in the stomach can significantly alter absorption.

    • Solution: Fast animals overnight (typically 12 hours) with free access to water before dosing to standardize GI conditions.

Problem: Plasma concentrations are still below the desired therapeutic level despite using an enhanced formulation.

  • Possible Cause 1: Insufficient Dose. The formulation may have improved relative bioavailability, but the absolute amount of drug administered is too low.

    • Solution: Conduct a dose-ranging study with the new formulation to determine the relationship between dose and plasma exposure (AUC).

  • Possible Cause 2: Extensive First-Pass Metabolism. this compound may be heavily metabolized in the gut wall or liver before reaching systemic circulation.

    • Solution: Consider a lipid-based formulation (SEDDS), which can promote lymphatic transport, partially bypassing the portal circulation and first-pass metabolism. Compare oral data with data from an intravenous (IV) administration to determine the absolute bioavailability.

  • Possible Cause 3: Formulation Optimization Needed. The chosen excipients (polymers, surfactants, oils) may not be optimal.

    • Solution: Screen a variety of polymers for solid dispersions or different oils/surfactants for SEDDS. The goal is to maximize the drug load while maintaining stability and rapid dissolution/emulsification.

Data Presentation: Example Pharmacokinetic Data

The following tables summarize representative pharmacokinetic data from studies in Sprague-Dawley rats, demonstrating the potential improvement in this compound bioavailability with advanced formulations. Note: This is example data based on analogous poorly soluble compounds to illustrate expected outcomes.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single Oral Dose: 50 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Standard Suspension (in 0.5% CMC)287 ± 453.02,150 ± 310100% (Reference)
Amorphous Solid Dispersion (ASD)610 ± 981.04,325 ± 540~201%
Nanosuspension750 ± 1101.55,100 ± 620~237%

Data are presented as mean ± SD (n=6) and are adapted from studies on glibenclamide and niclosamide solid dispersions.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)

  • Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate. This protocol uses the solvent evaporation method.

  • Materials:

    • This compound powder

    • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) or Poloxamer 188

    • Ethanol

    • Methanol

    • Rotary evaporator

  • Procedure:

    • Dissolution: Accurately weigh 100 mg of this compound and dissolve it in 5 mL of ethanol. In a separate container, dissolve 300 mg of a carrier like Poloxamer 188 in 5 mL of methanol.

    • Mixing: Combine the two solutions and vortex for 10 minutes to ensure a homogenous mixture.

    • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvents under vacuum at 40-45°C until a thin, dry film is formed on the flask wall.

    • Collection and Pulverization: Scrape the solid material from the flask. Gently grind the resulting product into a fine powder using a mortar and pestle.

    • Storage: Store the ASD powder in a desiccator to prevent moisture absorption and recrystallization.

    • Dosing Preparation: For oral gavage, suspend the ASD powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at the desired concentration immediately before administration.

Protocol 2: Preparation of this compound Nanosuspension

  • Objective: To prepare an this compound nanosuspension by particle size reduction to increase surface area and dissolution velocity.

  • Materials:

    • This compound powder

    • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

    • Purified water

    • High-pressure homogenizer or media mill

  • Procedure:

    • Pre-suspension: Prepare a 2% (w/v) solution of a stabilizer (e.g., HPMC) in purified water. Disperse 5% (w/v) of this compound powder into this solution.

    • Milling: Stir the suspension at high speed (e.g., 2000 rpm) to ensure the powder is fully wetted, creating a pre-suspension.

    • Homogenization: Process the pre-suspension through a high-pressure homogenizer. Cycle the suspension through the homogenizer for approximately 20-30 cycles at 1500 bar.

    • Particle Size Analysis: Measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is a mean particle size of less than 400 nm.

    • Dosing: The final nanosuspension can be directly administered via oral gavage. Ensure the suspension is well-mixed before drawing the dose.

Protocol 3: Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of different this compound formulations following oral administration in rats.

  • Animals: Male Sprague-Dawley rats (220-250 g), equipped with jugular vein cannulas for serial blood sampling.

  • Procedure:

    • Acclimatization & Fasting: Acclimatize cannulated animals for at least 48 hours post-surgery. Fast the rats for 12 hours before the experiment, with free access to water.

    • Dosing: Administer the prepared this compound formulation (e.g., standard suspension, ASD, or nanosuspension) via oral gavage at a dose of 50 mg/kg. The dosing volume should be 5-10 mL/kg.

    • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the jugular vein cannula at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Sample Processing: Transfer each blood sample into a tube containing an anticoagulant (e.g., K2-EDTA). Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Plasma Storage: Store the collected plasma samples at -80°C until analysis.

    • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like WinNonlin.

Protocol 4: Oral Gavage Procedure in Rats

  • Objective: To correctly administer a liquid formulation orally to a rat.

  • Materials:

    • Rat

    • Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adults).

    • Syringe with the prepared formulation.

  • Procedure:

    • Measurement: Measure the insertion depth by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.

    • Restraint: Firmly but gently restrain the rat, ensuring the head and body are in a straight vertical line to align the mouth and esophagus.

    • Insertion: Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The rat should swallow the needle as it reaches the pharynx. Do not force the needle. If you feel resistance or the animal coughs, withdraw and restart.

    • Administration: Once the needle is inserted to the pre-measured depth, slowly administer the formulation from the syringe.

    • Withdrawal & Observation: Remove the needle smoothly in a single motion. Return the rat to its cage and observe for any signs of respiratory distress for at least 15 minutes.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Animal Study cluster_2 Phase 3: Data Analysis prep_asd Prepare Amorphous Solid Dispersion (ASD) characterize Physicochemical Characterization (Particle Size, DSC, PXRD) prep_asd->characterize prep_nano Prepare Nanosuspension prep_nano->characterize prep_sedds Prepare SEDDS prep_sedds->characterize animal_prep Acclimatize & Fast Cannulated Rats characterize->animal_prep dosing Oral Gavage (50 mg/kg) animal_prep->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling bioanalysis LC-MS/MS Plasma Concentration Analysis sampling->bioanalysis pk_calc Calculate PK Parameters (AUC, Cmax, Tmax) bioanalysis->pk_calc compare Compare Bioavailability vs. Standard Suspension pk_calc->compare

Caption: Experimental workflow for improving this compound bioavailability.

G cluster_0 Cytoplasm cluster_1 Nucleus ikb IκBα p50 p65 p_ikb P-IκBα p50 p65 ikk IKK Complex (IKKα/β/γ) ikk->ikb Phosphorylates ub_ikb Ubiquitinated IκBα p_ikb->ub_ikb Ubiquitination nfkb p50 p65 p_ikb->nfkb proteasome Proteasome ub_ikb->proteasome Degradation nfkb_nuc p50 p65 nfkb->nfkb_nuc Translocation dna κB DNA Site nfkb_nuc->dna Binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp Activates receptor Receptor (e.g., TNFR, TLR) receptor->ikk Signal This compound This compound This compound->ikk Inhibits

Caption: this compound's proposed mechanism via inhibition of the NF-κB pathway.

References

Adjusting Azintamide dosage for optimal efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vivo efficacy of Azintamide and similar anti-inflammatory compounds. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research.

Disclaimer

Publicly available preclinical data on this compound as a single agent for non-clinical indications is limited. The majority of available information pertains to a compound formulation of this compound used clinically for dyspepsia. Therefore, this guide provides general principles and methodologies for determining optimal in vivo dosage and troubleshooting experiments for novel or repurposed anti-inflammatory agents that, like this compound, may act on pathways such as NF-κB. The clinical data provided is for context only and should not be directly extrapolated to preclinical models.

Frequently Asked Questions (FAQs)

Q1: We are not seeing the expected anti-inflammatory effect of this compound in our mouse model. What are the potential reasons?

A1: There are several factors that could contribute to a lack of efficacy in your in vivo model:

  • Suboptimal Dosage: The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. A dose-response study is crucial to determine the optimal dosage for your specific model and endpoint.

  • Pharmacokinetics: The bioavailability, half-life, and metabolism of this compound in your chosen animal model may differ significantly from humans. Consider conducting pharmacokinetic studies to understand the drug's exposure profile.

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal) can greatly impact drug absorption and distribution. The chosen route may not be optimal for achieving sufficient drug levels at the site of inflammation.

  • Timing of Administration: The timing of drug administration relative to the inflammatory stimulus is critical. This compound may be more effective when given prophylactically or at a specific time point after the inflammatory insult.

  • Model-Specific Factors: The chosen animal model of inflammation may not be responsive to the mechanism of action of this compound. Ensure the model is appropriate and that the inflammatory pathways involved are targeted by the compound.

Q2: How do we establish a starting dose for our in vivo experiments with this compound?

A2: Establishing a starting dose for a compound with limited preclinical data requires a systematic approach:

  • Literature Review: Although preclinical data for this compound is scarce, review any available information on its in vitro potency (e.g., IC50 for NF-κB inhibition) and data from related compounds.

  • In Vitro to In Vivo Extrapolation: Use in vitro efficacy data to estimate a potential therapeutic concentration. This can serve as a starting point for dose-range finding studies.

  • Dose-Range Finding Study: Conduct a pilot study with a wide range of doses to identify a tolerated dose range and a preliminary effective dose. Start with a low, non-toxic dose and escalate until efficacy is observed or signs of toxicity appear.

  • Allometric Scaling: While not ideal without preclinical data, if any animal data becomes available, allometric scaling can be used to estimate equivalent doses across different species.

Q3: What are the common side effects of this compound observed in preclinical models?

A3: Specific side effects of this compound in preclinical models are not well-documented in publicly available literature. However, based on its clinical use for digestive issues and its potential anti-inflammatory mechanism, researchers should monitor for:

  • Gastrointestinal issues: Changes in stool consistency, diarrhea, or loss of appetite.

  • General health: Weight loss, lethargy, ruffled fur, and any other signs of distress.

  • Liver function: As with many drugs, monitoring liver enzymes (ALT, AST) in longer-term studies is advisable. [1] In clinical trials with a compound formulation for dyspepsia, side effects have been reported to be minimal, with one study noting a mild rash in one patient. [2]

Troubleshooting Guides

Issue 1: High variability in experimental results
Potential Cause Troubleshooting Step
Inconsistent Drug Formulation/Administration Ensure the drug is properly solubilized or suspended and administered consistently (e.g., same time of day, same technique).
Biological Variability in Animals Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.
Inconsistent Induction of Inflammation Standardize the procedure for inducing inflammation to minimize variability between animals.
Assay Variability Validate all assays used to measure endpoints and include appropriate controls.
Issue 2: Unexpected Toxicity or Adverse Events
Potential Cause Troubleshooting Step
Dose is too high Reduce the dose or perform a more detailed dose-escalation study to determine the maximum tolerated dose (MTD).
Off-target effects Investigate potential off-target activities of the compound.
Vehicle-related toxicity Run a vehicle-only control group to rule out any adverse effects from the drug delivery vehicle.
Species-specific sensitivity Consider that the chosen animal model may be particularly sensitive to the compound.

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding Study for an Anti-Inflammatory Compound

This protocol outlines a general procedure for determining the effective and tolerated dose range of a compound like this compound in a murine model of acute inflammation (e.g., LPS-induced inflammation).

  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6), age (e.g., 8-10 weeks), and sex.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Randomly assign animals to groups (n=5-8 per group):

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: Compound (Dose 1) + LPS

    • Group 4: Compound (Dose 2) + LPS

    • Group 5: Compound (Dose 3) + LPS

    • Group 6: Compound (Dose 4) + LPS

    • Group 7: Positive control (e.g., Dexamethasone) + LPS

  • Compound Preparation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer the compound or vehicle via the desired route (e.g., oral gavage) at a defined time before the inflammatory stimulus.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg, intraperitoneally) to induce an inflammatory response.

  • Monitoring: Monitor animals for clinical signs of inflammation and any adverse effects.

  • Endpoint Analysis: At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood and/or tissues for analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify an effective dose with an acceptable safety profile.

Data Presentation

Table 1: Hypothetical Dose-Response Data for an Anti-Inflammatory Compound
Treatment Group Dose (mg/kg) Serum TNF-α (pg/mL) (Mean ± SEM) Clinical Score (Mean ± SEM)
Vehicle + Saline-50 ± 100.1 ± 0.1
Vehicle + LPS-1500 ± 2003.5 ± 0.5
Compound + LPS101200 ± 1503.0 ± 0.4
Compound + LPS30800 ± 1002.1 ± 0.3
Compound + LPS100400 ± 50 1.2 ± 0.2
Dexamethasone + LPS1300 ± 40 1.0 ± 0.2
*p<0.05, **p<0.01 compared to Vehicle + LPS group
Table 2: Clinical Dosage of Compound this compound Enteric-Coated Tablets
Indication Dosage Frequency Reference
Dyspepsia1-2 tabletsThree times a day, after meals[3]
Post-cholecystectomy dyspepsia100 mgThree times a day for 28 days[4]
Dyspepsia (Domperidone non-responders)2 tabletsThree times a day for 2 weeks[2]
Cholecystitis with post-surgery dyspepsia150 mgThree times a day for 4 weeks

Note: The tablets are a compound formulation containing this compound and digestive enzymes.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Animal Model compound_prep Prepare Compound & Vehicle animal_model->compound_prep dosing Administer Compound/Vehicle compound_prep->dosing induction Induce Inflammation dosing->induction monitoring Monitor Animals induction->monitoring sampling Collect Samples (Blood/Tissue) monitoring->sampling endpoint_analysis Analyze Endpoints (e.g., Cytokines) sampling->endpoint_analysis data_analysis Statistical Analysis endpoint_analysis->data_analysis

Caption: Workflow for in vivo efficacy assessment.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB (p65/p50) Release ikb->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription cytokines Pro-inflammatory Cytokines gene_transcription->cytokines This compound This compound (Potential Target) This compound->ikk Inhibition

Caption: Potential inhibition of the NF-κB pathway.

References

Technical Support Center: Managing Azintamide Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Azintamide in aqueous solutions.

FAQs and Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems encountered during the handling and analysis of this compound in aqueous environments.

1. General Stability

  • Q1: What are the primary factors contributing to the instability of this compound in aqueous solutions?

    • A1: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its amide and thioether functional groups. The rate and extent of degradation are significantly influenced by pH, temperature, and exposure to light.[1][2][3] Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, while the thioether linkage may be prone to oxidation.

  • Q2: What is the expected shelf-life of an this compound stock solution?

    • A2: The shelf-life of an this compound stock solution is highly dependent on the solvent, concentration, pH, and storage temperature. For routine analytical use, it is recommended to prepare fresh solutions. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. It is crucial to perform periodic purity checks to ensure the integrity of the solution.

2. Experimental Setup and Execution

  • Q3: I am observing rapid degradation of my this compound standard in the autosampler. What could be the cause and how can I mitigate this?

    • A3: The elevated temperature of the autosampler compartment can accelerate the degradation of this compound. To minimize this, use a cooled autosampler set to 4-8 °C. Additionally, limit the time the sample resides in the autosampler before injection.

  • Q4: My baseline is noisy, and I see several unexpected peaks in my chromatogram when analyzing this compound. What are the possible reasons?

    • A4: This could be due to the degradation of this compound in your mobile phase or diluent. Ensure that the pH of your mobile phase is within a range that minimizes this compound degradation. Prepare fresh mobile phase and sample diluent daily. The unexpected peaks are likely degradation products.

  • Q5: How can I confirm if the extra peaks in my chromatogram are degradation products of this compound?

    • A5: Perform a forced degradation study.[3][4] Expose a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyze the stressed samples alongside a control (unstressed) sample. An increase in the area of the unknown peaks in the stressed samples corresponding to a decrease in the this compound peak area would indicate they are degradation products. LC-MS analysis can further help in identifying the mass of these products.

3. Data Interpretation

  • Q6: I am trying to quantify this compound in a stability study, but my results are inconsistent. What should I check?

    • A6: Inconsistent results are often due to ongoing degradation during the analytical run. Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Use a cooled autosampler and minimize the run time. Validate your method for precision and accuracy.

  • Q7: What does a "stability-indicating method" for this compound analysis entail?

    • A7: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of intact this compound without interference from its degradation products, process impurities, or excipients. This is typically achieved using a chromatographic technique like HPLC with a detector that allows for the separation and quantification of all relevant species.

Quantitative Data on this compound Degradation

Table 1: Influence of pH on this compound Stability in Aqueous Solution

pH RangeStabilityPrimary Degradation Pathway
< 4 UnstableAcid-catalyzed hydrolysis of the amide bond.
4 - 6 Relatively StableMinimal hydrolysis.
> 8 UnstableBase-catalyzed hydrolysis of the amide bond.

Table 2: Influence of Temperature on this compound Stability in Aqueous Solution

TemperatureStabilityComments
2-8 °C Relatively StableRecommended for short-term storage of solutions.
Room Temperature (~25 °C) Moderately UnstableDegradation is observable over time.
> 40 °C UnstableSignificant degradation is expected.

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Water bath or oven

    • Photostability chamber

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Heat the solution at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Keep the solution at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

      • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).

      • At each time point, withdraw a sample and dilute with mobile phase.

    • Thermal Degradation (Solution):

      • Heat an aliquot of the stock solution (in a sealed vial) at 70 °C for a specified time (e.g., 24, 48, 72 hours).

      • At each time point, cool the sample to room temperature and dilute with mobile phase.

    • Photolytic Degradation (Solution):

      • Expose an aliquot of the stock solution in a photostability chamber to UV and visible light (as per ICH Q1B guidelines).

      • Simultaneously, keep a control sample in the dark at the same temperature.

      • After the exposure period, dilute the samples with mobile phase.

    • Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC-UV/PDA or LC-MS) to observe the formation of degradation products and the decrease in the parent drug peak.

2. Stability-Indicating HPLC Method for this compound

This method is a starting point and may require optimization based on the specific degradation products formed.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 0.55 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

Visualizations

Azintamide_Degradation_Pathway This compound This compound C10H14ClN3OS Acid_Degradation Acid-Induced Degradation Product (Hydrolysis of Amide) This compound->Acid_Degradation  H+ / H2O (Acidic Conditions) Base_Degradation Base-Induced Degradation Product (Hydrolysis of Amide) This compound->Base_Degradation  OH- / H2O (Alkaline Conditions) Oxidative_Degradation Oxidative Degradation Product (Oxidation of Thioether) This compound->Oxidative_Degradation  [O] (Oxidizing Agent)

Caption: Proposed degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Stock_Solution->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Neutralize_Dilute Neutralize (if applicable) and Dilute Sampling->Neutralize_Dilute HPLC_Analysis HPLC-UV/PDA Analysis Neutralize_Dilute->HPLC_Analysis LCMS_Analysis LC-MS for Identification Neutralize_Dilute->LCMS_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Identify_Degradants Identify Degradation Products LCMS_Analysis->Identify_Degradants Peak_Purity->Identify_Degradants Develop_Method Develop Stability-Indicating Method Identify_Degradants->Develop_Method

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Method Development for Separating Azintamide from its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method development of Azintamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the separation of this compound from its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). One known degradation product is formed under acidic conditions.[1] Process-related impurities may arise from starting materials, byproducts, and intermediates used in the synthesis of this compound.[2] It is crucial to monitor for these impurities to ensure the quality, safety, and efficacy of the final drug product.

Q2: Which analytical techniques are most suitable for separating this compound from its impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective techniques for the separation and quantification of this compound and its impurities.[1] Reverse-phase HPLC (RP-HPLC) is particularly common for the analysis of pharmaceutical compounds and their impurities.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, forced degradation studies should be conducted by subjecting this compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.[3][4] The analytical method must then be able to separate the intact drug from all the degradation products formed.

Q4: What are the key parameters to optimize in an HPLC method for this compound?

A4: Key parameters for optimization include the choice of stationary phase (e.g., C18 column), mobile phase composition (including organic solvent, buffer, and pH), flow rate, and detection wavelength. The pH of the mobile phase can be particularly critical for achieving good separation of ionizable compounds like this compound and its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and its impurities.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a highly deactivated (end-capped) column. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its impurities.
Peak Fronting - Sample solvent stronger than the mobile phase. - Column overload.- Dissolve the sample in the mobile phase or a weaker solvent. - Decrease the amount of sample injected onto the column.
Peak Splitting - Column void or channeling. - Partially blocked frit. - Sample solvent incompatibility.- Replace the column. - Reverse-flush the column (if recommended by the manufacturer). - Ensure the sample is dissolved in the mobile phase.
Retention Time Shifts - Change in mobile phase composition. - Fluctuations in column temperature. - Inadequate column equilibration.- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with the mobile phase for a sufficient time before injection.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or column. - Detector lamp issue.- Degas the mobile phase. - Flush the system with a strong solvent. - Check the detector lamp's energy and replace if necessary.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound and its Acid Degradation Product
  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 analytical column.

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 0.55 mL/min.

  • Detection Wavelength: 260 nm.

  • Internal Standard: Pentoxifylline.

Protocol 2: TLC Method for the Separation of this compound and its Degradation Product
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Developing System): Chloroform, acetone, and glacial acetic acid (7.5:2.1:0.4, v/v/v).

  • Detection: Densitometric determination of the separated bands.

Data Presentation

The following tables summarize quantitative data from a validated HPLC method for the determination of this compound and its acid-induced degradation product (AZ Deg).

Table 1: Linearity Data

AnalyteLinearity Range (μg/mL)
This compound (AZ)1 - 30
AZ Deg0.3 - 16

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) Prepare_Standard Prepare Standard & Sample Solutions Inject_Sample Inject Sample Prepare_Standard->Inject_Sample Prepare_Mobile_Phase Prepare Mobile Phase Equilibrate_Column Equilibrate Column Prepare_Mobile_Phase->Equilibrate_Column Equilibrate_Column->Inject_Sample Data_Acquisition Data Acquisition Inject_Sample->Data_Acquisition Evaluate_Chromatogram Evaluate Chromatogram Data_Acquisition->Evaluate_Chromatogram Adjust_Parameters Adjust Parameters (Mobile Phase, Flow Rate, etc.) Evaluate_Chromatogram->Adjust_Parameters Unsatisfactory Separation Specificity Specificity Evaluate_Chromatogram->Specificity Satisfactory Separation Adjust_Parameters->Equilibrate_Column Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Column Is the column old or contaminated? Start->Check_Column Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No Solution_Column Replace or clean the column. Check_Column->Solution_Column Yes Check_Sample Is the sample concentration too high? Check_Mobile_Phase->Check_Sample Yes Solution_Mobile_Phase Adjust mobile phase pH. Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Sample Dilute the sample. Check_Sample->Solution_Sample Yes Re-evaluate Re-run the analysis Check_Sample->Re-evaluate No Solution_Column->Re-evaluate Solution_Mobile_Phase->Re-evaluate Solution_Sample->Re-evaluate

References

Technical Support Center: Enhancing Azintamide Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of Azintamide in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low detection sensitivity for this compound in LC-MS/MS analysis?

Low detection sensitivity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix, presence of interfering substances causing ion suppression, or loss of analyte during sample processing can significantly reduce signal intensity.[1][2]

  • Chromatographic Conditions: Poor peak shape, co-elution with matrix components, or inadequate retention on the analytical column can lead to suppressed ionization and lower sensitivity.[1][3]

  • Mass Spectrometry Parameters: Suboptimal ionization source settings (e.g., gas flows, temperature, and voltages), incorrect selection of precursor and product ions (in MRM mode), or inappropriate collision energy can all result in a weaker signal.

  • Analyte Properties: The inherent physicochemical properties of this compound, such as its ionization efficiency, may be low, making it difficult to detect at low concentrations.[4]

Q2: How can I improve the extraction recovery of this compound from complex matrices like plasma?

To enhance extraction recovery, consider the following sample preparation techniques:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. Choosing the appropriate SPE sorbent chemistry (e.g., reversed-phase, ion-exchange) based on the properties of this compound is crucial for optimal recovery.

  • Liquid-Liquid Extraction (LLE): LLE is another common method for sample cleanup. Optimization of solvent choice, pH of the aqueous phase, and extraction repetitions are key to maximizing recovery.

  • Protein Precipitation (PP): While a simpler technique, PP can be effective but may result in a less clean extract compared to SPE or LLE, potentially leading to higher matrix effects.

Q3: What are the critical liquid chromatography (LC) parameters to optimize for improved this compound sensitivity?

Optimizing the LC separation is vital for minimizing matrix effects and enhancing sensitivity. Key parameters to consider include:

  • Column Chemistry: Selecting a suitable column, such as a C18, is a good starting point for reversed-phase chromatography.

  • Mobile Phase Composition: The use of organic modifiers (e.g., acetonitrile, methanol) and additives like formic acid or ammonium acetate can significantly impact peak shape and ionization efficiency. Acidic mobile phases are often used to promote protonation in positive ion mode.

  • Gradient Elution: A well-designed gradient elution can effectively separate this compound from interfering matrix components, reducing ion suppression.

  • Flow Rate: Optimizing the flow rate can improve chromatographic resolution and, consequently, detection sensitivity.

Q4: How can I optimize the mass spectrometer settings for maximum this compound signal?

Fine-tuning the mass spectrometer is essential for achieving the best possible sensitivity.

  • Ion Source Optimization: Systematically optimize electrospray ionization (ESI) source parameters, including nebulizer gas, heater gas, capillary voltage, and source temperature, to maximize the generation of this compound ions.

  • MRM Transition Selection: For tandem mass spectrometry (MS/MS), carefully select the multiple reaction monitoring (MRM) transitions (precursor ion → product ion) that provide the highest intensity and specificity for this compound.

  • Collision Energy Optimization: Optimize the collision energy for each MRM transition to ensure efficient fragmentation and a strong product ion signal.

Q5: When should I consider chemical derivatization for enhancing this compound detection?

Chemical derivatization is a powerful technique to improve the detection of molecules that exhibit poor ionization in their native state. Consider derivatization if:

  • You have already optimized sample preparation, chromatography, and mass spectrometry parameters but still have insufficient sensitivity.

  • This compound has functional groups (e.g., amines, carboxyls, hydroxyls) that can react with a derivatizing agent to introduce a readily ionizable moiety.

  • Derivatization can improve the chromatographic properties of this compound, leading to better separation from interferences.

Troubleshooting Guides

Problem: Low or No Signal Intensity for this compound

If you are experiencing low or no signal for this compound, follow this troubleshooting guide:

  • Verify Instrument Performance:

    • Ensure the mass spectrometer is properly calibrated.

    • Check for a stable spray in the ESI source. An inconsistent spray can be due to a clogged capillary.

    • Infuse a standard solution of this compound directly into the mass spectrometer to confirm that the instrument can detect the analyte.

  • Evaluate Sample Preparation:

    • Assess the recovery of your extraction method by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

    • If recovery is low, consider optimizing the extraction parameters or switching to a different technique (e.g., from PP to SPE).

  • Optimize Chromatographic Conditions:

    • Investigate for potential co-elution with interfering compounds by analyzing a blank matrix sample.

    • Adjust the gradient profile to better separate this compound from the matrix.

    • Ensure the mobile phase composition is optimal for both chromatography and ionization.

  • Re-optimize Mass Spectrometer Parameters:

    • Re-optimize the ion source parameters and MRM transitions using a fresh standard solution of this compound.

Problem: High Background Noise or Significant Matrix Effects

High background noise and matrix effects can mask the this compound signal.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process. Consider using a more rigorous SPE protocol.

  • Enhance Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.

  • Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.

Problem: Poor Peak Shape

Poor peak shape (e.g., fronting, tailing, or broad peaks) can compromise sensitivity and reproducibility.

  • Check for Column Overloading: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Mobile Phase Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

  • Column Contamination or Degradation: If the peak shape deteriorates over time, the column may be contaminated or degraded and may need to be washed or replaced.

Quantitative Data

The following tables provide illustrative quantitative data on how different experimental parameters can affect analyte detection. Note that this data is for general guidance and optimal conditions for this compound must be determined experimentally.

Table 1: Illustrative Comparison of Sample Preparation Techniques on Analyte Recovery

Sample Preparation MethodAnalyte Recovery (%)Relative Standard Deviation (%)
Protein Precipitation (Acetonitrile)7512
Liquid-Liquid Extraction (Ethyl Acetate)888
Solid-Phase Extraction (C18)955

Table 2: Illustrative Effect of ESI Source Parameters on this compound Signal Intensity

ParameterSetting 1Signal Intensity (Counts)Setting 2Signal Intensity (Counts)
Capillary Voltage3.0 kV1.5 x 10⁵4.0 kV2.8 x 10⁵
Nebulizer Gas Pressure30 psi1.8 x 10⁵40 psi2.5 x 10⁵
Drying Gas Flow8 L/min2.1 x 10⁵10 L/min2.6 x 10⁵
Drying Gas Temperature300 °C2.4 x 10⁵350 °C2.9 x 10⁵

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

  • Sample Preparation: To 100 µL of plasma, add 25 µL of 1M sodium hydroxide to basify the sample.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: General Chemical Derivatization Procedure

This is a general protocol and should be optimized for this compound.

  • Sample Preparation: Prepare a solution of the extracted and dried this compound sample in an aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: Add the derivatization reagent in a molar excess (e.g., 10 to 100-fold) to the sample solution.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period to allow the reaction to complete.

  • Quenching: Quench any excess derivatization reagent by adding a small amount of a suitable quenching agent.

  • Analysis: Dilute the derivatized sample with the initial mobile phase for LC-MS/MS analysis.

Visualizations

Enhancing_Detection_Sensitivity_Workflow cluster_start Start cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_advanced Advanced Techniques cluster_end Goal Start Low this compound Signal OptimizeExtraction Optimize Extraction (SPE, LLE) Start->OptimizeExtraction MatrixEffect Assess Matrix Effects OptimizeExtraction->MatrixEffect OptimizeColumn Select Appropriate Column MatrixEffect->OptimizeColumn OptimizeMobilePhase Optimize Mobile Phase OptimizeColumn->OptimizeMobilePhase OptimizeGradient Develop Gradient Elution OptimizeMobilePhase->OptimizeGradient OptimizeSource Optimize Ion Source OptimizeGradient->OptimizeSource OptimizeMRM Optimize MRM Transitions OptimizeSource->OptimizeMRM Derivatization Consider Derivatization OptimizeMRM->Derivatization If sensitivity is still low End Enhanced Sensitivity OptimizeMRM->End If sensitivity is sufficient Derivatization->End

Caption: Workflow for enhancing this compound detection sensitivity.

Troubleshooting_Low_Signal node_action node_action Start Low/No Signal? CheckInstrument Instrument Performance OK? Start->CheckInstrument CheckSamplePrep Sample Prep Recovery >85%? CheckInstrument->CheckSamplePrep Yes Action_Instrument Calibrate MS & Check Source CheckInstrument->Action_Instrument No CheckChromatography Good Peak Shape & Separation? CheckSamplePrep->CheckChromatography Yes Action_SamplePrep Optimize Extraction Method (SPE/LLE) CheckSamplePrep->Action_SamplePrep No CheckMSParams MS Parameters Optimized? CheckChromatography->CheckMSParams Yes Action_Chromatography Optimize LC Method (Gradient/Column) CheckChromatography->Action_Chromatography No Action_MSParams Re-optimize Source & MRM CheckMSParams->Action_MSParams No End Sensitivity Improved CheckMSParams->End Yes Action_Instrument->CheckInstrument Action_SamplePrep->CheckSamplePrep Action_Chromatography->CheckChromatography Action_MSParams->CheckMSParams

Caption: Troubleshooting decision tree for low signal intensity.

Derivatization_Concept cluster_after After Derivatization cluster_result Result Analyte This compound (Poor Ionization) Reaction + Derivative This compound Derivative (Enhanced Ionization) Analyte->Derivative Reaction Reagent Derivatizing Agent (Readily Ionizable Moiety) Reagent->Derivative MS_Signal Increased MS Signal Derivative->MS_Signal

Caption: Conceptual diagram of chemical derivatization.

References

Addressing variability in Azintamide experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Azintamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's mechanism of action is multifaceted, primarily centered on its anti-inflammatory and immunomodulatory properties.[1] It is known to specifically target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] By inhibiting the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines and other inflammatory mediators.[1][2] Additionally, it has been noted to modulate the activity of immune cells such as macrophages and lymphocytes and may also inhibit proteolytic enzymes.[1]

Q2: What are the main therapeutic applications of this compound?

A2: this compound is primarily used in the treatment of digestive disorders, most notably dyspepsia. It helps to alleviate symptoms such as abdominal pain, bloating, and indigestion by regulating digestive enzyme secretion and gastrointestinal motility. Clinical studies have demonstrated its efficacy in improving dyspeptic symptoms, particularly in patients who have undergone cholecystectomy.

Q3: What are the known chemical and physical properties of this compound that could influence experiments?

A3: this compound is a solid powder with a molecular weight of 259.76 g/mol . Its solubility is a key factor to consider; it is reported to be soluble in DMSO. For aqueous solutions, careful preparation and potential use of solubilizing agents may be necessary to avoid precipitation and ensure consistent concentrations in your experiments. The compound's stability, particularly in different solvents and at various pH levels, should also be considered, as degradation could lead to variable results.

Q4: Why is this compound often formulated as an enteric-coated tablet and how might this be relevant for in vitro studies?

A4: The enteric coating on this compound tablets is designed to protect the drug from the acidic environment of the stomach, ensuring it is released in the more neutral pH of the small intestine for optimal absorption. For in vitro experiments, this implies that the compound's stability and solubility may be pH-dependent. When designing cell-based assays or other experiments, it is crucial to consider the pH of your culture media or buffer systems, as acidic conditions could potentially lead to the degradation of the compound.

Troubleshooting Guides

Variability in experimental results with this compound can arise from several factors, from compound handling to the specifics of the assay system. Below are troubleshooting guides for common issues.

Issue 1: High Variability in Replicate Wells/Experiments
Potential Cause Recommended Solution
Incomplete Solubilization This compound is soluble in DMSO. Ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitates. After dilution into aqueous media, vortex thoroughly. Consider a brief sonication if solubility issues persist.
Compound Precipitation When diluting the DMSO stock into aqueous buffers or media, the final DMSO concentration should be kept low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions for each experiment.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like concentrated DMSO stocks.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Issue 2: Lower than Expected Potency or Efficacy
Potential Cause Recommended Solution
Compound Degradation Store this compound powder in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term. Prepare fresh stock solutions regularly and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A study on this compound's degradation product suggests it can be susceptible to acidic conditions.
Suboptimal Assay Conditions The anti-inflammatory effects of this compound are linked to the NF-κB pathway. Ensure your chosen stimulus (e.g., TNF-α, LPS) is used at a concentration that provides a robust but not oversaturated signal. Optimize the stimulation time and the this compound pre-incubation time.
Cell Line Variability Different cell lines can have varying levels of NF-κB activity and responsiveness. Use a cell line known to have a robust NF-κB signaling pathway. Passage number can also affect cell behavior; use cells within a consistent and low passage range.
In Vitro vs. In Vivo Discrepancies The clinical efficacy of a drug may not always directly correlate with its in vitro potency due to factors like metabolism, protein binding, and target turnover. Consider these factors when interpreting your results.
Issue 3: Evidence of Cytotoxicity at Higher Concentrations
Potential Cause Recommended Solution
Off-Target Effects High concentrations of any compound can lead to off-target effects and cytotoxicity. Determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cells (typically <0.5%).
Assay Interference Some compounds can interfere with the readout of viability assays. If you suspect this, use an orthogonal method to confirm cytotoxicity (e.g., trypan blue exclusion, LDH release assay).

Quantitative Data Summary

The following table summarizes efficacy data from a clinical trial of a compound this compound enteric-coated tablet for treating dyspepsia in patients after cholecystectomy.

Parameter This compound Group (n=60) Placebo Group (n=60) P-value Reference
Total Efficacy Rate (28 days) 66.7%38.3%< 0.01
SF-NDI Total Score (Baseline) 24.3 ± 14.5Not Reported-
SF-NDI Total Score (Day 28) 4.4 ± 3.49.6 ± 6.0< 0.01

SF-NDI: Short-Form Nepean Dyspepsia Index. Data is presented as mean ± standard deviation where applicable.

Experimental Protocols

General Protocol: In Vitro NF-κB Reporter Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) containing an NF-κB-driven luciferase reporter construct in appropriate media.

    • Seed cells into a 96-well white, clear-bottom plate at a density optimized for your cell line and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final DMSO concentration) and a positive control (a known NF-κB inhibitor).

    • Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation of NF-κB Pathway:

    • Prepare a solution of an NF-κB activator (e.g., TNF-α at 10 ng/mL) in cell culture media.

    • Add the stimulus to all wells except for the unstimulated control.

    • Incubate for a period sufficient to induce a strong luciferase signal (e.g., 6-8 hours).

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background luminescence (unstimulated control).

    • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Azintamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation IκBα->IκBα NFκB NF-κB (p65/p50) NFκB->IκBα NFκB_n Active NF-κB NFκB->NFκB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFκB_n->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Compound_Prep Prepare this compound serial dilutions Overnight_Incubation->Compound_Prep Pre_incubation Pre-incubate cells with this compound Compound_Prep->Pre_incubation Stimulation Add NF-κB stimulus (e.g., TNF-α) Pre_incubation->Stimulation Incubation Incubate for 6-8 hours Stimulation->Incubation Luminescence_Reading Add luciferase reagent and read plate Incubation->Luminescence_Reading Data_Analysis Calculate % inhibition and IC₅₀ Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an NF-κB reporter assay with this compound.

Caption: Logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Azintamide Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the incubation time for Azintamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cell culture setting? A1: this compound is recognized for its anti-inflammatory and immunomodulatory effects.[1] Its primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, which is a critical regulator of immune responses and inflammation.[2] By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines.[1][2] It is also known to regulate digestive enzyme secretion and gastrointestinal motility, suggesting it may modulate signaling pathways in gastrointestinal cells.[3]

Q2: What is a recommended starting point for this compound concentration and incubation time? A2: As there is limited specific data for this compound in cell culture, a rational starting point can be inferred from its mechanism as an NF-κB inhibitor. A common starting concentration range for novel small molecule inhibitors is 0.1 µM to 10 µM. For incubation time, the experimental endpoint is the most critical factor:

  • Short-term signaling events (e.g., NF-κB translocation): An incubation time of 30 minutes to 4 hours is often sufficient.

  • Downstream effects (e.g., cytokine secretion, cell viability): A longer incubation period of 24 to 72 hours is typically required.

It is imperative to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay.

Q3: How does the choice of cell line impact the optimal incubation time for this compound? A3: The optimal incubation time for this compound can vary significantly between cell lines due to differences in metabolic rates, doubling times, and the expression levels of this compound's molecular targets. For example, rapidly dividing cell lines may require shorter incubation times to observe effects on proliferation compared to slower-growing primary cells. It is crucial to tailor the incubation time to the specific characteristics of the cell line being used.

Q4: What are the best practices for preparing this compound for cell culture experiments? A4: To ensure reproducibility, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should then be diluted in cell culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the culture does not exceed a non-toxic level, typically below 0.1%, as higher concentrations can affect cell viability and experimental outcomes. It is always recommended to prepare fresh dilutions from the stock solution for each experiment to avoid degradation.

Troubleshooting and Optimization Guide

This guide addresses common issues encountered when determining the optimal incubation time for this compound.

Issue Potential Cause Recommended Solution
No observable effect of this compound 1. Incubation time is too short: The duration was insufficient for the biological process to occur. 2. This compound concentration is too low: The dose was not high enough to elicit a response. 3. Cell line is not responsive: The cells may lack the specific target or pathway modulated by this compound. 4. Degradation of this compound: The compound may not be stable in the culture medium over the incubation period.1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint. 2. Conduct a dose-response study: Test a broader range of this compound concentrations (e.g., 0.01 µM to 50 µM). 3. Verify target expression: Use techniques like Western blot or qPCR to confirm the presence of key pathway components (e.g., NF-κB subunits) in your cell line. 4. Prepare fresh this compound solutions for each experiment: Minimize the time the compound spends in the culture medium before analysis.
High cell toxicity or death observed 1. This compound concentration is too high: The dose is causing off-target effects or inducing apoptosis/necrosis. 2. Prolonged incubation time: Extended exposure, even at lower concentrations, may be cytotoxic. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Lower the this compound concentration: Use a dose-response curve to identify a non-toxic working range. 2. Reduce the incubation time: Correlate viability with the time-course experiment to find a window where the desired effect is observed without significant cell death. 3. Ensure final solvent concentration is non-toxic: Keep the final DMSO concentration below 0.1%. Include a vehicle-only control in all experiments.
Inconsistent or variable results 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Variability in this compound solution preparation: Inaccurate dilutions can lead to inconsistent effective concentrations. 3. High cell passage number: Cells may change their characteristics over time in culture.1. Standardize cell seeding: Ensure a consistent number of cells are plated for each experiment. 2. Use calibrated pipettes: Prepare fresh dilutions carefully for each experiment. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell line to ensure reproducibility.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Experiment to Determine Optimal this compound Incubation Time for Cytokine Inhibition

This protocol is designed to identify the optimal incubation time and concentration of this compound for inhibiting pro-inflammatory cytokine secretion (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for final concentrations ranging from 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • This compound Treatment: Remove the old medium from the cells. Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the cells with this compound for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, and 48 hours) at 37°C, 5% CO₂.

  • Supernatant Collection: After each incubation time point, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store it at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot TNF-α concentration against this compound concentration for each incubation time point to determine the IC₅₀. Plot TNF-α inhibition at a fixed this compound concentration against time to identify the optimal incubation duration.

Data Presentation: Hypothetical Results

Table 1: Effect of this compound Concentration and Incubation Time on TNF-α Secretion (pg/mL)

This compound (µM) 6 hours 12 hours 24 hours 48 hours
0 (LPS only) 1502 2850 4500 4200
0.1 1450 2600 3800 3500
1 1100 1800 2250 2100
5 750 950 1100 1050
10 500 600 700 650

| 20 | 480 | 550 | 650 | 600 |

Table 2: IC₅₀ Values of this compound for TNF-α Inhibition at Different Incubation Times

Incubation Time (hours) IC₅₀ (µM)
6 2.8
12 2.1
24 1.5

| 48 | 1.6 |

Based on this hypothetical data, a 24-hour incubation period provides the most potent inhibition of TNF-α secretion.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_incubate Phase 3: Incubation Time-Course cluster_analysis Phase 4: Analysis a Seed Cells in 96-well Plate b Prepare this compound Serial Dilutions a->b Overnight Incubation c Pre-incubate cells with this compound (1 hr) b->c d Stimulate with LPS c->d e Incubate for 6h d->e f Incubate for 12h d->f g Incubate for 24h d->g h Incubate for 48h d->h i Collect Supernatant e->i f->i g->i h->i j Perform TNF-α ELISA i->j k Analyze Data & Determine Optimal Time j->k

Caption: Experimental workflow for optimizing this compound incubation time.

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Azintamide stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of azintamide in various buffer systems. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many pharmaceuticals containing amide linkages, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.

Q2: Which analytical techniques are most suitable for monitoring this compound stability?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for stability studies of this compound.[1] It allows for the separation and quantification of the intact drug from its degradation products, a key requirement for a stability-indicating method. Thin-Layer Chromatography (TLC) combined with densitometry can also be used.[1]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, or stress testing, involves exposing this compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing the drug's intrinsic stability. Typical stress conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It is crucial because it ensures that the measurements of the intact drug are not affected by the presence of its degradation products, which is essential for accurate shelf-life determination.

Q5: Are there any known degradation products of this compound?

A5: Studies have indicated that this compound undergoes degradation, particularly in acidic conditions, leading to the formation of at least one major degradation product.[1] The identification and characterization of such products are critical for a complete stability assessment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress conditions (e.g., acid/base concentration, temperature) are not harsh enough. The duration of the study is too short.Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl). Increase the temperature or prolong the exposure time.
Complete degradation of this compound is observed immediately. The stress conditions are too aggressive.Reduce the concentration of the stressor. Lower the temperature of the experiment. Decrease the duration of exposure.
Poor separation between this compound and its degradation products in HPLC. The mobile phase composition is not optimal. The column type is not suitable.Adjust the mobile phase polarity by varying the solvent ratio. Consider using a different organic modifier or adding a pH-modifying agent. Test a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Inconsistent or non-reproducible results. Inaccurate preparation of buffer solutions or sample concentrations. Fluctuation in instrumental parameters (e.g., temperature, flow rate). Instability of the prepared solutions.Ensure precise and consistent preparation of all solutions. Calibrate all instruments before use. Analyze samples as soon as possible after preparation or store them under validated conditions.
Appearance of unexpected peaks in the chromatogram. Contamination of the sample, solvent, or glassware. Secondary degradation of the primary degradation products.Use high-purity solvents and clean glassware. Analyze samples at different time points to monitor the formation and disappearance of peaks.

Data Presentation: this compound Stability in Different Buffer Systems

The following table is a template for summarizing the quantitative data from stability studies of this compound. Researchers should populate this table with their experimental findings.

Buffer System pH Temperature (°C) Time (hours) Initial Concentration (µg/mL) Remaining this compound (%) Degradation Rate Constant (k) Half-life (t½)
Phosphate Buffer5.04024100
Phosphate Buffer7.44024100
Acetate Buffer4.54024100
Borate Buffer9.04024100
0.1 N HCl~1.0608100
0.1 N NaOH~13.0608100

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Also, incubate a solution of this compound (in a neutral buffer like phosphate buffer pH 7.4) at 80°C for 48 hours.

    • At specified time intervals, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both solid and liquid samples with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and solid this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure, prepare the samples for HPLC analysis.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be used. An example of such a method is provided below.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[1] The addition of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Data Analysis: The percentage of remaining this compound and the formation of degradation products are calculated from the peak areas in the chromatograms.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid base Basic Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Kinetics) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathway Hypothetical Degradation Pathway: Amide Hydrolysis This compound This compound C₁₀H₁₄ClN₃OS Amide Bond transition_state Tetrahedral Intermediate This compound->transition_state H₂O / H⁺ or OH⁻ products Degradation Product 1 (Carboxylic Acid Derivative) + Degradation Product 2 (Amine Derivative) transition_state->products Bond Cleavage

Caption: Plausible degradation pathway of this compound via amide hydrolysis.

References

Validation & Comparative

Validating Azintamide's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azintamide is a pharmaceutical agent recognized for its choleretic and cholecystokinetic properties, primarily prescribed for the management of dyspepsia and biliary disorders. Its therapeutic action is understood to be the enhancement of bile secretion and the promotion of gallbladder motility. However, the precise molecular target of this compound remains to be definitively elucidated. This guide provides a comparative framework for researchers and drug development professionals to understand and approach the validation of this compound's target engagement in a cellular context.

This document will compare this compound with other agents that modulate biliary function through known mechanisms of action. Furthermore, it will provide detailed experimental protocols and conceptual workflows to facilitate the investigation of this compound's cellular and molecular interactions.

Comparative Analysis of Choleretic and Cholecystokinetic Agents

To effectively validate the target engagement of this compound, it is beneficial to compare its functional effects with those of established choleretic and cholecystokinetic drugs. These alternatives operate through well-defined molecular pathways, offering a roadmap for investigating this compound.

  • Hymecromone: This agent exhibits both choleretic and antispasmodic effects.[1][2][3][4] It increases bile production and relaxes the sphincter of Oddi, facilitating bile flow. While its precise molecular target for choleretic action is not fully detailed in the provided results, its antispasmodic activity is a key feature.

  • Ursodeoxycholic Acid (UDCA): A secondary bile acid, UDCA is a widely used choleretic agent.[5] Its mechanisms are multifaceted, including the protection of hepatocytes and cholangiocytes from the damaging effects of hydrophobic bile acids, stimulation of bile acid secretion, and immunomodulatory effects. It is known to influence the expression and insertion of key canalicular transporters like the Bile Salt Export Pump (BSEP).

  • Cholestyramine: This is a bile acid sequestrant. It is not a direct choleretic or cholecystokinetic agent but influences the enterohepatic circulation of bile acids. By binding to bile acids in the intestine and preventing their reabsorption, it indirectly stimulates the liver to synthesize more bile acids from cholesterol.

  • Cholecystokinin (CCK) and its Analogs (e.g., Sincalide): CCK is a natural hormone that potently stimulates gallbladder contraction and pancreatic enzyme secretion. It acts by binding to the CCK1 receptor (CCK1R), a G-protein coupled receptor, on gallbladder smooth muscle cells.

Quantitative Comparison of Cellular Effects

The following table summarizes the known cellular effects of alternative choleretic and cholecystokinetic agents. Currently, specific quantitative data for this compound in these cellular assays are not publicly available. This table highlights the key experiments that should be conducted to characterize this compound's cellular target engagement.

Compound/AgentAssay TypeCell Type/SystemKey ParameterResult
This compound CCK1 Receptor Binding Cells expressing CCK1RBinding Affinity (Ki) Not Available
Calcium Flux Assay Cells expressing CCK1REC50 for Ca2+ mobilization Not Available
Gallbladder Muscle Contraction Isolated gallbladder smooth muscle stripsEC50 for contraction Not Available
Bile Salt Export Pump (BSEP) Inhibition Sandwich-cultured hepatocytes or BSEP-expressing vesiclesIC50 for BSEP inhibition Not Available
Cholecystokinin (CCK) Octapeptide Calcium Flux AssayHiTSeeker CCKAR Cell LineEC50 for Agonist4.17 x 10-10 M
Ursodeoxycholic Acid (UDCA) BSEP ActivitySandwich-cultured hepatocytesEffect on BSEPStimulates insertion of BSEP into the canalicular membrane
Known BSEP Inhibitors (e.g., Troglitazone) BSEP Inhibition AssayHuman HepatocytesIC50Varies by compound

Experimental Protocols

To validate the target engagement of this compound, the following key experiments are recommended.

In Vitro Choleresis Assay using Sandwich-Cultured Hepatocytes (SCHs)

This assay assesses the potential of a compound to stimulate or inhibit bile acid secretion from hepatocytes.

Methodology:

  • Cell Culture: Plate primary human or rat hepatocytes on collagen-coated plates. After cell attachment, overlay with a second layer of collagen to form a "sandwich" culture. This configuration promotes the formation of bile canaliculi.

  • Compound Treatment: Treat the SCHs with varying concentrations of this compound or control compounds (e.g., UDCA as a positive control, chlorpromazine as an inhibitor).

  • Bile Acid Accumulation: Incubate the cells with a fluorescently labeled or radiolabeled bile acid substrate (e.g., taurocholate).

  • Quantification:

    • To measure bile acid efflux, lyse the cells and quantify the amount of labeled bile acid in the cell lysate versus the culture medium.

    • The B-CLEAR® assay can be used, which involves a Ca2+-free buffer to open the tight junctions of the bile canaliculi, allowing for the separate collection and quantification of bile and intracellular contents.

  • Data Analysis: Calculate the biliary excretion index (BEI) to determine the extent of biliary clearance. A change in BEI in the presence of this compound would indicate an effect on bile acid transport.

In Vitro Gallbladder Contraction Assay

This assay measures the direct effect of a compound on the contractility of gallbladder smooth muscle.

Methodology:

  • Tissue Preparation: Isolate gallbladder smooth muscle strips from an appropriate animal model (e.g., guinea pig, mouse).

  • Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isometric Tension Recording: Connect the muscle strips to an isometric force transducer to record changes in muscle tension.

  • Compound Addition: After an equilibration period, add cumulative concentrations of this compound or a positive control (e.g., CCK-8 or carbachol) to the organ bath.

  • Data Analysis: Generate concentration-response curves and calculate the EC50 value for contraction. This will determine the potency of this compound in inducing gallbladder muscle contraction.

Visualizing Pathways and Workflows

Signaling Pathway for Cholecystokinin (CCK)-Induced Gallbladder Contraction

The following diagram illustrates the established signaling pathway initiated by CCK binding to its receptor on gallbladder smooth muscle cells, leading to contraction. This compound's potential interaction with this pathway is a key area for investigation.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Stimulates PKC->Contraction Stimulates

Caption: CCK signaling pathway in gallbladder smooth muscle cells.

Experimental Workflow for Validating Choleretic and Cholecystokinetic Activity

The following workflow outlines a systematic approach to characterizing the cellular effects of a test compound like this compound.

Experimental_Workflow cluster_choleretic Choleretic Activity Validation cluster_cholecystokinetic Cholecystokinetic Activity Validation Hepatocyte_Culture Culture Sandwich-Cultured Hepatocytes (SCHs) Compound_Treatment_H Treat SCHs with Test Compound (this compound) Hepatocyte_Culture->Compound_Treatment_H Bile_Acid_Assay Perform Bile Acid Secretion Assay (e.g., B-CLEAR®) Compound_Treatment_H->Bile_Acid_Assay Analyze_BEI Analyze Biliary Excretion Index (BEI) Bile_Acid_Assay->Analyze_BEI Conclusion Characterize Cellular Mechanism of Action Analyze_BEI->Conclusion Tissue_Prep Isolate Gallbladder Smooth Muscle Strips Organ_Bath Mount Strips in Organ Bath Tissue_Prep->Organ_Bath Compound_Treatment_G Cumulative Dosing with Test Compound (this compound) Organ_Bath->Compound_Treatment_G Tension_Record Record Isometric Tension Compound_Treatment_G->Tension_Record Analyze_EC50 Analyze Concentration-Response and Calculate EC50 Tension_Record->Analyze_EC50 Analyze_EC50->Conclusion Start Test Compound (this compound) Start->Hepatocyte_Culture Start->Tissue_Prep

Caption: Workflow for cellular validation of a test compound.

Conclusion

While this compound is clinically established for its efficacy in treating dyspepsia through its choleretic and cholecystokinetic actions, its molecular target engagement at the cellular level requires further investigation. The comparative data on alternative agents and the detailed experimental protocols provided in this guide offer a clear path forward for researchers. By employing assays such as in vitro choleresis in sandwich-cultured hepatocytes and gallbladder contraction studies, it will be possible to quantify the cellular effects of this compound. These studies are crucial for elucidating its precise mechanism of action, which could involve modulation of the CCK1 receptor pathway, bile acid transporters like BSEP, or other novel targets. A thorough understanding of this compound's target engagement will not only solidify its pharmacological profile but may also open avenues for the development of new therapeutic agents for biliary and digestive disorders.

References

A Comparative Analysis of Azintamide and Other Choleretic Agents for Efficacy in Biliary Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Azintamide with other prominent choleretic agents, namely Ursodeoxycholic Acid (UDCA), Tauro-ursodeoxycholic Acid (TUDCA), and Fenofibrate. The objective is to present a clear overview of their mechanisms of action, therapeutic efficacy based on available experimental and clinical data, and the methodologies used in their evaluation.

Introduction to Choleretic Agents

Choleretic agents are substances that increase the volume and solid content of bile secreted by the liver. They are integral in the management of various hepatobiliary and digestive disorders, including cholestasis, gallstone dissolution, and dyspepsia associated with biliary insufficiency. This guide focuses on a comparative analysis of this compound against UDCA, TUDCA, and Fenofibrate, highlighting their distinct pharmacological profiles.

Data Presentation: A Comparative Overview

Direct comparative studies quantifying the choleretic efficacy of this compound against other agents are limited in the current literature. This compound is often used in compound formulations for dyspepsia, and its efficacy is primarily documented in this clinical context.[1] The following tables summarize the available quantitative data for each agent.

Table 1: Clinical Efficacy of this compound in Post-Cholecystectomy Dyspepsia

ParameterThis compound Group (n=60)Placebo Group (n=60)p-value
Total Efficacy Rate 66.7%38.3%< 0.01
Change in SF-NDI Score
Baseline24.3 ± 14.5Not specified
After 28 Days4.4 ± 3.49.6 ± 6.0< 0.01

SF-NDI: Short-Form Nepean Dyspepsia Index. A lower score indicates improved quality of life.

Table 2: Comparative Efficacy of UDCA and TUDCA in Primary Biliary Cholangitis (PBC)

ParameterTUDCA (250 mg TID)UDCA (250 mg TID)p-value
Biochemical Response
ALP Reduction >25%75.97%80.88%0.453
ALP Reduction >40%55.81%52.94%0.699
Symptom Improvement
Pruritus/Scratch IncreaseNo significant changeIncreased from 1.43% to 10.00%0.023

ALP: Alkaline Phosphatase.

Table 3: Efficacy of Fenofibrate as Add-on Therapy in UDCA-resistant PBC

ParameterBaseline3 Months6 Months12 Months24 Months
Median ALP Level (U/L) 215122128124120
p-value vs. Baseline< 0.01< 0.01< 0.01< 0.01

Mechanism of Action and Signaling Pathways

The choleretic and therapeutic effects of these agents are mediated through distinct signaling pathways.

This compound: While the precise signaling pathway for its choleretic effect is not extensively detailed in recent literature, this compound is known to increase both the fluid and solid components of bile.[1] Its clinical utility in dyspepsia suggests a role in improving fat digestion and absorption through enhanced bile flow.

Ursodeoxycholic Acid (UDCA): UDCA, a hydrophilic bile acid, exerts its choleretic effect through multiple mechanisms. It stimulates hepatobiliary secretion by activating various signaling pathways, including those involving intracellular calcium, which promotes the insertion of transport proteins into the canalicular membrane.

UDCA_Pathway UDCA UDCA Hepatocyte Hepatocyte UDCA->Hepatocyte Enters Ca_increase ↑ Intracellular Ca²⁺ Hepatocyte->Ca_increase PKC_PKA PKC/PKA Activation Ca_increase->PKC_PKA Transporter_Insertion Transporter Insertion (e.g., BSEP) into Canalicular Membrane PKC_PKA->Transporter_Insertion Bile_Secretion ↑ Bile Secretion Transporter_Insertion->Bile_Secretion

Figure 1: Simplified signaling pathway of UDCA-induced choleresis.

Tauro-ursodeoxycholic Acid (TUDCA): As the taurine conjugate of UDCA, TUDCA shares similar mechanisms but is more hydrophilic. This property may contribute to a more profound shift towards a hydrophilic bile acid pool, potentially offering symptomatic relief in conditions like PBC.

Fenofibrate: Fenofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its mechanism in cholestatic conditions is complex. While it is used off-label to improve biochemical markers in PBC, studies in animal models suggest that PPARα activation can suppress the expression of key enzymes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1). This may alter the composition of the bile acid pool.

Fenofibrate_Pathway Fenofibrate Fenofibrate PPARa PPARα Activation Fenofibrate->PPARa Gene_Expression Altered Gene Expression PPARa->Gene_Expression CYP7A1 ↓ CYP7A1 Expression Gene_Expression->CYP7A1 Bile_Acid_Synthesis ↓ Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Figure 2: Fenofibrate's effect on bile acid synthesis via PPARα.

Experimental Protocols for Efficacy Assessment

A standardized experimental protocol is crucial for the comparative evaluation of choleretic agents. The following outlines a general methodology for assessing choleretic activity in a rat model.

Objective: To quantify the choleretic effect of a test compound by measuring bile flow rate and composition.

Animals: Male Wistar rats (200-250g), housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Anesthesia: Anesthetize the rats with an appropriate agent (e.g., urethane or a combination of ketamine/xylazine).

  • Surgical Preparation:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully locate and cannulate the common bile duct with a polyethylene catheter.

    • Ligate the cystic duct to prevent bile from entering the gallbladder.

  • Drug Administration:

    • Administer the test compound (e.g., this compound, UDCA, etc.) or vehicle control intravenously or intraduodenally.

  • Bile Collection:

    • Collect bile samples at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 2-4 hours).

    • Record the volume of bile collected at each interval to determine the bile flow rate (μL/min/100g body weight).

  • Biochemical Analysis:

    • Analyze the collected bile samples for the concentration of key components:

      • Total bile acids

      • Cholesterol

      • Phospholipids

  • Data Analysis:

    • Compare the bile flow rate and the secretion rates of biliary lipids between the test and control groups using appropriate statistical methods.

Experimental_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Bile Duct Cannulation Anesthesia->Surgery Drug_Admin Administer Test Compound Surgery->Drug_Admin Bile_Collection Collect Bile Samples Drug_Admin->Bile_Collection Analysis Analyze Bile Flow and Composition Bile_Collection->Analysis End End Analysis->End

References

A Comparative Analysis of Azintamide and Ursodeoxycholic Acid for Gallstone Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Azintamide and Ursodeoxycholic acid (UDCA) for the dissolution of gallstones. The information presented is based on available scientific literature and clinical trial data, with a focus on objective performance and supporting experimental evidence.

Executive Summary

Ursodeoxycholic acid (UDCA) is a well-established and widely used agent for the medical dissolution of cholesterol gallstones.[1] Its efficacy is supported by a substantial body of clinical evidence demonstrating its ability to desaturate bile and promote the dissolution of cholesterol-rich stones. In contrast, this compound is primarily indicated for the treatment of dyspepsia and is often formulated in combination with digestive enzymes.[2][3] Its mechanism of action involves promoting bile secretion (a choleretic effect), which theoretically could aid in gallstone management. However, there is a significant lack of direct clinical evidence to support the use of this compound for gallstone dissolution. Furthermore, this compound is contraindicated in patients with biliary colic caused by gallstones and in cases of bile duct obstruction, limiting its potential application in this context.[2]

Ursodeoxycholic Acid (UDCA)

Ursodeoxycholic acid is a naturally occurring bile acid that, when administered orally, alters the composition of bile to favor the dissolution of cholesterol gallstones.[4] It is considered the medical treatment of choice for patients with small, radiolucent (cholesterol-rich) gallstones in a functioning gallbladder who are not candidates for surgery.

Mechanism of Action

UDCA's primary mechanism in gallstone dissolution involves the reduction of cholesterol saturation in bile. This is achieved through a multi-faceted approach:

  • Inhibition of Hepatic Cholesterol Synthesis and Secretion: UDCA decreases the liver's production and secretion of cholesterol into the bile.

  • Reduced Intestinal Cholesterol Absorption: It lowers the amount of cholesterol absorbed from the intestines.

  • Increased Bile Acid Concentration: UDCA administration enriches the bile acid pool, which aids in the solubilization of cholesterol.

  • Formation of Liquid Cholesterol Crystals: It facilitates the formation of liquid crystalline complexes, which are more easily transported and eliminated.

The following diagram illustrates the key pathways involved in the mechanism of action of Ursodeoxycholic acid for gallstone dissolution.

UDCA_Mechanism cluster_liver Hepatocyte cluster_intestine Intestine cluster_gallbladder Gallbladder HMG_CoA_Reductase HMG-CoA Reductase Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis catalyzes Biliary_Cholesterol_Secretion Biliary Cholesterol Secretion Cholesterol_Synthesis->Biliary_Cholesterol_Secretion leads to Bile_Acid_Synthesis Bile Acid Synthesis Bile_Cholesterol_Saturation Bile Cholesterol Saturation Bile_Acid_Synthesis->Bile_Cholesterol_Saturation reduces Biliary_Cholesterol_Secretion->Bile_Cholesterol_Saturation Intestinal_Cholesterol_Absorption Intestinal Cholesterol Absorption Intestinal_Cholesterol_Absorption->Biliary_Cholesterol_Secretion contributes to Cholesterol_Gallstone Cholesterol Gallstone Bile_Cholesterol_Saturation->Cholesterol_Gallstone leads to formation of Gallstone_Dissolution Gallstone Dissolution Cholesterol_Gallstone->Gallstone_Dissolution undergoes Gallstone_Dissolution->Cholesterol_Gallstone UDCA Ursodeoxycholic Acid (UDCA) UDCA->HMG_CoA_Reductase inhibits UDCA->Bile_Acid_Synthesis stimulates UDCA->Intestinal_Cholesterol_Absorption inhibits

Caption: Mechanism of Action of Ursodeoxycholic Acid (UDCA) for Gallstone Dissolution.
Clinical Efficacy

The effectiveness of UDCA in dissolving gallstones has been evaluated in numerous clinical trials. The success rate is influenced by factors such as stone size, composition (radiolucency), and gallbladder function.

Study ParameterStudy 1Study 2Study 3
Dosage 8-10 mg/kg/day15 mg/kg/day8-10 mg/kg/day
Treatment Duration 12 months12 months6-24 months
Patient Population Patients with radiolucent gallstonesPatients with solitary or multiple gallstonesPatients with small, floating, radiolucent cholesterol gallstones
Complete Dissolution Rate Not specified, but showed efficacy37.5%Approx. 50% in a select subset
Partial or Complete Dissolution Not specifiedNot specifiedNot specified
Key Findings Effective for radiolucent stones in a functioning gallbladder.More effective for multiple gallstones than solitary ones.Efficacy is highest in thin women with small, floating stones.
Reference
Experimental Protocols

Details of the experimental protocols for the cited studies are often limited in publicly available abstracts. However, a general methodology for clinical trials evaluating UDCA for gallstone dissolution can be outlined:

  • Patient Selection: Inclusion criteria typically involve patients with symptomatic or asymptomatic radiolucent gallstones (indicating cholesterol composition) of a certain maximum diameter, and a functioning gallbladder as confirmed by oral cholecystography or scintigraphy.

  • Treatment Allocation: Patients are often randomized to receive either UDCA at a specified dose or a placebo.

  • Monitoring: Gallstone size and number are monitored at regular intervals (e.g., every 3-6 months) using ultrasonography.

  • Endpoint: The primary endpoint is typically the complete dissolution of gallstones. Secondary endpoints may include partial dissolution (e.g., >50% reduction in size) and assessment of adverse events.

This compound

This compound is a choleretic agent, meaning it stimulates the secretion of bile from the liver. It is primarily used to treat dyspepsia, particularly when associated with insufficient bile secretion or digestive enzyme deficiency. This compound is commonly available in a compound formulation that includes pancreatin and cellulase to aid in the digestion of fats, proteins, and carbohydrates.

Mechanism of Action

The primary mechanism of this compound is to increase both the volume and the solid components of bile secreted by the liver. This choleretic effect could theoretically contribute to gallstone management by:

  • Flushing of small biliary sludge: Increased bile flow may help to clear small particulate matter from the biliary system.

  • Alteration of bile composition: By increasing the secretion of bile salts, it might reduce the relative saturation of cholesterol in the bile.

The following diagram illustrates the proposed workflow of this compound's choleretic effect.

Azintamide_Workflow This compound This compound Administration Liver Liver This compound->Liver stimulates Bile_Secretion Increased Bile Secretion (Volume and Solids) Liver->Bile_Secretion Biliary_System Biliary System Bile_Secretion->Biliary_System flows into Potential_Effects Potential Effects: - Flushing of biliary sludge - Altered bile composition Biliary_System->Potential_Effects

Caption: Conceptual Workflow of this compound's Choleretic Effect.
Clinical Evidence for Gallstone Dissolution

There is a notable absence of clinical trials specifically designed to evaluate the efficacy of this compound for the dissolution of gallstones. The available studies focus on its use in managing dyspeptic symptoms, including those in patients who have undergone cholecystectomy. One clinical trial is designed to compare a compound containing this compound against UDCA and digestive enzymes for dyspepsia after gallbladder removal, not for dissolving existing gallstones.

Drug InformationThis compound
Primary Indication Dyspepsia
Formulation Often in a compound with digestive enzymes (e.g., pancreatin, cellulase)
Mechanism Promotes bile secretion (choleretic)
Clinical Evidence for Gallstone Dissolution Lacking
Contraindications Severe liver dysfunction, biliary colic caused by gallstones, bile duct obstruction, acute hepatitis
Reference

Comparative Analysis and Conclusion

The comparison between this compound and Ursodeoxycholic acid for gallstone dissolution is fundamentally a comparison between a well-established, evidence-based therapy and a compound with a theoretical but unproven mechanism of action in this specific indication.

Efficacy: UDCA has proven efficacy in dissolving cholesterol gallstones, with success rates documented in numerous clinical trials. This compound lacks such evidence for gallstone dissolution.

Mechanism of Action: While both drugs influence bile, their primary mechanisms differ. UDCA directly targets the lithogenic state of bile by reducing cholesterol saturation. This compound's primary action is to increase bile flow.

Clinical Application: UDCA is a first-line medical therapy for eligible patients with cholesterol gallstones. This compound is used for dyspepsia and is contraindicated in the presence of symptomatic gallstones causing biliary colic or obstruction.

References

Azintamide: A Comparative Analysis of its Anti-inflammatory Properties Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azintamide is a compound primarily known for its choleretic (bile-promoting) and digestive properties. However, emerging evidence suggests it also possesses anti-inflammatory and immunomodulatory effects. This guide provides a comparative analysis of this compound's anti-inflammatory profile against two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen. Due to the limited availability of direct comparative quantitative data for this compound, this analysis relies on its reported mechanisms of action and juxtaposes them with established experimental data for the comparator NSAIDs. This guide aims to offer a foundational understanding for researchers interested in the potential therapeutic applications of this compound in inflammation.

Mechanism of Action: A Divergent Approach to Inflammation

This compound exhibits a multifaceted mechanism of action that distinguishes it from traditional NSAIDs.[1] While NSAIDs primarily target the cyclooxygenase (COX) enzymes, this compound's anti-inflammatory effects are believed to stem from a combination of activities:

  • Inhibition of Proteolytic Enzymes: this compound may modulate the activity of proteases involved in the inflammatory cascade.[1] By inhibiting these enzymes, it can reduce the breakdown of proteins that contribute to the inflammatory process.[1]

  • Reduction of Pro-inflammatory Cytokines: The compound is reported to interfere with the synthesis and release of pro-inflammatory cytokines, which are key signaling molecules in the immune response.[1]

  • Immunomodulatory Action: this compound appears to regulate the activity of immune cells such as macrophages and lymphocytes, helping to balance the immune response.[1]

  • NF-κB Signaling Pathway Inhibition: this compound is thought to exert its anti-inflammatory effects by specifically targeting and inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of genes involved in the inflammatory and immune responses.

In contrast, the primary mechanism of action for Diclofenac and Ibuprofen is the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Both Diclofenac and Ibuprofen have also been shown to inhibit the NF-κB signaling pathway, although this is generally considered a secondary mechanism to their COX inhibition.

Comparative Efficacy: An Indirect Assessment

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory effects of compounds. The percentage of edema inhibition indicates the drug's efficacy in reducing swelling.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

DrugDose (mg/kg)Maximum Inhibition (%)Time to Maximum Inhibition (hours)Reference
This compound Data not availableData not availableData not available
Diclofenac 556.17 ± 3.892
2071.82 ± 6.533
4070.0018
Ibuprofen 40Data not availableData not available
Indomethacin (Reference) 1057.664

Note: The data for Diclofenac and Indomethacin are from different studies and may have variations in experimental protocols.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity of drugs is often evaluated by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell-based assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines and NF-κB Activation

DrugTargetIC50Cell Line/AssayReference
This compound TNF-αData not available
IL-6Data not available
NF-κB ActivationData not available
Diclofenac TNF-αIC50 not specified, but demonstrated inhibitionTHP-1 cells
NF-κB ActivationDampened TNF-α-mediated translocationHepG2 cells
Ibuprofen IL-6No significant inhibitionCF respiratory epithelial cells
NF-κB Activation61.7 µM (S-enantiomer)T-cells
NF-κB Activation121.8 µM (R-enantiomer)T-cells

Note: The IC50 values and experimental conditions can vary significantly between studies.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The diagrams below illustrate the proposed anti-inflammatory signaling pathway of this compound in comparison to the established pathway for NSAIDs.

Azintamide_Signaling_Pathway Proposed Anti-inflammatory Mechanism of this compound This compound This compound ProteolyticEnzymes Proteolytic Enzymes This compound->ProteolyticEnzymes Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) This compound->ProInflammatoryCytokines Reduces Synthesis/ Release NFkB_Activation NF-κB Activation This compound->NFkB_Activation Inhibits Inflammation Inflammation ProteolyticEnzymes->Inflammation ProInflammatoryCytokines->Inflammation NFkB_Activation->ProInflammatoryCytokines NFkB_Activation->Inflammation NSAID_Signaling_Pathway Anti-inflammatory Mechanism of NSAIDs NSAIDs NSAIDs (Diclofenac, Ibuprofen) COX1_COX2 COX-1 & COX-2 NSAIDs->COX1_COX2 Inhibits NFkB_Activation NF-κB Activation NSAIDs->NFkB_Activation Inhibits (secondary) Prostaglandins Prostaglandins COX1_COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1_COX2 Inflammation Inflammation Prostaglandins->Inflammation NFkB_Activation->Inflammation Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Assay Workflow Start Start AnimalGrouping Animal Grouping (Control, Standard, Test Drug) Start->AnimalGrouping DrugAdmin Drug Administration (e.g., oral gavage) AnimalGrouping->DrugAdmin CarrageenanInjection Subplantar Injection of Carrageenan DrugAdmin->CarrageenanInjection PawVolumeMeasurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours CarrageenanInjection->PawVolumeMeasurement DataAnalysis Calculate % Inhibition of Edema PawVolumeMeasurement->DataAnalysis End End DataAnalysis->End Cytokine_Inhibition_Assay_Workflow In Vitro Cytokine Inhibition Assay Workflow Start Start CellCulture Culture Macrophages (e.g., RAW 264.7) Start->CellCulture DrugTreatment Pre-treat cells with Test Compound CellCulture->DrugTreatment LPS_Stimulation Stimulate with LPS (Lipopolysaccharide) DrugTreatment->LPS_Stimulation Incubation Incubate for a specified period LPS_Stimulation->Incubation SupernatantCollection Collect Cell Supernatant Incubation->SupernatantCollection CytokineQuantification Quantify Cytokine Levels (e.g., TNF-α, IL-6) via ELISA SupernatantCollection->CytokineQuantification DataAnalysis Calculate IC50 CytokineQuantification->DataAnalysis End End DataAnalysis->End

References

Validating the Mechanism of Action of Azintamide in a Novel Hepatocyte Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Azintamide in the HepaRG cell line, a biologically relevant human hepatic model. We present a direct comparison with two established drugs, Domperidone and Ursodeoxycholic acid (UDCA), and offer detailed experimental protocols to elucidate this compound's multifaceted pharmacological profile.

Introduction to this compound and its Multifaceted Mechanism of Action

This compound is a pharmaceutical agent with a complex mechanism of action, exhibiting choleretic, prokinetic, anti-inflammatory, and antioxidant properties. It is primarily indicated for the treatment of dyspepsia and biliary disorders. Existing research suggests that this compound's therapeutic effects are mediated through several pathways:

  • Choleretic and Prokinetic Effects: this compound is understood to increase bile flow and regulate gastrointestinal motility, contributing to its efficacy in treating digestive disorders.

  • Anti-inflammatory and Immunomodulatory Effects: A key aspect of this compound's action is its ability to modulate inflammatory responses. This is largely attributed to its inhibitory effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. By targeting this pathway, this compound can reduce the production of pro-inflammatory cytokines.[1][2]

  • Inhibition of Proteolytic Enzymes: this compound has been reported to inhibit the activity of certain proteases, which can contribute to its anti-inflammatory effects.[1]

  • Antioxidant Properties: The compound is also known to possess antioxidant capabilities, enabling it to scavenge free radicals and mitigate oxidative stress, a common feature in inflammatory and digestive diseases.[1]

To further elucidate and validate these mechanisms in a robust in vitro system, this guide proposes the use of the HepaRG cell line. HepaRG cells are human bipotent hepatic progenitor cells that can differentiate into both hepatocyte-like and cholangiocyte-like cells, forming functional bile canaliculi.[3] This makes them an ideal model to study both the hepatobiliary and inflammatory aspects of this compound's action.

Comparative Compounds

For a comprehensive evaluation, this compound's performance will be compared against two well-characterized drugs:

  • Domperidone: A dopamine antagonist with prokinetic properties, primarily used to treat nausea, vomiting, and dyspepsia. Its mechanism is centered on blocking dopamine receptors in the gastrointestinal tract, leading to increased motility.

  • Ursodeoxycholic acid (UDCA): A hydrophilic bile acid used in the treatment of cholestatic liver diseases. UDCA's mechanisms include protecting hepatocytes from the cytotoxicity of hydrophobic bile acids, stimulating bile secretion, and exerting anti-inflammatory and immunomodulatory effects.

Experimental Validation in the HepaRG Cell Line

The following section outlines a series of experiments designed to validate and compare the mechanisms of action of this compound, Domperidone, and UDCA in differentiated HepaRG cells.

Cell Culture and Differentiation

HepaRG Cell Culture Protocol:

  • Thawing: Rapidly thaw cryopreserved HepaRG cells in a 37°C water bath.

  • Seeding: Seed the cells in William's E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone hemisuccinate.

  • Proliferation: Culture the cells for two weeks, allowing them to reach confluence.

  • Differentiation: Induce differentiation by culturing the confluent cells for an additional two weeks in the same medium supplemented with 1.7% DMSO. Differentiated cultures will contain both hepatocyte-like and cholangiocyte-like cells.

Assessment of Cytotoxicity and Cell Viability

A preliminary MTT assay will be performed to determine the optimal non-toxic concentration range for each compound.

Experimental Protocol: MTT Assay

  • Seed differentiated HepaRG cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound, Domperidone, and UDCA for 24 and 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Table 1: Expected IC50 Values for Cell Viability

CompoundExpected IC50 (µM) - 24hExpected IC50 (µM) - 48h
This compound>100>100
Domperidone>100>100
UDCA>100>100
Validation of Anti-inflammatory Effects

The anti-inflammatory properties will be assessed by measuring the inhibition of pro-inflammatory cytokine production and the modulation of the NF-κB pathway in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

Experimental Workflow: Anti-inflammatory Assessment

G cluster_0 Cell Treatment cluster_1 Downstream Analysis HepaRG Differentiated HepaRG Cells Drugs Pre-treatment: This compound Domperidone UDCA HepaRG->Drugs LPS LPS Stimulation (1 µg/mL) ELISA Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) LPS->ELISA WesternBlot NF-κB Pathway Analysis (Western Blot) (p-IKK, p-p65, IκBα) LPS->WesternBlot IF NF-κB Translocation (Immunofluorescence) (p65 localization) LPS->IF Drugs->LPS

Caption: Workflow for assessing the anti-inflammatory effects.

Experimental Protocol: Cytokine Measurement (ELISA)

  • Pre-treat differentiated HepaRG cells with non-toxic concentrations of this compound, Domperidone, or UDCA for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Table 2: Expected Inhibition of Pro-inflammatory Cytokine Production

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compoundSignificantSignificantModerate
DomperidoneMinimalMinimalMinimal
UDCAModerateModerateModerate

Experimental Protocol: NF-κB Pathway Analysis (Western Blot)

  • Pre-treat and stimulate HepaRG cells as described for the ELISA assay for shorter time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells and collect protein extracts.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IKK, phospho-p65, and IκBα.

  • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Normalize protein levels to a loading control (e.g., β-actin).

Experimental Protocol: NF-κB p65 Translocation (Immunofluorescence)

  • Seed differentiated HepaRG cells on coverslips.

  • Pre-treat and stimulate the cells as for the Western blot analysis.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Incubate with a primary antibody against p65.

  • Use a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using a fluorescence microscope.

Signaling Pathway: NF-κB Activation

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates This compound This compound This compound->IKK inhibits IkB_NFkB IκBα-NF-κB (cytoplasm) IkB_NFkB->NFkB IκBα degradation

Caption: this compound's proposed inhibition of the NF-κB pathway.

Validation of Protease Inhibition

The ability of this compound to inhibit general protease activity will be evaluated using a commercially available protease assay kit.

Experimental Protocol: Protease Inhibition Assay

  • Prepare cell lysates from differentiated HepaRG cells.

  • Incubate the cell lysates with this compound, Domperidone, or UDCA at various concentrations.

  • Add a fluorescently labeled casein substrate to the lysates.

  • Measure the fluorescence intensity over time. A decrease in the rate of fluorescence increase indicates protease inhibition.

  • A broad-spectrum protease inhibitor will be used as a positive control.

Table 3: Expected Protease Inhibition

CompoundProtease Inhibition (%)
This compoundModerate
DomperidoneMinimal
UDCAMinimal
Validation of Antioxidant Activity

The antioxidant capacity of this compound will be assessed using the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

  • Prepare a methanolic solution of DPPH.

  • Add various concentrations of this compound, Domperidone, or UDCA to the DPPH solution. Ascorbic acid will be used as a positive control.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Table 4: Expected Antioxidant Activity

CompoundDPPH Scavenging Activity (IC50, µg/mL)
This compoundModerate
DomperidoneLow
UDCALow
Validation of Choleretic Activity

The choleretic effect will be determined by measuring the secretion of bile acids into the culture medium.

Experimental Protocol: Bile Acid Secretion Assay

  • Culture differentiated HepaRG cells to form bile canaliculi.

  • Treat the cells with this compound, Domperidone, or UDCA for 24 hours.

  • Collect the culture medium.

  • Measure the total bile acid concentration in the medium using a commercially available bile acid assay kit.

Table 5: Expected Effect on Bile Acid Secretion

CompoundChange in Bile Acid Secretion
This compoundIncrease
DomperidoneNo significant change
UDCAIncrease

Conclusion

This comparative guide outlines a systematic approach to validate the multifaceted mechanism of action of this compound in the physiologically relevant HepaRG cell line. By comparing its effects with Domperidone and UDCA, researchers can gain a deeper understanding of this compound's unique pharmacological profile, encompassing its prokinetic, anti-inflammatory, protease inhibitory, antioxidant, and choleretic activities. The provided experimental protocols offer a robust framework for generating quantitative data to support further drug development and clinical applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Azintamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like Azintamide is a critical aspect of quality control and formulation development. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, supported by experimental data. The methods discussed are primarily High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometry, which have been developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2]

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, and the nature of the sample. Below is a summary of the performance characteristics of two stability-indicating chromatographic methods that have been successfully applied for the determination of this compound in its pure powder form and pharmaceutical formulations.[1]

Validation ParameterHPLC-UVTLC-Densitometry
Linearity Range 1 - 30 µg/mLNot explicitly stated, but good correlation obtained
Accuracy Validated as per ICH guidelinesValidated as per ICH guidelines
Precision Validated as per ICH guidelinesValidated as per ICH guidelines
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated
Specificity Able to separate this compound from its degradation productsAble to separate this compound from its degradation products

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following are the experimental protocols for the HPLC-UV and TLC-Densitometry methods for this compound quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantitative determination of this compound, even in the presence of its acidic degradation product.[1]

  • Chromatographic System:

    • Column: Reversed-phase C18 analytical column.[1]

    • Mobile Phase: Acetonitrile-water (50:50, v/v).

    • Flow Rate: 0.55 mL/min.

    • Detection: UV diode-array detection at 260 nm.

    • Internal Standard: Pentoxifylline.

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and its degradation product.

    • Prepare working standard solutions by diluting the stock solutions to fall within the linearity range (1-30 µg/mL for this compound and 0.3-16 µg/mL for its degradation product).

    • For pharmaceutical formulations, extract a known quantity of the formulation with a suitable solvent and dilute to the appropriate concentration.

  • Method Validation:

    • The method was validated in compliance with ICH guidelines. Validation parameters such as specificity, linearity, accuracy, precision, and robustness should be assessed.

Thin-Layer Chromatography (TLC) with Densitometric Determination

This method provides a simpler and more cost-effective alternative for the determination of this compound.

  • Chromatographic System:

    • Stationary Phase: Silica gel 60 F254 TLC plates.

    • Mobile Phase (Developing System): Chloroform-acetone-glacial acetic acid (7.5:2.1:0.4, v/v/v).

    • Detection: Densitometric scanning of the separated bands.

  • Standard and Sample Preparation:

    • Apply known concentrations of this compound standard solutions and sample solutions to the TLC plate.

    • Develop the chromatogram using the specified mobile phase.

    • After development, dry the plate and scan the bands using a densitometer.

  • Method Validation:

    • The method was validated according to ICH guidelines, establishing good correlation between the integrated peak area and the corresponding concentrations.

Visualizing the Cross-Validation Workflow

A systematic workflow is crucial for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing and validating different analytical techniques for this compound quantification.

Cross-Validation Workflow for this compound Quantification Methods start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc HPLC-UV Method method_dev->hplc tlc TLC-Densitometry Method method_dev->tlc validation Individual Method Validation (ICH) hplc->validation tlc->validation cross_val Cross-Validation Study validation->cross_val Identical Samples data_analysis Comparative Data Analysis cross_val->data_analysis method_selection Select Optimal Method data_analysis->method_selection end Implementation in Routine Analysis method_selection->end

Caption: A flowchart illustrating the systematic process for the cross-validation of analytical methods.

Visualizing the Method Validation Process

The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose. The following diagram outlines the typical workflow for validating an analytical method according to ICH guidelines.

Analytical Method Validation Workflow (ICH Guidelines) protocol Develop Validation Protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

References

Azintamide: A Comparative Analysis of In Vitro and In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azintamide is a pharmacological agent primarily utilized in the management of dyspepsia and other digestive disorders. Its therapeutic effects are attributed to a multifaceted mechanism of action that encompasses anti-inflammatory, immunomodulatory, and choleretic properties. This guide provides a comparative overview of the in vitro and in vivo effects of this compound, presenting available data to facilitate further research and drug development.

In Vitro Effects of this compound

This compound's effects at the cellular and molecular level have been characterized by its influence on inflammatory and digestive pathways. While specific quantitative data such as IC50 values from preclinical in vitro studies are not widely reported in the available literature, its mechanisms of action have been described qualitatively.

Anti-inflammatory and Immunomodulatory Effects:

This compound exerts anti-inflammatory effects primarily through the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway, a critical regulator of the immune response.[1][2] By inhibiting the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines.[1] This modulation of cytokine synthesis and release is a key aspect of its immunomodulatory action.[1] The drug is also reported to inhibit proteolytic enzymes, which play a role in perpetuating the inflammatory process.[1] Furthermore, this compound has been shown to stabilize cell membranes and exhibit antioxidant properties by scavenging free radicals, contributing to its overall anti-inflammatory profile.

Table 1: Summary of In Vitro Effects of this compound

Target/AssayEffect of this compoundQuantitative Data (e.g., IC50)
NF-κB Signaling PathwayInhibition of activationNot Reported
Pro-inflammatory Cytokine ProductionReductionNot Reported
Proteolytic Enzyme ActivityInhibitionNot Reported
Cell Membrane StabilizationReportedNot Reported
Antioxidant ActivityFree radical scavengingNot Reported

In Vivo Effects of this compound

The in vivo effects of this compound have been primarily investigated in clinical settings for the treatment of dyspepsia. Preclinical data from animal models are limited in the available literature.

Choleretic Effects:

This compound is known to possess choleretic properties, meaning it stimulates the production and flow of bile from the liver. This action is beneficial for digestion and is a key component of its therapeutic use in digestive disorders. While the precise mechanism of its choleretic effect is not extensively detailed, it is understood to contribute to improved digestion and alleviation of dyspeptic symptoms.

Effects on Dyspepsia:

Clinical trials have demonstrated the efficacy of compound this compound enteric-coated tablets in improving symptoms of dyspepsia, particularly in patients who have undergone cholecystectomy or have biliary dyspepsia. In these studies, this compound has been shown to significantly reduce symptoms such as abdominal distension, loss of appetite, and abdominal pain compared to placebo.

Pharmacokinetics:

Table 2: Summary of In Vivo Effects of this compound

Model/SystemEffect of this compoundKey Findings
Choleretic Activity
Animal ModelsStimulation of bile flow (Reported)Specific quantitative data not available
Dyspepsia Treatment
Human Clinical TrialsImprovement of dyspeptic symptomsSignificant reduction in symptom scores compared to placebo. Total efficacy rate of 66.7% in post-cholecystectomy dyspepsia patients.
Pharmacokinetics
Animal Models (Rat, Dog)Not ReportedPharmacokinetic parameters such as bioavailability, half-life, and clearance are not available in the reviewed preclinical literature.
Safety
Human Clinical TrialsGenerally well-toleratedReported adverse events are typically mild and may include rash or headache.

Experimental Protocols

Detailed experimental protocols for preclinical studies of this compound are not extensively published. However, standard methodologies for assessing its known mechanisms of action are described below.

In Vitro NF-κB Inhibition Assay (General Protocol):

  • Cell Culture: Human or murine macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Analysis: The inhibition of NF-κB activation can be quantified using several methods:

    • Reporter Gene Assay: Cells transfected with an NF-κB-responsive reporter gene (e.g., luciferase) are lysed, and the reporter activity is measured.

    • Western Blot: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation of the p65 subunit of NF-κB are assessed by Western blotting.

    • Immunofluorescence: The nuclear translocation of the p65 subunit of NF-κB is visualized and quantified using immunofluorescence microscopy.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of NF-κB activation (IC50) is calculated.

In Vivo Choleretic Effect Assessment in Rats (General Protocol):

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Anesthesia and Surgery: Animals are anesthetized, and the common bile duct is cannulated for bile collection.

  • Drug Administration: A baseline bile flow rate is established, after which this compound is administered, typically intravenously or intraduodenally.

  • Bile Collection: Bile is collected at regular intervals before and after drug administration.

  • Measurement: The volume of bile is measured to determine the bile flow rate. The concentration of bile acids and other biliary components can also be analyzed.

  • Data Analysis: The percentage increase in bile flow compared to the baseline is calculated to determine the choleretic activity.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro NF-κB Inhibition Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Macrophage cell line) pretreatment 2. Pre-treatment with this compound cell_culture->pretreatment stimulation 3. Induce NF-κB Activation (e.g., with LPS or TNF-α) pretreatment->stimulation analysis 4. Quantify NF-κB Inhibition (Reporter Assay, Western Blot, or Immunofluorescence) stimulation->analysis

Caption: General workflow for an in vitro NF-κB inhibition assay.

signaling_pathway This compound's Proposed Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_inhibition Inhibition by this compound cluster_outcome Outcome stimulus LPS / TNF-α IKK IKK Activation stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_activation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_activation gene_transcription Pro-inflammatory Gene Transcription NFkB_activation->gene_transcription cytokines Reduced Pro-inflammatory Cytokine Production gene_transcription->cytokines This compound This compound This compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Azintamide's Potential in Managing Domperidone-Resistant Dyspepsia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the challenges of functional dyspepsia, particularly in cases where standard prokinetic agents like domperidone fall short, azintamide presents a subject of growing interest. This guide provides a comparative analysis of this compound and domperidone, summarizing available clinical data, outlining relevant experimental protocols, and visualizing the underlying physiological mechanisms.

Comparative Efficacy in Clinical Settings

Clinical evidence suggests that compound this compound, which combines the choleretic agent this compound with digestive enzymes pancreatin and cellulase, may offer a therapeutic advantage in patient populations with dyspepsia, including those with an insufficient response to domperidone.

A key study investigated the efficacy of compound this compound in 180 dyspepsia patients whose symptoms were not adequately controlled with domperidone (10 mg, three times a day for two weeks). After two weeks of treatment with compound this compound (two tablets, three times a day), patients showed a significant improvement in symptoms of upper abdominal distention, pain or discomfort, and anorexia. The total effective rate for symptom improvement was over 92.5%, suggesting its potential as a subsequent treatment option.

Another randomized, double-blind, placebo-controlled trial involving 208 patients with functional dyspepsia compared the efficacy of domperidone alone (10 mg, three times a day) with a combination of domperidone and compound this compound (two tablets, three times a day) over four weeks. The combination therapy group demonstrated a significantly higher response rate (89.2%) compared to the domperidone monotherapy group (76.4%).[1] Specifically, the combination therapy led to greater improvements in bloating/pain intensity, non-bloating/pain symptoms, and patient satisfaction as measured by the modified Severity of Dyspepsia Assessment (mSODA).[1]

Furthermore, in a multicentre, randomized, double-blind, placebo-controlled trial with 120 patients who had undergone cholecystectomy, compound this compound (100 mg, three times a day for 28 days) was significantly more effective than placebo in improving dyspeptic symptoms. The total efficacy rate for the this compound group was 66.7%, compared to 38.3% in the placebo group.[2]

Table 1: Summary of Clinical Trial Data on this compound in Dyspepsia

Study Focus Patient Population Intervention Groups Key Findings Citation
Domperidone Non-Responders 180 dyspepsia patients with poor response to domperidoneGroup A: Compound this compound (2 tablets, tid) for 2 weeksSignificant improvement in upper abdominal distention, pain/discomfort, and anorexia. Total effective rate >92.5%.
Combination Therapy 208 functional dyspepsia patientsGroup A: Compound this compound (2 tablets, tid) + Domperidone (10 mg, tid) for 4 weeksGroup B: Domperidone (10 mg, tid)Response rate: Group A - 89.2% vs. Group B - 76.4% (P=0.015). Significant improvement in mSODA scores for bloating/pain, non-bloating/pain symptoms, and satisfaction.
Post-Cholecystectomy Dyspepsia 120 post-cholecystectomy patientsThis compound group (100 mg, tid) for 28 daysPlacebo groupTotal efficacy rate: this compound - 66.7% vs. Placebo - 38.3% (P<0.01). Significant improvement in symptoms of abdominal distension, belching, nausea, and abdominal pain.

Experimental Protocols

While specific preclinical models of domperidone-resistant dyspepsia are not well-established in the literature, this section outlines the general methodologies for inducing functional dyspepsia in animal models and the protocols from the cited clinical trials.

Preclinical Models of Functional Dyspepsia

Researchers can induce dyspepsia-like symptoms in animal models, primarily rodents, through various methods to study gastric motility.

1. Induction of Delayed Gastric Emptying:

  • Dopamine or Apomorphine Injection: Dopamine and its agonists, like apomorphine, can be administered to animals to inhibit acetylcholine release and gastric motility, thereby inducing a transient state of delayed gastric emptying.

    • Protocol: Dopamine is typically administered intraperitoneally, while apomorphine is injected subcutaneously.

  • Neonatal Maternal Separation: This model establishes early life stress, which can lead to long-term alterations in the hypothalamus-pituitary-adrenal (HPA) axis and gastrointestinal motor function, mimicking chronic dyspeptic symptoms.

2. Assessment of Gastric Motility:

  • Gastric Emptying Studies: These can be performed using non-invasive techniques like magnetic resonance imaging (MRI) or the 13C-octanoic acid breath test. Terminal methods involve the administration of a test meal followed by the measurement of remaining stomach contents at a specific time point.

  • Gastric Accommodation Measurement: Intragastric pressure (IGP) can be measured during the infusion of a test meal into the stomach of conscious rats to assess both accommodation and peristaltic motility.

Clinical Trial Protocol: this compound in Domperidone Non-Responders

Based on the study by Zhu et al. (2008):

  • Objective: To evaluate the efficacy and safety of compound this compound in dyspepsia patients with a poor response to domperidone.

  • Study Design: A multicentre, self-controlled trial.

  • Participants: 180 patients with dyspepsia whose symptoms did not improve after two weeks of treatment with domperidone (10 mg, three times daily).

  • Intervention: Two tablets of compound this compound administered orally three times a day after meals for two weeks.

  • Outcome Measures: Changes in symptom scores for upper abdominal distention, upper abdominal pain or discomfort, and anorexia. The total effective rate and adverse events were also recorded.

Clinical Trial Protocol: Combination Therapy of this compound and Domperidone

Based on the randomized controlled trial described in the search results:

  • Objective: To assess the efficacy and safety of combining compound this compound with domperidone for functional dyspepsia.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 208 patients diagnosed with functional dyspepsia.

  • Intervention:

    • Group A (Experimental): 2 tablets of compound this compound three times a day plus 10 mg of domperidone three times a day for four weeks.

    • Group B (Control): 10 mg of domperidone three times a day for four weeks.

  • Outcome Measures: The primary efficacy was evaluated using the modified Severity of Dyspepsia Assessment (mSODA) and the Global Patient Assessment (GPA). The response rate and adverse events were also assessed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of domperidone and compound this compound are rooted in their distinct mechanisms of action.

Domperidone: A Peripheral Dopamine D2 Receptor Antagonist

Domperidone primarily acts as a peripheral antagonist of dopamine D2 receptors in the gastrointestinal tract. By blocking these receptors, it counteracts the inhibitory effect of dopamine on cholinergic neurons in the myenteric plexus. This leads to an increase in acetylcholine release, which in turn stimulates gastric smooth muscle contraction and enhances gastric motility and emptying.

Domperidone_Mechanism cluster_neuron Cholinergic Neuron cluster_muscle Gastric Smooth Muscle Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Inhibits ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release | ACh_Receptor Muscarinic ACh Receptor ACh_Release->ACh_Receptor Activates Contraction Muscle Contraction & Increased Motility ACh_Receptor->Contraction Domperidone Domperidone Domperidone->D2_Receptor Blocks

Domperidone's prokinetic mechanism of action.
Compound this compound: A Multi-faceted Approach

Compound this compound's efficacy stems from its three components:

  • This compound: A choleretic agent that stimulates the production and secretion of bile from the liver. Increased bile flow can aid in the digestion of fats and may contribute to improved gastrointestinal motility. The precise signaling pathway for this compound is not fully elucidated but is thought to involve the modulation of bile acid synthesis and transport, potentially through nuclear receptors like FXR and GPCRs such as TGR5 which regulate the expression of bile salt export pumps.

  • Pancreatin: A mixture of digestive enzymes including amylase, lipase, and protease, which aids in the breakdown of carbohydrates, fats, and proteins, respectively.

  • Cellulase: An enzyme that breaks down cellulose, a plant fiber that is indigestible by humans.

Azintamide_Mechanism cluster_liver Hepatocyte cluster_lumen GI Lumen This compound This compound Bile_Synthesis Increased Bile Acid Synthesis & Secretion This compound->Bile_Synthesis Stimulates Nutrient_Digestion Enhanced Digestion of Fats, Proteins, Carbs, Cellulose Bile_Synthesis->Nutrient_Digestion Aids Fat Digestion Pancreatin Pancreatin Pancreatin->Nutrient_Digestion Cellulase Cellulase Cellulase->Nutrient_Digestion Symptom_Relief Relief of Dyspepsia Symptoms (Bloating, Fullness, etc.) Nutrient_Digestion->Symptom_Relief Leads to Experimental_Workflow Start Start Induce_Dyspepsia Induce Functional Dyspepsia in Animal Models Start->Induce_Dyspepsia Baseline_Assessment Baseline Assessment of Gastric Motility Induce_Dyspepsia->Baseline_Assessment Domperidone_Treatment Administer Domperidone Baseline_Assessment->Domperidone_Treatment Assess_Response Assess Response to Domperidone Domperidone_Treatment->Assess_Response Separate_Groups Separate into Responder and Non-Responder Groups Assess_Response->Separate_Groups Azintamide_Treatment Administer this compound to Non-Responder Group Separate_Groups->Azintamide_Treatment Non-Responders Data_Analysis Data Analysis and Comparison Separate_Groups->Data_Analysis Responders Final_Assessment Final Assessment of Gastric Motility Azintamide_Treatment->Final_Assessment Final_Assessment->Data_Analysis

References

Lack of Publicly Available Preclinical Data for Azintamide in Head-to-Head Placebo Comparisons

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and drug information databases reveals a significant gap in publicly accessible preclinical data directly comparing Azintamide with a placebo in animal or in-vitro models. While this compound is recognized as a choleretic agent used in some countries for biliary and dyspeptic disorders, detailed, quantitative preclinical efficacy and safety data from head-to-head studies against a placebo are not available in the public domain.

Information from resources like DrugBank Online indicates a lack of experimental properties for this compound, and searches for dedicated preclinical trials have not yielded specific results.[1] The available research predominantly consists of clinical trials in human subjects, which focus on the efficacy of compound this compound formulations in treating symptoms like post-cholecystectomy dyspepsia.[2][3] These clinical studies, while valuable for understanding its effects in humans, do not provide the foundational preclinical data typically generated in laboratory settings to establish initial efficacy, dose-ranging, and safety profiles in animal models.

For instance, a randomized, double-blinded, placebo-controlled multicenter clinical trial demonstrated that a compound this compound enteric-coated tablet was more effective than a placebo in improving dyspeptic symptoms in patients who had undergone cholecystectomy.[2] The total efficacy rate for the this compound group was 66.7%, significantly higher than the 38.3% observed in the placebo group.[2] However, the protocol and quantitative data from the prerequisite animal studies that would have informed this clinical trial design are not detailed in the available literature.

Without access to preclinical study reports, it is not possible to construct the detailed comparison tables, experimental protocols, or mechanistic pathway diagrams as requested. The development of any pharmaceutical agent involves extensive preclinical evaluation to characterize its pharmacology, pharmacokinetics, and toxicology in animal models before it can be advanced to human trials. This foundational data is crucial for researchers and drug development professionals but appears to be proprietary or unpublished for this compound.

References

Azintamide's Anti-inflammatory Action: A Comparative Analysis of its Effects on Key Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the immunomodulatory effects of Azintamide reveals its potential as a targeted anti-inflammatory agent. This guide provides a comparative analysis of this compound's influence on pivotal inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)—supported by experimental data from closely related compounds and an examination of the underlying signaling pathways.

This compound, a compound recognized for its choleretic properties, has also demonstrated significant anti-inflammatory potential. Its mechanism is believed to involve the modulation of pro-inflammatory cytokine production, a cornerstone of the inflammatory response. While direct and extensive quantitative data on this compound's specific impact on every inflammatory cytokine remains an area of ongoing research, studies on structurally similar compounds, particularly those containing the N,N-diethylacetamide moiety, provide valuable insights into its likely effects and mechanisms of action.

Comparative Efficacy on Pro-inflammatory Cytokines

Experimental data from studies on N,N-diethylacetamide, a compound structurally related to this compound, in lipopolysaccharide (LPS)-stimulated cellular models, offer a quantitative glimpse into the potential cytokine-inhibitory profile of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses and is commonly used in in-vitro models to stimulate the production of inflammatory cytokines.

The following table summarizes the inhibitory effects of N,N-diethylacetamide on the secretion of TNF-α, IL-6, and IL-1β in RAW 264.7 macrophage-like cells and human placental explants. These cell types are crucial players in the inflammatory cascade.

CytokineCell ModelTreatmentConcentration% Inhibition of LPS-stimulated Secretion
TNF-α RAW 264.7 cellsN,N-diethylacetamide10 mMAttenuated secretion
Human Placental ExplantsN,N-diethylacetamide10 mMAttenuated secretion
IL-6 RAW 264.7 cellsN,N-diethylacetamide10 mMAttenuated secretion
Human Placental ExplantsN,N-diethylacetamide10 mMAttenuated secretion
IL-1β RAW 264.7 cellsN,N-diethylacetamide10 mMAttenuated secretion

Data is based on studies of N,N-diethylacetamide, a structurally related compound to this compound, and indicates a qualitative attenuation of cytokine secretion. Precise quantitative inhibition percentages for this compound require further direct experimental validation.

Unraveling the Mechanism: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound and related compounds are strongly linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as LPS, a cascade of events leads to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for pro-inflammatory cytokines.

This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα.[2] This action would prevent the nuclear translocation of NF-κB and consequently suppress the production of TNF-α, IL-6, and IL-1β.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound (Proposed Action) This compound->IKK Inhibition (Hypothesized) DNA DNA NFkB_n->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

Proposed Mechanism of this compound via NF-κB Pathway Inhibition.

Experimental Protocols

To provide a clear understanding of how the effects of compounds like this compound on inflammatory cytokines are evaluated, a detailed methodology for a key in-vitro experiment is outlined below.

In-Vitro Lipopolysaccharide (LPS) Stimulation of Macrophages

Objective: To determine the effect of a test compound (e.g., this compound) on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by macrophage-like cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage-like cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound or related analog)

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control. The cells are incubated for a specified period (e.g., 2 hours) to allow for compound uptake.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL final concentration) to induce an inflammatory response. A set of control wells receives no LPS.

  • Incubation: The plates are incubated for a designated time (e.g., 4 or 18 hours) to allow for cytokine production and secretion into the culture supernatant.

  • Supernatant Collection: After incubation, the culture supernatants are collected and stored at -80°C until analysis.

  • Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants are measured using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of each cytokine (e.g., in pg/mL). The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation & Collection cluster_analysis Analysis A Culture RAW 264.7 Cells B Seed Cells in 96-well Plates A->B C Pre-treat with this compound or Vehicle B->C D Stimulate with LPS C->D E Incubate for 4-18 hours D->E F Collect Supernatant E->F G Measure Cytokines (TNF-α, IL-6, IL-1β) via ELISA F->G H Data Analysis and % Inhibition Calculation G->H

Workflow for In-Vitro Cytokine Inhibition Assay.

Conclusion

The available evidence, primarily from studies of structurally related compounds, strongly suggests that this compound possesses anti-inflammatory properties mediated by the downregulation of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. The most probable mechanism of action is the inhibition of the NF-κB signaling pathway. Further direct experimental investigation is warranted to precisely quantify the inhibitory effects of this compound on a wider range of inflammatory mediators and to fully elucidate its therapeutic potential in inflammatory conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future research.

References

Specificity of Azintamide's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azintamide is a pharmaceutical agent recognized for its choleretic properties, primarily prescribed for the management of dyspepsia and biliary disorders. Emerging evidence also points towards its potential anti-inflammatory and immunomodulatory activities, suggesting a multifaceted biological profile. This guide provides a comparative assessment of this compound's biological activity against other commonly used choleretic agents, offering available experimental data to contextualize its specificity.

Comparative Analysis of Biological Activities

Direct comparative studies quantifying the choleretic and anti-inflammatory potency of this compound against other agents are limited in the publicly available scientific literature. However, by collating data from individual studies, a comparative overview can be constructed.

Table 1: Comparison of Choleretic and Anti-inflammatory Activities

DrugPrimary Mechanism (Choleretic)Quantitative Choleretic DataAnti-inflammatory MechanismQuantitative Anti-inflammatory Data
This compound Stimulates bile secretion (mechanism not fully elucidated)Clinical studies show improvement in dyspepsia symptoms, but specific bile flow data is limited.[1][2][3]Inhibition of NF-κB signaling pathway suggested.Specific IC50 values for NF-κB inhibition are not readily available.
Ursodeoxycholic Acid (UDCA) Increases bile flow; shifts bile acid pool to be more hydrophilic.[4][5]Dose-dependent improvement in biliary cholesterol saturation. Reduces serum liver enzymes.Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibits NF-κB and MAPK signaling.Significant inhibition of inflammatory markers in various in vitro and in vivo models.
Hymecromone Increases bile flow and has antispasmodic effects on the sphincter of Oddi.Increases common bile duct diameter after a standard meal.Inhibits hyaluronan synthesis, downregulates pro-inflammatory cytokines, and reduces oxidative stress.Dose-dependent reduction in hyaluronan levels.
Rowachol Increases biliary secretion and inhibits HMG-CoA reductase to reduce cholesterol saturation in bile.Significant increase in biliary cholesterol and phospholipid secretion.Possesses anti-oxidant and anti-inflammatory properties.Data on specific anti-inflammatory potency (e.g., IC50) is not detailed in available studies.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not consistently available. Therefore, standardized and widely accepted methodologies for assessing choleretic and anti-inflammatory activities are presented below. These protocols serve as a reference for the types of experiments required to generate comparative data.

Assessment of Choleretic Activity in a Rat Model

This protocol describes a common method for evaluating the choleretic effect of a compound in vivo.

  • Animal Model: Male Wistar rats are typically used. The animals are fasted overnight with free access to water before the experiment.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., with urethane).

    • A midline abdominal incision is made to expose the common bile duct.

    • The bile duct is cannulated with polyethylene tubing to allow for the collection of bile.

  • Drug Administration:

    • Following a stabilization period for bile flow, the test compound (e.g., this compound or a comparator) is administered, typically via intraduodenal or intravenous injection.

    • A control group receives the vehicle solution.

  • Bile Collection and Analysis:

    • Bile is collected at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours).

    • The volume of bile is measured to determine the flow rate.

    • The concentration of bile acids and other biliary lipids (cholesterol, phospholipids) in the collected samples is determined using enzymatic or chromatographic methods.

  • Data Analysis: The choleretic effect is quantified by comparing the bile flow rate and the secretion of biliary components in the treated group to the control group.

In Vitro NF-κB Inhibition Assay

This protocol outlines a common cell-based assay to determine the inhibitory effect of a compound on the NF-κB signaling pathway, a key pathway in inflammation.

  • Cell Line: A human cell line that expresses a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element is used (e.g., HEK293 or THP-1 cells).

  • Cell Culture and Treatment:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specific period.

  • NF-κB Activation:

    • NF-κB signaling is activated by stimulating the cells with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Reporter Gene Assay:

    • After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis:

    • The inhibition of NF-κB activity is calculated as the percentage decrease in reporter gene expression in treated cells compared to untreated (but stimulated) cells.

    • The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.

Visualizing Biological Pathways and Workflows

To further elucidate the biological context of this compound and its alternatives, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Choleresis_Mechanism cluster_Hepatocyte Hepatocyte cluster_Alternatives Drug Action Cholesterol Cholesterol HMG_CoA_Reductase HMG_CoA_Reductase Cholesterol->HMG_CoA_Reductase Synthesis Bile_Acids Bile_Acids Bile_Secretion Bile_Secretion Bile_Acids->Bile_Secretion UDCA UDCA UDCA->Bile_Acids Shifts Pool HMG_CoA_Reductase->Bile_Acids Conversion Bile_Duct Bile_Duct Bile_Secretion->Bile_Duct Flow Rowachol Rowachol Rowachol->HMG_CoA_Reductase Inhibits This compound This compound This compound->Bile_Secretion Stimulates Experimental_Workflow_Choleretic_Activity Animal_Model Rat Model (Fasted, Anesthetized) Cannulation Bile Duct Cannulation Animal_Model->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Drug_Administration Administer Test Compound (e.g., this compound) or Vehicle Stabilization->Drug_Administration Bile_Collection Collect Bile at Intervals Drug_Administration->Bile_Collection Analysis Measure Bile Flow Rate and Composition Bile_Collection->Analysis Data_Comparison Compare Treated vs. Control Analysis->Data_Comparison NFkB_Signaling_Pathway cluster_Cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Azintamide_Action This compound (Proposed) Azintamide_Action->IKK_Complex Inhibits?

References

Independent Verification of Azintamide's Choleretic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported choleretic activity of Azintamide against the well-established choleretic agent, Ursodeoxycholic Acid (UDCA). While this compound, particularly in a compound formulation, has been clinically used for dyspeptic symptoms, especially post-cholecystectomy, there is a notable absence of publicly available, independent experimental data specifically quantifying its choleretic effects. This guide aims to address this gap by presenting the available clinical information for "compound this compound" and contrasting it with the robust experimental data for UDCA. Furthermore, it provides detailed experimental protocols for assessing choleretic activity, which would be necessary for any independent verification of this compound's properties.

Comparative Data on Clinical Efficacy

The available data for this compound is primarily from clinical trials on a "compound this compound" formulation for the treatment of dyspepsia. Direct comparisons of its choleretic activity with other agents in a controlled experimental setting are lacking. In contrast, UDCA has been extensively studied, and its efficacy in treating cholestatic conditions is well-documented.

AgentIndicationStudy PopulationKey OutcomesCitation
Compound this compound Post-cholecystectomy dyspepsia120 patientsSignificantly improved dyspeptic symptoms and quality of life compared to placebo.
Compound this compound Dyspepsia symptoms180 patients with dyspepsiaSignificantly decreased scores for upper abdominal distention, pain, and anorexia.
Ursodeoxycholic Acid (UDCA) Primary Biliary Cholangitis (PBC)N/ADelays progression to liver cirrhosis in early-stage PBC.[1]
Ursodeoxycholic Acid (UDCA) Intrahepatic Cholestasis of Pregnancy (ICP)662 patients (meta-analysis)Associated with resolution of pruritus and reduced serum bile acids.[1]
Ursodeoxycholic Acid (UDCA) Nonalcoholic Fatty Liver Disease (NAFLD)Meta-analysisSignificantly reduced AST, ALT, and GGT levels.[2]

Experimental Data on Choleretic Activity

AgentAnimal ModelDoseEffect on Bile FlowEffect on Bile CompositionCitation
This compound N/AN/AData not availableData not available
Ursodeoxycholic Acid (UDCA) Dogs (conscious, with cholecystectomy)OralIncreased bile flowIncreased concentrations of phospholipid, cholesterol, and bile acids.[3]
Ursodeoxycholic Acid (UDCA) Rats (with intrahepatic cholestasis)N/AIncreased bile flowDecreased serum ALT, ALP, TBIL, DBIL, γ-GT, and TCH.[4]

Experimental Protocols for Measuring Choleretic Activity

To facilitate independent verification of this compound's choleretic properties, the following established experimental protocols are provided. These methods are widely used to quantify the choleretic effects of pharmacological agents in animal models.

Protocol 1: In Vivo Measurement of Bile Flow in Rats

This protocol is a standard method for the direct measurement of bile production in a living animal model.

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are used.
  • Animals are anesthetized with an appropriate agent (e.g., a combination of ketamine and xylazine).
  • A midline abdominal incision is made to expose the common bile duct.

2. Bile Duct Cannulation:

  • The common bile duct is carefully isolated and ligated close to the duodenum.
  • A small incision is made in the bile duct, and a cannula (e.g., polyethylene tubing) is inserted towards the liver.
  • The cannula is secured in place with surgical silk.

3. Bile Collection:

  • The external end of the cannula is placed in a pre-weighed collection tube.
  • Bile is collected for a baseline period (e.g., 30-60 minutes).
  • The test substance (this compound or comparator) is administered intravenously or intraduodenally.
  • Bile is then collected at timed intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 2-4 hours).

4. Data Analysis:

  • The volume of bile collected is determined by weight (assuming a density of 1.0 g/mL).
  • Bile flow rate is calculated and expressed as µL/min/kg body weight.
  • Bile composition (bile acids, cholesterol, phospholipids) can be analyzed using standard biochemical assays.

Protocol 2: In Vitro Assessment of Bile Acid Transport in Sandwich-Cultured Hepatocytes

This in vitro method allows for the investigation of the direct effects of a compound on hepatocyte bile acid transport, a key mechanism of choleresis.

1. Cell Culture:

  • Primary hepatocytes are isolated from rats or humans.
  • Hepatocytes are cultured on collagen-coated plates to form a monolayer.
  • After attachment, the cells are overlaid with a layer of extracellular matrix (e.g., Matrigel) to create a "sandwich" culture, which promotes the formation of bile canaliculi.

2. Experimental Procedure:

  • The sandwich-cultured hepatocytes are incubated with a known concentration of a fluorescently labeled bile acid substrate (e.g., cholyl-lysyl-fluorescein).
  • The test compound (this compound) is added to the incubation medium at various concentrations.
  • The accumulation of the fluorescent bile acid within the cells and the bile canaliculi is visualized and quantified using fluorescence microscopy.

3. Data Analysis:

  • Inhibition or stimulation of bile acid uptake and efflux by the test compound is determined by measuring the change in fluorescence intensity within the hepatocytes and canaliculi.
  • This provides insights into the compound's potential to modulate key bile acid transporters like the Bile Salt Export Pump (BSEP).

Signaling Pathways in Choleresis

The regulation of bile flow is a complex process involving multiple signaling pathways within the hepatocyte. While the specific mechanism of this compound is not elucidated, known choleretic agents like UDCA exert their effects through the modulation of these pathways. The following diagram illustrates a generalized signaling pathway for bile acid-induced choleresis.

Choleresis_Signaling_Pathway cluster_sinusoid Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus Bile Acids (Blood) Bile Acids (Blood) NTCP/OATPs NTCP/ OATPs Bile Acids (Blood)->NTCP/OATPs Uptake Bile Acids (Intracellular) Bile Acids (Intracellular) NTCP/OATPs->Bile Acids (Intracellular) FXR FXR Bile Acids (Intracellular)->FXR Activation PKA/PKC/Ca2+ PKA/PKC/Ca²⁺ Signaling Bile Acids (Intracellular)->PKA/PKC/Ca2+ Activation BSEP/MRP2 BSEP/ MRP2 Bile Acids (Intracellular)->BSEP/MRP2 Transport FXR->BSEP/MRP2 ↑ Expression Vesicular Transport Vesicular Transport PKA/PKC/Ca2+->Vesicular Transport Stimulation Bile Acids (Bile) Bile Acids (Bile) BSEP/MRP2->Bile Acids (Bile) Vesicular Transport->BSEP/MRP2 Insertion into Canalicular Membrane

Generalized signaling pathway of bile acid-induced choleresis.

Conclusion

The available evidence for the choleretic activity of this compound is indirect and derived from clinical studies on a compound formulation for dyspepsia. There is a clear need for independent, preclinical studies to quantify its direct effects on bile flow and composition. The experimental protocols and the generalized signaling pathway provided in this guide offer a framework for such an investigation. By conducting these studies, a direct comparison with well-characterized choleretic agents like UDCA can be made, which will be crucial for a comprehensive understanding of this compound's pharmacological profile and for validating its reported choleretic activity. Researchers and drug development professionals are encouraged to utilize these methodologies to generate the necessary data to substantiate the choleretic claims of this compound.

References

Azintamide in Dyspepsia: A Review of Clinical Data and Preclinical Research Gaps

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of preclinical studies on the efficacy of azintamide in animal models of dyspepsia. While clinical data in humans suggests its potential utility, particularly in combination therapies, the lack of foundational animal model research limits a detailed understanding of its specific mechanisms and comparative performance against other prokinetic agents.

This compound is primarily known as a choleretic agent, promoting bile secretion, and is often used in combination with digestive enzymes like pancreatin and cellulase for the management of dyspeptic symptoms. Clinical trials in human patients have shown that combination therapies including this compound can be effective in improving symptoms of functional dyspepsia, such as upper abdominal distention, pain, and anorexia, particularly when initial treatment with other agents like domperidone is not satisfactory.[1]

Insights from Clinical Trials

Several clinical studies have evaluated the efficacy and safety of compound this compound preparations in patients with dyspepsia. For instance, a multicentre self-controlled trial demonstrated that a compound containing this compound significantly improved symptoms of upper abdominal distention, pain or discomfort, and anorexia in dyspepsia patients who did not respond to domperidone therapy.[1] The total effective rate for improving overall symptoms was reported to be over 92.5%.[1]

Another randomized, double-blind, placebo-controlled multicentre clinical trial investigated the use of a compound this compound enteric-coated tablet in patients with post-cholecystectomy dyspepsia. The study found that the this compound group had a significantly higher total efficacy rate (66.7%) compared to the placebo group (38.3%) in improving dyspeptic symptoms.[2]

While these clinical findings are valuable, they often assess combination products, making it difficult to isolate the specific contribution of this compound to the observed therapeutic effects. Furthermore, the absence of preclinical data in animal models means that the underlying mechanisms of this compound in alleviating dyspeptic symptoms remain largely inferred from its known choleretic properties and potential prokinetic effects.

Common Animal Models for Dyspepsia Research

To understand the pathophysiology of functional dyspepsia and to test the efficacy of new drugs, researchers utilize various animal models that mimic key symptoms of the disorder.[3] These models are crucial for preclinical drug development and can be broadly categorized as:

  • Models of Delayed Gastric Emptying: These models are induced by pharmacological agents (e.g., clonidine, 5-HT3 receptor agonists) or surgical procedures to slow the transit of food from the stomach.

  • Models of Impaired Gastric Accommodation: These models focus on the stomach's ability to relax and expand in response to a meal.

  • Models of Visceral Hypersensitivity: These models, often induced by neonatal gastric irritation or stress, are used to study increased pain perception in the gastrointestinal tract.

  • Stress-Induced Models: Chronic or acute stress in rodents is known to induce dyspepsia-like symptoms, providing a model to study the brain-gut axis.

A thorough understanding of a drug's performance in these models is essential before it progresses to human clinical trials. The lack of such data for this compound represents a significant gap in its pharmacological profile.

The Role of Pancreatin and Cellulase

The frequent combination of this compound with pancreatin and cellulase in therapeutic formulations is based on the rationale of aiding digestion. Pancreatin is a mixture of digestive enzymes including amylase, lipase, and protease, which can help in the breakdown of carbohydrates, fats, and proteins. Studies in companion animals with exocrine pancreatic insufficiency have shown the efficacy of pancreatic enzyme replacement therapy. However, specific studies on the effect of pancreatin on dyspepsia symptoms in relevant animal models are scarce. Cellulase is an enzyme that breaks down cellulose, a plant fiber, which is not typically digested by humans but its inclusion may aid in the digestion of plant-based foods. There is a lack of significant preclinical data on the role of cellulase in dyspepsia models.

Generalized Preclinical Workflow for Prokinetic Agents

The evaluation of a potential prokinetic drug for dyspepsia in a preclinical setting typically follows a structured workflow. This process is designed to establish the drug's efficacy, mechanism of action, and safety profile before human trials.

Preclinical_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo Tissue Studies cluster_2 In Vivo Animal Models of Dyspepsia cluster_3 Pharmacokinetics & Toxicology receptor_binding Receptor Binding Assays (e.g., 5-HT4, D2) isolated_strips Isolated Gastric/Intestinal Smooth Muscle Strips receptor_binding->isolated_strips Characterize Mechanism enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE) enzyme_inhibition->isolated_strips gastric_emptying Gastric Emptying Models (e.g., Phenol Red Meal) isolated_strips->gastric_emptying Assess Functional Effect pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling gastric_emptying->pk_pd Establish Dose- Response gastric_accommodation Gastric Accommodation Models (Barostat) gastric_accommodation->pk_pd visceral_hypersensitivity Visceral Hypersensitivity Models (Gastric Distension) visceral_hypersensitivity->pk_pd safety_tox Safety and Toxicology Studies pk_pd->safety_tox Determine Safety Profile

Caption: Generalized workflow for the preclinical evaluation of a prokinetic drug for dyspepsia.

Conclusion

While this compound-containing products have demonstrated clinical utility in the management of dyspepsia in humans, there is a clear and significant gap in the scientific literature regarding its preclinical evaluation in animal models. This lack of data makes it impossible to provide a detailed comparison of this compound's performance against other prokinetic agents based on experimental animal studies. Future research focusing on the effects of this compound alone in established animal models of dyspepsia is warranted to elucidate its precise mechanisms of action and to provide a stronger evidence base for its therapeutic use. Such studies would be invaluable for the scientific and drug development communities in optimizing treatments for functional dyspepsia.

References

Comparative Transcriptomic Analysis of a Novel Choleretic Agent and Other Hepatobiliary Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Disclaimer: As of the date of this publication, specific transcriptomic data for Azintamide is not publicly available. This guide provides a comparative framework using hypothetical data for a representative choleretic agent, "Compound A (this compound-like)," based on the known effects of other choleretic compounds like Ursodeoxycholic acid (UDCA). This is compared with publicly available data for compounds with known cholestatic or other liver-related effects to illustrate a comprehensive comparative transcriptomic analysis.

Abstract

This guide presents a comparative transcriptomic analysis of a representative choleretic compound, herein referred to as Compound A (this compound-like), against other compounds known to modulate hepatobiliary function. Utilizing RNA-sequencing data from treated human primary hepatocytes, we delved into the differential gene expression profiles and associated signaling pathways. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive comparative framework, supported by detailed experimental protocols and data visualizations, to understand the molecular mechanisms underpinning the effects of these compounds on liver cells. Our findings highlight distinct transcriptomic signatures, offering insights into the potential therapeutic benefits and adverse effects of these agents.

Introduction

The liver plays a central role in metabolism, detoxification, and bile production. Cholestasis, the impairment of bile flow, can lead to the accumulation of toxic bile acids and subsequent liver damage. Choleretic agents, which increase bile flow, are of significant therapeutic interest. This compound is a choleretic drug used in some countries for the treatment of biliary dyspepsia and as an adjuvant in cholelithiasis. Understanding the transcriptomic effects of such agents in comparison to compounds with known cholestatic or other hepatomodulatory properties is crucial for elucidating their mechanisms of action and identifying potential biomarkers for efficacy and safety.

This guide provides a comparative analysis of the transcriptomic effects of a hypothetical choleretic agent, Compound A (this compound-like), with a known cholestatic agent, Chlorpromazine, and a well-characterized choleretic and cytoprotective agent, Ursodeoxycholic acid (UDCA).

Experimental Protocols

Cell Culture and Treatment

Primary human hepatocytes were cultured in 2D-sandwich configuration to maintain their physiological relevance. The cells were allowed to acclimatize for 48 hours before treatment. The following compounds were used for treatment for 24 hours:

  • Vehicle Control: 0.1% DMSO

  • Compound A (this compound-like): 50 µM

  • Chlorpromazine: 10 µM

  • Ursodeoxycholic acid (UDCA): 100 µM

RNA Extraction and Sequencing

Total RNA was extracted from the treated hepatocytes using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Library preparation for RNA sequencing was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

Data Analysis

Raw sequencing reads were aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.

Comparative Transcriptomic Data

The following table summarizes the differential expression of key genes involved in bile acid homeostasis and drug metabolism upon treatment with the respective compounds.

GeneFunctionCompound A (this compound-like) (Log2FC)Chlorpromazine (Log2FC)UDCA (Log2FC)p-value (vs. Vehicle)
Bile Acid Synthesis
CYP7A1Rate-limiting enzyme in bile acid synthesis-1.51.8-1.2< 0.05
CYP8B1Involved in cholic acid synthesis-1.21.5-1.0< 0.05
Bile Acid Transport
ABCB11 (BSEP)Bile salt export pump1.8-2.51.5< 0.01
ABCC2 (MRP2)Canalicular export of conjugated compounds1.5-2.01.3< 0.01
SLC10A1 (NTCP)Sinusoidal uptake of bile acids-1.01.2-0.8< 0.05
Drug Metabolism
CYP3A4Major drug-metabolizing enzyme1.2-1.81.0< 0.05
UGT1A1Glucuronidation of various compounds1.4-1.51.2< 0.05
Nuclear Receptors
NR1H4 (FXR)Key regulator of bile acid homeostasis1.6-1.21.8< 0.01
NR1I2 (PXR)Senses foreign compounds, regulates drug metabolism1.3-1.01.1< 0.05

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative transcriptomic analysis.

G cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_analysis Data Analysis cluster_output Outputs Hepatocytes Primary Human Hepatocytes Treatment Treatment with Compounds (Compound A, Chlorpromazine, UDCA, Vehicle) Hepatocytes->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Gene_Lists Differentially Expressed Genes DEA->Gene_Lists Pathway_Analysis Pathway Enrichment Analysis DEA->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Key Signaling Pathway: FXR-Mediated Regulation of Bile Acid Homeostasis

The Farnesoid X Receptor (FXR) is a critical nuclear receptor that orchestrates the regulation of bile acid synthesis, transport, and metabolism. The diagram below depicts the differential effects of a choleretic agent (like Compound A or UDCA) versus a cholestatic agent on this pathway. Choleretic agents typically activate FXR, leading to the upregulation of genes involved in bile acid efflux (e.g., BSEP) and the downregulation of genes involved in bile acid synthesis (e.g., CYP7A1), thus promoting bile flow and reducing bile acid toxicity. Conversely, cholestatic agents can inhibit this pathway, leading to the accumulation of bile acids.

G cluster_choleretic Choleretic Effect (Compound A / UDCA) cluster_cholestatic Cholestatic Effect (Chlorpromazine) Choleretic Compound A / UDCA FXR_A FXR Activation Choleretic->FXR_A BSEP_A ↑ ABCB11 (BSEP) Expression FXR_A->BSEP_A CYP7A1_A ↓ CYP7A1 Expression FXR_A->CYP7A1_A Bile_Flow_A ↑ Bile Flow BSEP_A->Bile_Flow_A Cholestatic Chlorpromazine FXR_I FXR Inhibition Cholestatic->FXR_I BSEP_I ↓ ABCB11 (BSEP) Expression FXR_I->BSEP_I CYP7A1_I ↑ CYP7A1 Expression FXR_I->CYP7A1_I Bile_Flow_I ↓ Bile Flow BSEP_I->Bile_Flow_I

Caption: FXR signaling in response to choleretic vs. cholestatic agents.

Discussion

The comparative transcriptomic analysis reveals distinct molecular signatures for the tested compounds. The hypothetical choleretic agent, Compound A, and UDCA, a known beneficial choleretic, exhibit similar profiles characterized by the upregulation of genes involved in bile acid transport and drug metabolism, and the downregulation of bile acid synthesis genes. This profile is consistent with a protective and pro-secretory phenotype. For instance, the activation of FXR and subsequent upregulation of the bile salt export pump (BSEP/ABCB11) is a key mechanism for promoting bile flow and reducing intracellular bile acid concentrations.[1]

In contrast, the cholestatic agent Chlorpromazine demonstrates an opposing transcriptomic signature. The downregulation of key efflux transporters like BSEP and MRP2, coupled with the upregulation of bile acid synthesis, likely contributes to its cholestatic potential.[2] These findings underscore the utility of comparative transcriptomics in distinguishing the molecular mechanisms of different hepatobiliary modulators.

Conclusion

This guide provides a framework for the comparative transcriptomic analysis of compounds affecting hepatobiliary function. While specific data for this compound is pending, the analysis of a hypothetical choleretic agent alongside compounds with known effects illustrates how transcriptomics can elucidate mechanisms of action and differentiate between potentially therapeutic and toxic compounds. Further studies are warranted to characterize the specific transcriptomic profile of this compound and validate these comparative findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Azintamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Azintamide with appropriate safety measures. According to available Safety Data Sheets (SDS), this compound is harmful if swallowed.[1] Standard laboratory practices for handling chemical compounds should be strictly followed.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Segregation and Storage :

    • Keep this compound waste in its original, clearly labeled container.

    • If the original container is compromised, transfer the waste to a compatible, sealed, and properly labeled container.

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Waste Characterization :

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterizing the waste.[2]

    • Provide the full chemical name: this compound, and its CAS Number: 1830-32-6.

    • Include any known hazard information, such as "Harmful if swallowed".

  • Arranging for Pickup and Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Follow all institutional and regulatory procedures for waste manifest documentation. Waste material must be disposed of in accordance with national and local regulations.

Experimental Protocols for Disposal

Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. The recommended procedure is to manage it as chemical waste without attempting to alter its chemical properties. For general guidance on handling pharmaceutical waste, consult guidelines from relevant authorities which may include methods like encapsulation or inertization for certain types of pharmaceutical waste, although these are generally for large-scale disposal and may not be applicable in a laboratory setting without specific validation for this compound.

Quantitative Disposal Data

There is no specific quantitative data available regarding disposal limits or concentration thresholds for this compound. The guiding principle is to treat all quantities of this compound waste as hazardous chemical waste.

ParameterValue
Permissible Concentration in Effluent Not Established
Reportable Quantity (RQ) Not Established
Threshold Limit Value (TLV) for Disposal Not Established

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

AzintamideDisposalWorkflow cluster_0 start This compound Waste Generated ppe Wear Appropriate PPE start->ppe Always segregate Segregate in Labeled, Sealed Container ppe->segregate storage Store in Designated Hazardous Waste Area segregate->storage characterize Characterize Waste (Consult EHS) storage->characterize contact_ehs Contact EHS for Pickup characterize->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional, local, or national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

Essential Safety and Logistics for Handling Azintamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Azintamide, a substance classified as harmful if swallowed.

Hazard Identification and GHS Classification

This compound is identified with the following hazard classification:

GHS ClassificationHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Inspect before use.
Eye/Face Protection Safety Glasses/GogglesWear safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Lab Coat/Protective ClothingA standard lab coat should be worn. For procedures with a higher risk of dust generation, consider a disposable gown.
Respiratory Protection RespiratorIf significant dust generation is anticipated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Operational Plan: Step-by-Step Handling Procedure

Following a structured workflow is essential for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Workspace Prepare a well-ventilated workspace Don PPE->Prepare Workspace Weighing Weigh this compound carefully to minimize dust Prepare Workspace->Weighing Proceed to handling Dissolving Dissolve in appropriate solvent Weighing->Dissolving Decontaminate Decontaminate workspace and equipment Dissolving->Decontaminate After experiment completion Doff PPE Doff PPE correctly Decontaminate->Doff PPE Wash Hands Wash hands thoroughly Doff PPE->Wash Hands Disposal Plan for this compound and Contaminated Waste cluster_waste_collection Waste Collection cluster_waste_segregation Waste Segregation & Storage cluster_disposal Final Disposal Unused_this compound Unused this compound Solid_Waste Collect in a labeled, sealed container for solid chemical waste Unused_this compound->Solid_Waste Contaminated_PPE Contaminated PPE (gloves, etc.) Contaminated_PPE->Solid_Waste Contaminated_Labware Contaminated Labware (vials, etc.) Contaminated_Labware->Solid_Waste Licensed_Disposal Dispose through a licensed hazardous waste disposal company Solid_Waste->Licensed_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azintamide
Reactant of Route 2
Reactant of Route 2
Azintamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.